molecular formula C12H10Si B1312307 Diphenylsilane CAS No. 775-12-2

Diphenylsilane

Cat. No.: B1312307
CAS No.: 775-12-2
M. Wt: 182.29 g/mol
InChI Key: BPYFPNZHLXDIGA-UHFFFAOYSA-N
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Description

Diphenylsilane (CAS 775-12-2) is an organosilicon compound with the formula (C₆H₅)₂SiH₂, serving as a versatile reagent in modern synthetic chemistry. Its core utility lies in its dual role as a versatile hydrosilylation agent and an efficient hydrogen atom donor in radical chain reactions . In metal-catalyzed hydrosilylation, this compound is employed for the chemoselective reduction of carbonyl compounds . For example, it is effective in the Ru-catalyzed reductive amination of aldehydes with anilines to produce secondary and tertiary amines with broad functional group tolerance . It also enables the Ni-catalyzed direct conversion of carboxylic acids to aldehydes, providing a valuable route to this sensitive functional class without over-reduction to alcohols . Furthermore, its application in asymmetric synthesis is demonstrated in the Co-catalyzed asymmetric hydrosilylation of α-oxygenated ketones to access chiral 1,2-diol derivatives . Beyond catalysis, this compound is a key component in radical chemistry. It acts as an effective hydrogen atom donor in "on water" tin-free radical additions, such as the addition of alkyl iodides to hydrazones . It is also instrumental in radical deoxygenation processes, where it reduces thiocarbonyl derivatives of secondary alcohols under mild conditions initiated by triethylborane-air . A highly specific application involves the sequential formation of two carbon-silicon bonds from a single this compound molecule, a method used to construct silanediol peptide isostere precursors which are important in protease inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that this compound is a moisture-sensitive liquid and should be stored in a cool, dark place under inert gas .

Properties

InChI

InChI=1S/C12H10Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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InChI Key

BPYFPNZHLXDIGA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10Si
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DSSTOX Substance ID

DTXSID10883568
Record name Benzene, 1,1'-silylenebis-
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Molecular Weight

182.29 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diphenylsilane
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CAS No.

775-12-2, 17950-94-6
Record name Diphenylsilane
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane ((C₆H₅)₂SiH₂) is an organosilicon compound that serves as a vital building block and reagent in a multitude of chemical syntheses. Characterized by a silicon atom bonded to two phenyl groups and two hydrogen atoms, its unique reactivity and physical characteristics make it a valuable component in the production of silicone polymers, resins, and in various reduction reactions. This guide provides an in-depth overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and offers a visual workflow for one of these key measurements.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and material properties. This compound is a colorless liquid under standard conditions.[1] A summary of its key physical properties is presented below.

PropertyValueUnitsConditions
Molecular Formula (C₆H₅)₂SiH₂--
Molecular Weight 184.31 g/mol -
Appearance Clear colorless liquid-Ambient
Melting Point < 20°C-
Boiling Point 95-97°C13 mmHg
126-128°C12 mmHg
Density 0.993g/mL25 °C
Refractive Index 1.579nD20 °C
Flash Point 98°CClosed cup
Solubility Decomposes in water; Miscible with organic solvents--

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and quality control. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 300 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or silicone oil

  • Stand and clamps

Procedure:

  • A small volume (2-3 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube containing heat-stable oil, ensuring the this compound is below the oil level.

  • The side arm of the Thiele tube is gently heated.[2] This design promotes convection currents that ensure uniform heating of the oil bath.[2]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[4][5]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (±0.0001 g)

  • Thermometer

  • Distilled water

  • Filter paper

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its mass is accurately weighed (m₀).[4][6]

  • The pycnometer is filled with distilled water, and the stopper is inserted, allowing excess water to exit through the capillary. The exterior is dried, and the filled pycnometer is weighed (m₁).

  • The pycnometer is emptied, dried, and then filled with this compound in the same manner as with the water. The filled pycnometer is weighed again (m₂).

  • The temperature of the laboratory is recorded.

  • The density of this compound (ρ_s) is calculated using the following formula:

    ρ_s = ((m₂ - m₀) / (m₁ - m₀)) * ρ_w

    where ρ_w is the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property used for identification and purity assessment.[7]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath (circulator)

  • Light source (typically sodium D-line, 589 nm)

  • Disposable pipette

  • Lint-free tissues

  • Ethanol or acetone (B3395972) (for cleaning)

Procedure:

  • The refractometer is turned on, and the temperature is set to 20 °C using the circulating water bath. Allow time for the prisms to equilibrate.[8]

  • The prism assembly is opened. The surfaces of both the measuring and illuminating prisms are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry completely.[9]

  • A few drops of this compound are placed onto the center of the measuring (lower) prism using a disposable pipette.[8]

  • The prism assembly is gently closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the coarse adjustment knob is turned until the light and dark fields become visible.

  • The fine adjustment knob is used to bring the borderline between the light and dark fields into sharp focus.

  • If a colored band is visible at the borderline, the compensator dial is adjusted to eliminate the color and produce a sharp, black-and-white line.

  • The fine adjustment knob is used to align the borderline precisely with the center of the crosshairs.

  • The refractive index value is read from the instrument's scale.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the refractive index of a liquid sample using an Abbe refractometer.

G start Start setup Instrument Setup: - Power On - Set Temperature to 20°C - Calibrate with Water (nD=1.3330) start->setup clean Clean Prism Surfaces (Ethanol/Acetone) setup->clean apply_sample Apply 2-3 Drops of This compound clean->apply_sample close_prism Close and Lock Prism Assembly apply_sample->close_prism adjust_view Adjust View: - Bring Borderline into View - Focus Eyepiece close_prism->adjust_view compensate Adjust Compensator to Remove Color Fringe adjust_view->compensate align Align Borderline with Crosshairs compensate->align read_value Read Refractive Index (nD) from Scale align->read_value end End read_value->end

Caption: Workflow for Refractive Index Measurement.

Safety and Handling

This compound is a chemical that requires careful handling. It is known to cause skin and serious eye irritation.[10][11] It is also sensitive to moisture and air. Therefore, it should be handled in a well-ventilated area, preferably under an inert atmosphere. Standard personal protective equipment, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, should be worn at all times. In case of contact, skin should be washed immediately with soap and water, and eyes should be flushed with copious amounts of water for at least 15 minutes. Store containers tightly closed in a cool, dry place away from oxidizing agents and moisture.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane ((C₆H₅)₂SiH₂) is an organosilicon compound of significant interest in organic synthesis and materials science. It serves as a versatile reducing agent and a precursor for the synthesis of silicon-containing polymers and other complex molecules. Understanding its precise molecular structure and the nature of its chemical bonds is fundamental to comprehending its reactivity, functionality, and potential applications, including its role as a bioisostere for carbon in medicinal chemistry. This guide provides a comprehensive overview of the gas-phase structure of this compound as determined by high-resolution spectroscopic methods and supported by computational chemistry.

Molecular Geometry and Structure

The gas-phase molecular structure of this compound has been precisely determined using broadband rotational spectroscopy. The molecule is a near-prolate asymmetric top with a C₂ point group symmetry.[1] The C₂ symmetry axis coincides with the b-inertial axis of the molecule.[2] This symmetry indicates that the two phenyl groups are equivalent. The overall structure is rigid, showing no evidence of large-amplitude motions under the cold conditions of a molecular jet.[1]

The arrangement of the two phenyl groups and two hydrogen atoms around the central silicon atom is a distorted tetrahedron, consistent with the sp³ hybridization of the silicon atom.[1][2] Key structural parameters, including bond lengths, bond angles, and a critical dihedral angle defining the orientation of the phenyl rings, have been experimentally determined and are in good agreement with theoretical values obtained from Density Functional Theory (DFT) calculations.

Data Presentation: Structural Parameters

The following table summarizes the key quantitative data for the molecular structure of this compound, comparing experimentally determined values with theoretical calculations.

ParameterDescriptionExperimental Value (rs)Theoretical Value (re)
Bond Lengths
r(Si-C)Silicon - Phenyl Carbon Bond Length1.855(9) Å1.868 Å
r(C-C)Average Phenyl C-C Bond Length-~1.39 - 1.40 Å
r(Si-H)Silicon - Hydrogen Bond Length-~1.48 Å
r(C-H)Average Phenyl C-H Bond Length-~1.08 - 1.09 Å
Bond Angles
∠(C-Si-C)Angle between the two Si-C bonds109.6(2)°110.1°
∠(H-Si-H)Angle between the two Si-H bonds-107.5°
∠(C-Si-H)Angle between Si-C and Si-H bonds-~109.2° - 110.4°
Dihedral Angle
∠(C6'-Si-C6-C1)Phenyl Ring Orientation47(1)°46.3°

Experimental data from broadband rotational spectroscopy.[1][2] Theoretical data from DFT calculations at the B3LYP-D3/aug-cc-pVTZ level of theory.[1]

Analysis of Chemical Bonding

The bonding in this compound is characterized by the tetrahedral sp³ hybridization of the central silicon atom.[1] The C-Si-C bond angle of 109.6(2)° is very close to the ideal tetrahedral angle of 109.5°, supporting this model.[1][2]

A significant aspect of this compound's structure is the nature of the silicon-carbon bond. The experimentally determined Si-C bond length is 1.855(9) Å.[1][2] This is slightly shorter than the Si-C bond in trimethylsilyl (B98337) chloride (1.861(1) Å), where silicon is bonded to aliphatic carbons.[1][2] This suggests a slightly stronger bond when silicon is attached to an aromatic ring. The increased strength can be attributed to the sp² hybridization of the phenyl carbon compared to the sp³ hybridization of an aliphatic carbon.

When compared to its oxygen analogue, diphenylether, the differences in bonding are pronounced. The C-Si bond in this compound is significantly longer than the C-O bond in diphenylether (1.406(35) Å), a direct consequence of the larger atomic radius of silicon (1.17 Å) versus oxygen (0.66 Å).[1] This longer bond length and the larger central atom reduce steric hindrance between the two phenyl groups, allowing the C-Si-C bond angle to remain close to the ideal tetrahedral value. In contrast, the C-O-C angle in diphenylether is widened to 116.3° due to steric repulsion between the bulky phenyl groups attached to the smaller oxygen atom.[1]

Visualizations

The following diagrams illustrate the molecular structure of this compound and the workflow used to determine its structural parameters.

Caption: Molecular structure of this compound.

Workflow cluster_exp cluster_the start Start: this compound Sample exp_path Experimental Determination start->exp_path the_path Theoretical Calculation start->the_path node1 Supersonic Jet Expansion (Gas Phase, Cold Molecules) exp_path->node1 node5 Define Basis Set & Functional (e.g., B3LYP-D3/aug-cc-pVTZ) the_path->node5 process process data data result result node2 Broadband Rotational Spectroscopy (CP-FTMW) node1->node2 node3 Measure Rotational Transitions (Main & Isotopologues) node2->node3 node4 Calculate Rotational Constants (A, B, C) node3->node4 exp_result Experimental Structure (rs) node4->exp_result compare Compare & Validate exp_result->compare node6 Perform DFT Geometry Optimization node5->node6 the_result Theoretical Structure (re) node6->the_result the_result->compare final Final Structural Model compare->final

Caption: Workflow for structural determination.

Experimental Protocols

The precise structural data presented in this guide are the result of combining sophisticated experimental techniques with high-level computational methods. Below are detailed methodologies for the key experiments cited.

Protocol 1: Gas-Phase Structure Determination via Broadband Rotational Spectroscopy

This protocol outlines the general steps for determining the molecular structure of a gas-phase sample like this compound using Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy.

  • Sample Preparation and Introduction:

    • A solid or liquid sample of the molecule of interest (e.g., this compound, 97% purity) is used without further purification.[3]

    • The sample is placed in a reservoir and heated if necessary to achieve sufficient vapor pressure.

    • A carrier gas (e.g., Argon or Neon) is passed over the sample.

    • The gas mixture is introduced into a high-vacuum chamber via a pulsed solenoid valve, creating a supersonic jet expansion. This process cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum.[4]

  • Microwave Excitation:

    • An arbitrary waveform generator (AWG) creates a short (e.g., 1-4 µs) microwave pulse with a linear frequency sweep (a "chirp") covering a broad spectral range (e.g., 2-8 GHz).[4][5]

    • This pulse is amplified and broadcast into the vacuum chamber by a horn antenna, perpendicular to the supersonic jet.

    • The broadband microwave pulse simultaneously excites all rotational transitions of the molecule that fall within its frequency range and have a permanent dipole moment.[4]

  • Signal Detection and Processing:

    • After the excitation pulse, the coherently rotating molecules emit a faint signal known as the Free Induction Decay (FID).

    • This FID is collected by a second horn antenna, amplified by a low-noise amplifier, and down-converted.[4]

    • The signal is recorded by a high-speed digital oscilloscope. Thousands of FIDs are typically averaged in real-time to improve the signal-to-noise ratio.[6]

    • A Fast Fourier Transform (FFT) is applied to the averaged FID to convert it from the time domain to the frequency domain, yielding the rotational spectrum.[4]

  • Spectral Analysis and Structure Determination:

    • The resulting frequency spectrum is analyzed to assign specific quantum number transitions.

    • The assigned transitions are fit using a Hamiltonian model (e.g., Watson's A-reduction Hamiltonian) to determine the precise rotational constants (A, B, C) for the main molecular species.[1]

    • The process is repeated for different isotopologues of the molecule (e.g., singly substituted ¹³C and ²⁹Si). The natural abundance of these isotopes is often sufficient for detection.[3]

    • The set of rotational constants from the parent molecule and its isotopologues are used in Kraitchman's equations to calculate the substitution coordinates (rₛ) of each atom, thereby determining the experimental bond lengths and angles.[3][7]

Protocol 2: Molecular Structure Determination via Density Functional Theory (DFT)

This protocol describes a typical workflow for performing a geometry optimization to find the lowest-energy structure of a molecule like this compound.

  • Initial Structure Input:

    • An initial 3D structure of the molecule is created using a molecular modeling program (e.g., GaussView). This can be based on chemical intuition or standard bond lengths and angles.[8]

  • Defining Calculation Parameters:

    • The calculation type is set to "Optimization" or "Geometry Optimization".[8][9] This instructs the software to iteratively adjust atomic positions to find an energy minimum on the potential energy surface.[10][11]

    • A theoretical method (functional) and a basis set are chosen. For this compound, a common and effective choice is the B3LYP functional with Grimme's D3 dispersion correction, and the aug-cc-pVTZ basis set.[1] This combination provides a good balance of accuracy and computational cost for organosilicon compounds.

    • The molecular charge (0 for neutral this compound) and spin multiplicity (singlet) are specified.[8]

  • Running the Calculation:

    • The calculation is submitted to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • The software performs an iterative process: a. It solves the Kohn-Sham equations for the initial geometry to calculate the total electronic energy and the forces (gradients) on each atom.[11] b. Based on these forces, the algorithm moves the atoms to a new geometry predicted to have a lower energy.[10] c. This process is repeated until convergence criteria are met (i.e., the forces on the atoms and the change in energy between steps are negligible), indicating a stationary point on the potential energy surface has been found.[9]

  • Analysis of Results:

    • The final, optimized geometry is extracted from the output file. This provides the theoretical equilibrium (rₑ) structure, including all bond lengths, bond angles, and dihedral angles.

    • It is best practice to perform a subsequent frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.[8]

    • The theoretical structural parameters are then compared with experimental data to validate the computational model.

Conclusion

The molecular architecture of this compound is well-defined, featuring a central sp³-hybridized silicon atom in a tetrahedral coordination environment. High-resolution rotational spectroscopy has provided precise experimental data on its gas-phase bond lengths and angles, which are strongly corroborated by quantum chemical calculations. The Si-C bond exhibits characteristics of bonding to an sp²-hybridized carbon, and the overall structure is sterically less constrained than its oxygen analogue, diphenylether. This detailed structural and bonding information is crucial for professionals in chemistry and drug development, enabling a deeper understanding of the molecule's physical properties and reactivity, and facilitating the rational design of new materials and therapeutic agents.

References

A Technical Guide to the Synthesis of High-Purity Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthesis routes for producing high-purity diphenylsilane (Ph₂SiH₂). This compound is a versatile reducing agent and a key intermediate in organic synthesis and materials science. Its applications range from deoxygenation of alcohols and reductions of carboxylic acid derivatives to the formation of silicon-containing polymers and fluorescent sensors.[1][2] Achieving high purity is critical for these applications, particularly in the pharmaceutical industry, to prevent side reactions and ensure product integrity. This document details common synthetic methods, presents comparative quantitative data, outlines experimental protocols, and discusses purification strategies.

Overview of Primary Synthesis Routes

The most prevalent and effective methods for synthesizing high-purity this compound involve the reduction of chlorinated this compound precursors, namely dichlorothis compound (B42835) (Ph₂SiCl₂) or diphenylchlorosilane (B167933) (Ph₂SiClH). Key strategies include:

  • Reduction with Metal Hydrides: This is the most common laboratory-scale approach, utilizing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to replace chlorine atoms with hydrides.[3]

  • Catalytic Hydrosilylation: While often associated with the use of this compound, related catalytic processes can be involved in its synthesis, though less commonly for high-purity production.

  • Grignard Reactions: This method is fundamental in organosilicon chemistry, typically used to form the silicon-carbon bonds in the precursor molecules (e.g., dichlorothis compound) rather than for the final reduction to this compound.[4][5]

The choice of method often depends on the desired scale, available starting materials, and required purity levels. For high-purity applications, the reduction of chlorosilanes is generally preferred due to its efficiency and the high purities achievable after workup and purification.[1][3]

Comparative Data on Synthesis Methods

The following table summarizes quantitative data from various reported synthesis protocols for this compound, focusing on the reduction of chlorosilane precursors. This allows for a direct comparison of reaction conditions, yields, and final product purity.

PrecursorReducing Agent(s)Catalyst(s)SolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference(s)
Dichlorothis compoundCalcium Hydride (CaH₂), Lithium Aluminum Hydride (LiAlH₄)Zirconium(IV) Oxide (ZrO₂)Diethylene Glycol Dimethyl Ether1102184.8Not specified[6]
DiphenylchlorosilaneSodium Borohydride (NaBH₄)-Tetrahydrofuran (THF)-10 to 0Not specifiedNot specified99.0[3]
DiphenylchlorosilaneLithium Aluminum Hydride (LiAlH₄)-Tetrahydrofuran (THF)-10 to 0Not specifiedNot specified99.5[3]
DiphenylchlorosilaneSodium Borohydride (NaBH₄)-Tetrahydrofuran (THF)-10 to 0Not specifiedHighHigh[1][3][6]

Key Synthesis Pathways and Workflows

The synthesis of this compound from its chloro-derivatives follows a clear and logical progression from starting materials to the final high-purity product.

SynthesisPathways cluster_precursors Precursors cluster_product Product cluster_reagents Reducing Agents Ph2SiCl2 Dichlorothis compound Ph2SiH2 High-Purity This compound Ph2SiCl2->Ph2SiH2 Reduction Ph2SiClH Diphenylchlorosilane Ph2SiClH->Ph2SiH2 Reduction LiAlH4 LiAlH₄ NaBH4 NaBH₄ CaH2 CaH₂ / LiAlH₄ ExperimentalWorkflow arrow A 1. Inert Atmosphere Setup (Flame-dry glassware, purge with N₂) arrow_A arrow_A B 2. Reagent Addition (Add solvent, e.g., THF, and reducing agent, e.g., NaBH₄) arrow_B arrow_B C 3. Precursor Dropwise Addition (Slowly add diphenylchlorosilane at -10 to 0 °C) arrow_C arrow_C D 4. Reaction Monitoring (Monitor completion using Thin Layer Chromatography - TLC) arrow_D arrow_D E 5. Reaction Quench (Carefully add to dilute inorganic acid under ice bath) arrow_E arrow_E F 6. Extraction & Washing (Extract organic layer, wash until neutral) arrow_F arrow_F G 7. Drying & Solvent Removal (Dry over Na₂SO₄, remove solvent via rotary evaporation) arrow_G arrow_G H 8. Purification (Vacuum distillation of the crude product) arrow_H arrow_H I High-Purity this compound arrow_A->B arrow_B->C arrow_C->D arrow_D->E arrow_E->F arrow_F->G arrow_G->H arrow_H->I PurificationLogic Crude Crude this compound (Contains high-boiling siloxane impurities) Process React with BF₃ Complex in Toluene Crude->Process Decomposed Mixture with Low-Boiling Impurities Process->Decomposed Distill Vacuum Distillation Decomposed->Distill Pure High-Purity This compound (≥99.9%) Distill->Pure

References

An In-depth Technical Guide to Diphenylsilane (CAS 775-12-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane (CAS 775-12-2) is a versatile organosilicon compound featuring a silicon atom bonded to two phenyl groups and two hydrogen atoms.[1] It is a colorless liquid widely utilized in organic synthesis and materials science.[1][2] Its prominence stems from its role as a mild and selective reducing agent, a key reagent in hydrosilylation reactions, and a precursor for silicon-based polymers.[1][3] The presence of phenyl groups confers enhanced thermal stability and modulates the reactivity of the Si-H bonds, allowing for greater selectivity in complex chemical transformations compared to simpler silanes.[1] This unique combination of properties makes it an invaluable tool in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 775-12-2[4][5]
Molecular Formula C₁₂H₁₂Si[2][4][6][5]
Molecular Weight 184.31 g/mol [4]
Appearance Colorless transparent liquid[1][5][7]
Boiling Point 95-97 °C at 13 mmHg[8][5][7][9]
Density 0.993 g/mL at 25 °C[8][5][7][9]
Refractive Index (n20/D) 1.579[8][5][7][9]
Melting Point <20 °C[7]
Flash Point 98 °C (208.4 °F) - closed cup[10]
Water Solubility Decomposes in water[7]
Sensitivity Air and moisture sensitive[7]
Storage Store under inert atmosphere, 2-8°C[7]
Table 2: Spectroscopic and Structural Identifiers
IdentifierValueSource(s)
SMILES String --INVALID-LINK--c2ccccc2
InChI 1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2[8]
InChI Key VDCSGNNYCFPWFK-UHFFFAOYSA-N[8]
Spectra Available ¹H NMR, ¹³C NMR, IR, Mass Spec, Raman[11]

Synthesis of this compound

This compound is commonly synthesized by the reduction of diphenyldichlorosilane. Various reducing agents can be employed for this transformation.

Diagram: General Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Product Dichlorothis compound Dichlorothis compound Reaction Reduction in Ethereal Solvent (e.g., THF) Dichlorothis compound->Reaction Reducing_Agent Reducing Agent (e.g., LiAlH₄, CaH₂) Reducing_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup This compound This compound Workup->this compound G cluster_cycle Catalytic Cycle Catalyst Metal Catalyst [M] OxAdd Oxidative Addition Catalyst->OxAdd DPS This compound (Ph₂SiH₂) DPS->OxAdd Alkene Alkene (R-CH=CH₂) Coord Alkene Coordination Alkene->Coord Product Alkylsilane (R-CH₂-CH₂-SiHPh₂) OxAdd->Coord Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Catalyst Catalyst Regeneration RedElim->Product G cluster_start Reactants cluster_process Process cluster_end Product Ketone Ketone Hydrosilylation Hydrosilylation Ketone->Hydrosilylation DPS This compound DPS->Hydrosilylation Catalyst Catalyst (e.g., Rh, Ir complex) Catalyst->Hydrosilylation Silyl_Ether Intermediate (Silyl Ether) Hydrosilylation->Silyl_Ether Hydrolysis Hydrolysis (Workup) Alcohol Secondary Alcohol Hydrolysis->Alcohol Silyl_Ether->Hydrolysis

References

A Comprehensive Technical Guide to the Safe Handling of Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for diphenylsilane (C₁₂H₁₂Si), a versatile organosilicon compound used in various research and industrial applications, including as a precursor in the synthesis of silicone polymers and in organic synthesis.[1] Adherence to stringent safety protocols is paramount when working with this chemical to mitigate potential hazards.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference. Understanding these properties is the first step in a thorough risk assessment.

PropertyValueSource
Molecular Formula C₁₂H₁₂Si[1][2][3]
Molecular Weight 184.31 g/mol [1][2][3]
CAS Number 775-12-2[1][2][4]
Appearance Colorless liquid[1][2]
Odor Odorless[2]
Boiling Point 95 - 97 °C / 13 mmHg[5]
Flash Point 98 °C (208.4 °F) - closed cup[2][6]
Density 0.993 g/mL at 25 °C[5]
Solubility Insoluble in water.[2][2]
Stability Stable under normal conditions and in sealed containers under a dry inert atmosphere.[2][7][2][7]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][4][8] It may also cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2][4][8]

Hazard Statements:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[4][9]

The HMIS III rating indicates a moderate health hazard (2), meaning temporary or minor injury may occur.[7]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimizing exposure and ensuring a safe laboratory environment.

3.1 Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7][9] Contact lenses should not be worn.[7]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[7] Gloves must be inspected before use and changed immediately if contaminated.[9]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[7][9] In case of potential for significant exposure, fire/flame resistant and impervious clothing may be necessary.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][9] If exposure limits are exceeded or irritation is experienced, a NIOSH-certified combination organic vapor/acid gas respirator should be used.[7]

3.2 Engineering Controls

  • Ventilation: A well-ventilated laboratory with local exhaust or a chemical fume hood is essential to prevent the accumulation of vapors.[7][9]

  • Safety Stations: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4][7]

3.3 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][9]

  • Store under an inert atmosphere.[2][4]

  • Keep away from heat, sparks, and open flames.[7]

  • Incompatible materials to avoid include strong oxidizing agents, alkalis, metal salts, and precious metals.[2][4][7] this compound can generate small amounts of hydrogen gas when exposed to alkalis and protic materials (like water and alcohol) in combination with metal salts or precious metals.[7]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Securely Store Securely Dispose Waste->Store Securely

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

4.1 First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7][9][4][7][9]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4][7][9][4][7][9]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[2][4][7][2][4][7]
Ingestion Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[2][7][9][2][7][9]

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[7][9]

  • Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[7] Hazardous decomposition products include carbon monoxide, carbon dioxide, and silicon dioxide.[2][4]

  • Firefighter Protection: Do not enter the fire area without proper protective equipment, including a self-contained breathing apparatus (SCBA).[4][7] Use water spray or fog to cool exposed containers.[7]

4.3 Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel.[7] Ensure adequate ventilation and wear appropriate PPE.[4][9] Remove all sources of ignition.[9]

  • Environmental Precautions: Prevent entry to sewers and public waters.[7]

  • Containment and Cleanup: Clean up spills as soon as possible.[7] Soak up with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder) and collect for disposal.[4] Use spark-proof tools and explosion-proof equipment for cleanup.[9]

Logical Relationship for Emergency Response

G Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Isolate Area Isolate Area Assess Situation->Isolate Area Don PPE Don PPE Assess Situation->Don PPE Contain Spill Contain Spill Isolate Area->Contain Spill Provide First Aid Provide First Aid Don PPE->Provide First Aid Seek Medical Attention Seek Medical Attention Provide First Aid->Seek Medical Attention Cleanup & Decontaminate Cleanup & Decontaminate Contain Spill->Cleanup & Decontaminate Report Incident Report Incident Cleanup & Decontaminate->Report Incident

Caption: Logical workflow for responding to an accidental exposure to this compound.

Section 5: Toxicological and Ecological Information

5.1 Toxicological Information

  • Acute Toxicity: No acute toxicity information is available for this product.[2] It is classified based on its irritant properties.

  • Skin Corrosion/Irritation: Causes skin irritation.[2][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

  • Respiratory or Skin Sensitization: No data available.[2]

  • Germ Cell Mutagenicity: No data available.[2]

  • Carcinogenicity: There are no known carcinogenic chemicals in this product.[2]

  • Reproductive Toxicity: No data available.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.[2]

  • Aspiration Hazard: Not classified.[7]

5.2 Ecological Information

  • No known ecological damage is caused by this product.[7]

  • It is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants.[2]

  • Due to its low water solubility, it is not likely to be mobile in the environment.[2]

Section 6: Disposal Considerations

  • Waste materials should be disposed of in accordance with local, state, and federal regulations.[7]

  • Incineration is a recommended method of disposal.[7]

  • Avoid release to the environment.[7]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to themselves and the environment. A thorough understanding of the substance's properties and potential hazards, coupled with diligent safety practices, is the cornerstone of responsible chemical research.

References

The Core Reactivity of the Si-H Bond in Diphenylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylsilane (Ph₂SiH₂) serves as a versatile and increasingly utilized reagent in modern organic synthesis. The reactivity of its silicon-hydride (Si-H) bond is central to its utility, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the Si-H bond in this compound, with a focus on hydrosilylation, reduction, and dehydrocoupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Hydrosilylation: Addition Across Unsaturated Bonds

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a cornerstone of organosilicon chemistry. This compound is an effective reagent for the hydrosilylation of alkenes and alkynes, typically in the presence of a transition metal catalyst.

Hydrosilylation of Alkenes

The palladium-catalyzed hydrosilylation of aromatic alkenes with this compound provides access to chiral organosilanes, which can be subsequently oxidized to valuable chiral benzylic alcohols.[1]

Experimental Protocol: Asymmetric Hydrosilylation of Styrene (B11656) [1]

A representative procedure involves the reaction of styrene with this compound in the presence of a chiral palladium complex. The resulting chiral organosilane can be oxidized to the corresponding alcohol with high enantiomeric excess. The phosphoramidite (B1245037) ligand 8 has been shown to be highly effective, achieving 99% ee in the hydrosilylation of styrene.[1]

Quantitative Data: Palladium-Catalyzed Asymmetric Hydrosilylation of Aromatic Alkenes [1]

EntryAlkeneCatalystTime (h)Yield (%)ee (%)
1Styrene[Pd(allyl)Cl]₂ / Ligand 824>9599
24-Methylstyrene[Pd(allyl)Cl]₂ / Ligand 824>9598
34-Methoxystyrene[Pd(allyl)Cl]₂ / Ligand 824>9597
44-Chlorostyrene[Pd(allyl)Cl]₂ / Ligand 824>9598

Yields and enantiomeric excess (ee) are for the alcohol product after oxidation of the intermediate silane (B1218182).

Diagram: Catalytic Cycle of Alkene Hydrosilylation

Hydrosilylation_Alkene Catalyst [Pd]-L Intermediate1 [Pd]-L(R-CH=CH₂) Catalyst->Intermediate1 Alkene Coordination Alkene R-CH=CH₂ Silane Ph₂SiH₂ Intermediate2 [Pd]-L(H)(SiHPh₂) Silane->Intermediate2 Oxidative Addition Intermediate3 [Pd]-L(CH₂CH₂R)(SiHPh₂) Intermediate1->Intermediate3 Insertion Intermediate2->Intermediate3 Insertion Intermediate3->Catalyst Reductive Elimination Product R-CH₂CH₂SiHPh₂ Intermediate3->Product

Caption: Generalized catalytic cycle for the hydrosilylation of an alkene.

Reduction of Functional Groups

The hydridic nature of the Si-H bond in this compound makes it an excellent reducing agent for a variety of functional groups. These reductions are often characterized by high chemoselectivity and mild reaction conditions, making them valuable in complex molecule synthesis.

Reduction of Carbonyl Compounds

This compound, in conjunction with a suitable catalyst, can efficiently reduce aldehydes, ketones, esters, and amides.

The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the hydrosilylation of carbonyl compounds.[2] Mechanistic studies suggest that the reaction proceeds through activation of the silane rather than the carbonyl group.[2]

Experimental Protocol: B(C₆F₅)₃-Catalyzed Reduction of Acetophenone (B1666503) [2]

To a solution of acetophenone (1.0 mmol) in a suitable solvent (e.g., toluene), B(C₆F₅)₃ (1-4 mol%) is added. This compound (1.1-1.5 equivalents) is then added, and the reaction is stirred at room temperature until completion. The resulting silyl (B83357) ether can be isolated or hydrolyzed to the corresponding alcohol.

Quantitative Data: B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyls [2]

EntrySubstrateProductYield (%)
1Acetophenone1-Phenylethanol (after hydrolysis)95
2BenzaldehydeBenzyl (B1604629) alcohol (after hydrolysis)96
3Ethyl benzoateBenzaldehyde (after workup)70
4CyclohexanoneCyclohexanol (after hydrolysis)85

Diagram: Mechanism of B(C₆F₅)₃-Catalyzed Carbonyl Reduction

BCF5_Reduction BCF5 B(C₆F₅)₃ Intermediate1 [Ph₂SiH]⁺[HB(C₆F₅)₃]⁻ BCF5->Intermediate1 Hydride Abstraction Silane Ph₂SiH₂ Silane->Intermediate1 Carbonyl R₂C=O Intermediate2 [R₂C=O-SiHPh₂]⁺ Carbonyl->Intermediate2 Intermediate1->Intermediate2 Silylium Transfer Product R₂CH-O-SiHPh₂ Intermediate2->Product Hydride Delivery

Caption: Proposed mechanism for B(C₆F₅)₃-catalyzed carbonyl reduction.

A simple nickel catalyst system enables the reduction of both secondary and tertiary amides to the corresponding amines using this compound as the reductant.[3] This method is tolerant of a wide range of functional groups.[3][4]

Experimental Protocol: Nickel-Catalyzed Reduction of N-Benzylbenzamide [3][4]

A mixture of N-benzylbenzamide (1.0 mmol), Ni(acac)₂ (5 mol%), and a suitable ligand (e.g., an N-heterocyclic carbene precursor) in a solvent such as THF is treated with this compound (2.0-3.0 equivalents). The reaction is heated until the starting material is consumed. Aqueous workup followed by purification yields the corresponding amine.

Quantitative Data: Nickel-Catalyzed Amide Reduction [3]

EntryAmideProduct AmineYield (%)
1N-BenzylbenzamideDibenzylamine95
2N,N-DibenzylformamideTribenzylamine88
31-Benzoylpiperidine1-Benzylpiperidine92
4N-PhenylacetamideN-Ethylaniline75
Deoxygenation of Alcohols

This compound is also a key reagent in the radical deoxygenation of alcohols, a transformation of significant importance in natural product synthesis. This typically involves the conversion of the alcohol to a thiocarbonyl derivative, which then undergoes a radical chain reaction with this compound.

Dehydrocoupling Reactions

Dehydrocoupling reactions involve the formation of a new bond between two different atoms with the concomitant elimination of dihydrogen (H₂). This compound readily undergoes dehydrocoupling with a variety of substrates containing X-H bonds (where X = O, N).

Dehydrocoupling with Alcohols

The reaction of this compound with alcohols, often catalyzed by main group or transition metal catalysts, leads to the formation of silyl ethers.[5] This reaction is an atom-economical way to protect alcohols or form Si-O bonds.[6]

Experimental Protocol: Dehydrocoupling of Benzyl Alcohol with this compound [6]

To a mixture of benzyl alcohol (1.0 mmol) and this compound (1.0 mmol), a catalytic amount of a promoter such as sodium tri(sec-butyl)borohydride (0.1 mmol) is added.[6] The reaction is stirred at room temperature or with gentle heating. The evolution of hydrogen gas is observed, and the corresponding silyl ether is obtained after workup.

Quantitative Data: Dehydrocoupling of Alcohols with this compound [6]

EntryAlcoholSilanePromoterTimeYield (%)
1Benzyl alcoholPh₂SiH₂NaHB(s-Bu)₃1 h95
2EthanolPh₂SiH₂NaHB(s-Bu)₃5 min96
3MethanolPh₂SiH₂NaHB(s-Bu)₃5 min94
4PhenolPh₂SiH₂NaHB(s-Bu)₃24 h85
Dehydrocoupling with Amines

Similarly, this compound can undergo dehydrocoupling with primary and secondary amines to form silazanes.[7] This reaction is often catalyzed by copper(I) chloride.[7]

Experimental Protocol: CuCl-Catalyzed Dehydrocoupling of Aniline (B41778) with this compound [7]

A mixture of aniline (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of CuCl is heated in a suitable solvent. The reaction progress can be monitored by the evolution of hydrogen. The resulting silazane is isolated after purification.

Synthesis of Silyl Enol Ethers

Diphenylsilyl enol ethers are valuable intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. While the synthesis of trimethylsilyl (B98337) enol ethers is more common, diphenylsilyl enol ethers can be prepared from enolizable ketones.[8] A nickel-catalyzed remote functionalization of ketones has been developed for the stereoselective synthesis of Z-silyl enol ethers.[9][10][11]

Experimental Protocol: Synthesis of a Diphenylsilyl Enol Ether

A general procedure involves the deprotonation of an enolizable ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting enolate with diphenylsilyl chloride. The choice of base and reaction conditions can influence the regioselectivity (kinetic vs. thermodynamic enolate formation).[8]

Diagram: General Workflow for this compound Applications

Diphenylsilane_Workflow cluster_reactions Key Reactions cluster_substrates Substrates cluster_products Products Ph2SiH2 This compound (Ph₂SiH₂) Hydrosilylation Hydrosilylation Ph2SiH2->Hydrosilylation Reduction Reduction Ph2SiH2->Reduction Dehydrocoupling Dehydrocoupling Ph2SiH2->Dehydrocoupling Alkenes Alkenes/Alkynes Hydrosilylation->Alkenes Carbonyls Carbonyls (Aldehydes, Ketones, Esters, Amides) Reduction->Carbonyls Alcohols_Amines Alcohols/Amines Dehydrocoupling->Alcohols_Amines Organosilanes Organosilanes Alkenes->Organosilanes Reduced_Products Alcohols, Amines, etc. Carbonyls->Reduced_Products Silyl_Ethers_Amines Silyl Ethers/Silazanes Alcohols_Amines->Silyl_Ethers_Amines

Caption: Overview of the primary applications of this compound.

Conclusion

The Si-H bond in this compound possesses a rich and varied reactivity that makes it a powerful tool for synthetic chemists. Its utility in hydrosilylation, chemoselective reductions, and dehydrocoupling reactions is well-established and continues to be an active area of research. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the application of this compound in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Further exploration of catalyst systems and reaction conditions is expected to continue to expand the synthetic utility of this versatile reagent.

References

Diphenylsilane: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diphenylsilane in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information and presents a detailed experimental protocol for researchers to determine precise solubility values for their specific applications.

Core Concepts in this compound Solubility

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. It is important to note that these are general statements and the actual solubility can be influenced by factors such as temperature, pressure, and the purity of both the this compound and the solvent.

Solvent FamilySpecific SolventQualitative Solubility
Ethers Diethyl Ether (Et₂O)Soluble[2]
Tetrahydrofuran (THF)Likely Soluble
Halogenated Dichloromethane (DCM)Likely Soluble
ChloroformLikely Soluble
Carbon TetrachlorideLikely Soluble[5]
Aromatic TolueneLikely Soluble
BenzeneLikely Soluble[5]
Alcohols EthanolLikely Soluble[5]
MethanolLikely Soluble
Ketones AcetoneLikely Soluble[5]
Alkanes HexaneLikely Soluble
Aqueous WaterInsoluble[1][3][4]

Experimental Protocol for Determining this compound Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following "shake-flask" method is a widely accepted technique for determining the solubility of a substance in a given solvent.[6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (PTFE, 0.22 µm)

  • Syringes

  • Volumetric flasks

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of glass vials.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial. The amount of this compound should be sufficient to ensure that a solid phase (undissolved liquid) remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., taking measurements at different time points until the concentration of this compound in the solvent remains constant).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the complete separation of the undissolved this compound from the saturated solution.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any remaining microscopic undissolved droplets.

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Dilute the saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).

Safety Precautions
  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Avoid contact with skin and eyes.

  • This compound reacts with water and moisture; therefore, all glassware and solvents should be dry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add precise volume of Solvent prep1->prep2 equil1 Agitate at constant Temperature (24-48 hours) prep2->equil1 equil2 Allow phases to separate (≥ 24 hours) equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter with 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify via GC or HPLC analysis3->analysis4 result1 Calculate Solubility (g/100mL, mol/L, wt%) analysis4->result1

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of diphenylsilane. It is designed to be a valuable resource for professionals in research and development who utilize or are investigating the properties of organosilanes. This document details the decomposition pathways, kinetic parameters, and expected thermal properties of this compound. Furthermore, it includes detailed experimental protocols for the analysis of its thermal behavior and the characterization of its decomposition products.

Thermal Stability and Decomposition Pathways

This compound exhibits moderate thermal stability and undergoes decomposition through distinct pathways depending on the reaction conditions. The primary decomposition mechanism at lower temperatures is a bimolecular rearrangement, while at higher temperatures, a free-radical mechanism may also contribute.

1.1. Bimolecular Rearrangement

Under pyrolysis conditions, typically in the range of 385-425°C, this compound primarily undergoes a second-order bimolecular rearrangement.[1] This reaction involves the exchange of phenyl and hydride groups between two this compound molecules. The overall reaction can be represented as:

2 (C₆H₅)₂SiH₂ → (C₆H₅)SiH₃ + (C₆H₅)₃SiH

This rearrangement is considered a "clean" pyrolysis reaction, meaning that at lower extents of reaction and within the optimal temperature range, there is no significant formation of high-molecular-weight byproducts, benzene, or hydrogen gas.[1] The reaction does not appear to be catalyzed by the surface of the reaction vessel, with similar kinetics observed in Pyrex, Vycor, and stainless steel reactors.[1]

1.2. Free-Radical Decomposition

While the bimolecular rearrangement is the predominant pathway at lower temperatures, the potential for a free-radical decomposition mechanism exists, particularly at higher temperatures. This is supported by studies on the pyrolysis of tetraphenylsilane, which primarily decomposes through the elimination of a phenyl radical.[1] A similar initiation step for this compound would involve the homolytic cleavage of a silicon-hydrogen or silicon-phenyl bond.

  • Initiation: (C₆H₅)₂SiH₂ → (C₆H₅)₂SiH• + H• (C₆H₅)₂SiH₂ → (C₆H₅)SiH₂• + C₆H₅•

  • Propagation: The resulting radicals can then participate in a series of abstraction and recombination reactions, leading to a more complex mixture of products. For instance, a phenyl radical could abstract a hydrogen atom from another this compound molecule to form benzene.[1]

1.3. Expected Thermal Properties

Quantitative Data Summary

The following tables summarize the known quantitative data for the thermal decomposition and physical properties of this compound.

Table 1: Kinetic Data for the Thermal Decomposition of this compound

ParameterValueConditionsReference
Reaction OrderSecond-order bimolecularPyrolysis[1]
Activation Energy (Ea)58 kcal/molPyrolysis in the absence of air[1]
Temperature Range385-425°CPyrolysis in a Pyrex reactor[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₂Si
Molecular Weight184.31 g/mol
Boiling Point95-97 °C at 13 mmHg[3]
Density0.993 g/mL at 25 °C[3]
Refractive Indexn20/D 1.579[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the thermal stability and decomposition of this compound.

3.1. Pyrolysis of this compound

Objective: To induce thermal decomposition of this compound and collect the products for analysis.

Instrumentation:

  • Pyrolysis reactor (e.g., a quartz or Pyrex tube)

  • Tube furnace with a programmable temperature controller

  • Inert gas supply (e.g., nitrogen or argon) with flow controllers

  • Condenser and cold trap system to collect volatile products

  • Gas-tight syringes for sampling

Methodology:

  • Place a known quantity of this compound into the pyrolysis reactor.

  • Assemble the reactor within the tube furnace and connect the inert gas supply and the condenser/cold trap system.

  • Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to remove any residual air.

  • Program the furnace to heat to the desired pyrolysis temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min).

  • Maintain the pyrolysis temperature for the desired reaction time.

  • After the reaction is complete, cool the reactor to room temperature under the inert gas flow.

  • Collect the liquid products from the condenser and cold trap for analysis.

  • Analyze the gaseous products by connecting the reactor outlet to a gas chromatograph or mass spectrometer.

3.2. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation:

  • A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Ensure the this compound sample is of high purity.

  • Crucible Selection: Use an inert crucible, such as alumina (B75360) or platinum.

  • Analysis Parameters:

    • Sample Mass: Accurately weigh 5-10 mg of the sample into the crucible.

    • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[4]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), the temperature at 5% weight loss (T₅%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve.[4]

3.3. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Instrumentation:

  • A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Analysis Parameters:

    • Atmosphere: Purge the sample chamber with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature above the expected melting point at a heating rate of 10°C/min.

      • Hold isothermally for 5 minutes.

      • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate of 10°C/min.

      • Hold isothermally for 5 minutes.

      • Ramp the temperature again to above the melting point at 10°C/min.[4]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Determine the melting point (Tm) and enthalpy of fusion (ΔHm) from the endothermic peak on the heating curve.

    • Determine the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) from the exothermic peak on the cooling curve.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Decomposition Products

Objective: To separate, identify, and quantify the volatile products of this compound decomposition.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of organosilanes (e.g., a non-polar column like a DB-5ms or HP-5ms).

Methodology:

  • Sample Preparation: Dilute the collected liquid products from the pyrolysis in a suitable solvent (e.g., hexane (B92381) or toluene). Gaseous products can be directly injected using a gas-tight syringe.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 10 minutes.

    • Injection Mode: Split or splitless, depending on the concentration of the sample.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the separated components by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify the products using an internal or external standard method.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

DecompositionPathways cluster_bimolecular Bimolecular Rearrangement cluster_radical Free-Radical Mechanism (Potential) 2_Ph2SiH2 2 this compound PhSiH3 Phenylsilane 2_Ph2SiH2->PhSiH3 Pyrolysis (385-425°C) Ph3SiH Triphenylsilane 2_Ph2SiH2->Ph3SiH Pyrolysis (385-425°C) Ph2SiH2 This compound Ph2SiH_rad Diphenylsilyl Radical Ph2SiH2->Ph2SiH_rad Initiation PhSiH2_rad Phenylsilyl Radical Ph2SiH2->PhSiH2_rad Initiation Benzene Benzene PhSiH2_rad->Benzene Propagation (H abstraction)

Caption: Decomposition pathways of this compound.

TGA_Workflow Start Start Prepare_Sample Prepare this compound Sample (5-10 mg) Start->Prepare_Sample Place_in_TGA Place in TGA Crucible Prepare_Sample->Place_in_TGA Purge Purge with Nitrogen (20-50 mL/min) Place_in_TGA->Purge Heat Heat from 30°C to 800°C at 10°C/min Purge->Heat Record_Mass Record Mass vs. Temperature Heat->Record_Mass Analyze Analyze Data (Plot % Weight Loss, Determine Tonset, Tmax) Record_Mass->Analyze End End Analyze->End

Caption: Experimental workflow for TGA analysis.

Pyrolysis_GCMS_Workflow Start Start Pyrolysis Pyrolyze this compound Start->Pyrolysis Collect_Products Collect Liquid and Gaseous Products Pyrolysis->Collect_Products Prepare_for_GCMS Dilute Liquid Products / Sample Gas Collect_Products->Prepare_for_GCMS Inject Inject into GC-MS Prepare_for_GCMS->Inject Separate Separate Components on GC Column Inject->Separate Detect Detect and Identify by MS Separate->Detect Quantify Quantify Products Detect->Quantify End End Quantify->End

References

Spectroscopic Profile of Diphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylsilane, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic and silicon-hydride regions. The phenyl protons typically appear as a complex multiplet, while the Si-H protons give rise to a distinct singlet.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58m4Hortho-H of Phenyl rings
7.36m4Hmeta-H of Phenyl rings
7.33m2Hpara-H of Phenyl rings
4.93s2HSi-H₂
¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound shows distinct signals for the different carbon atoms in the phenyl rings. The chemical shifts are influenced by their position relative to the silicon atom.

Chemical Shift (δ) ppmAssignment
135.5ipso-C of Phenyl rings
129.8ortho-C of Phenyl rings
128.1meta-C of Phenyl rings
128.0para-C of Phenyl rings

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features are the Si-H stretching and bending frequencies, as well as the absorptions associated with the phenyl rings.

Wavenumber (cm⁻¹)IntensityAssignment
3070MediumAromatic C-H stretch
2140StrongSi-H stretch
1428StrongPhenyl C=C stretch
1115StrongSi-Phenyl stretch
920StrongSi-H₂ bend
730, 695StrongAromatic C-H out-of-plane bend

Experimental Protocols

The following provides a general overview of the methodologies for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is commonly used.

  • Acquisition Time: Typically around 3-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds is used between pulses.

  • Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

¹³C NMR Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: A delay of 2 seconds is typical.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded using a neat sample. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for analysis is 4000-400 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques used to characterize this compound.

Spectroscopic_Analysis_of_this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_nmr_data NMR Data cluster_ir_data IR Data cluster_interpretation Data Interpretation & Structure Elucidation This compound This compound (Liquid) NMR NMR Spectroscopy This compound->NMR IR IR Spectroscopy This compound->IR HNMR 1H NMR (Proton Environments) NMR->HNMR CNMR 13C NMR (Carbon Skeleton) NMR->CNMR IR_Data IR Spectrum (Functional Groups) IR->IR_Data Interpretation Structural Confirmation HNMR->Interpretation CNMR->Interpretation IR_Data->Interpretation

Spectroscopic analysis workflow for this compound.

The Genesis of a Core Moiety: A Technical Guide to the Discovery of Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal literature and methodologies surrounding the discovery and synthesis of the diphenylsilane core, a foundational structure in modern organosilicon chemistry. We delve into the historical context, provide detailed experimental protocols for both seminal and contemporary syntheses, and present key quantitative data in a comparative format.

Historical Context: The Pioneering Work of Frederic Kipping

The discovery of this compound is intrinsically linked to the broader exploration of organosilicon chemistry in the early 20th century. While Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, in 1863, it was the extensive work of British chemist Frederic Stanley Kipping that laid the groundwork for arylsilanes. Kipping's research, spanning several decades, introduced the use of Grignard reagents for the formation of silicon-carbon bonds, a technique that became fundamental to the field.[1][2]

While a singular publication heralding the "discovery" of this compound (Ph₂SiH₂) is not readily apparent in the historical literature, its conceptual and synthetic origin can be traced to Kipping's work on its immediate precursor, diphenyldichlorosilane (Ph₂SiCl₂). In a comprehensive 1912 paper published in the Journal of the Chemical Society, Transactions, Kipping detailed the preparation of diphenylsilanediol (B146891) through the hydrolysis of diphenyldichlorosilane.[3] This work implies the prior successful synthesis of diphenyldichlorosilane, which served as the stable, isolable foundation for further derivatization.

The logical progression from diphenyldichlorosilane to this compound would have involved a reduction of the Si-Cl bonds to Si-H bonds, a common transformation in chemistry. Although the exact first instance of this specific reduction is not prominently documented, early methods for the reduction of chlorosilanes were being explored during this period.

Foundational Synthesis: Preparation of Diphenyldichlorosilane

The cornerstone of early this compound chemistry was the synthesis of its dichloro-derivative. The following protocol is based on the Grignard methodology extensively employed by Kipping and his contemporaries.

Experimental Protocol: Synthesis of Diphenyldichlorosilane via Grignard Reaction

Objective: To synthesize diphenyldichlorosilane from silicon tetrachloride and phenylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture gently until most of the magnesium has reacted to form a dark solution of phenylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: Cool the Grignard reagent to 0°C in an ice bath.

  • Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether from the dropping funnel to the stirred Grignard reagent. A 2:1 molar ratio of the Grignard reagent to silicon tetrachloride is theoretically required.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours to ensure complete reaction.

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to decompose the magnesium salts.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the ethereal extracts, dry over anhydrous calcium chloride, and filter.

  • Remove the diethyl ether by distillation.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure diphenyldichlorosilane.

Logical Workflow for the Synthesis of Diphenyldichlorosilane

G cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Mg Magnesium Turnings Grignard Phenylmagnesium Bromide Mg->Grignard PhBr Bromobenzene in Anhydrous Ether PhBr->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix SiCl4 Silicon Tetrachloride in Anhydrous Ether SiCl4->ReactionMix Workup Acidic Work-up ReactionMix->Workup Extraction Ether Extraction Workup->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Diphenyldichlorosilane Distillation->Product

Caption: Workflow for the synthesis of diphenyldichlorosilane.

Modern Synthetic Routes to this compound

While the Grignard route to diphenyldichlorosilane followed by reduction is historically significant, more direct and efficient methods for the synthesis of this compound are now commonplace. These typically involve the reduction of diphenyldichlorosilane using various reducing agents.

Experimental Protocol: Reduction of Diphenyldichlorosilane with Lithium Aluminum Hydride

Objective: To synthesize this compound by the reduction of diphenyldichlorosilane.

Materials:

  • Diphenyldichlorosilane (Ph₂SiCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dilute sulfuric acid or hydrochloric acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of diphenyldichlorosilane in anhydrous diethyl ether from the dropping funnel to the stirred suspension of LiAlH₄. The reaction is highly exothermic and should be carefully controlled.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Isolation: Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then dilute sulfuric acid.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the ethereal extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation.

Comparative Data for this compound Synthesis
MethodStarting MaterialReducing Agent/CatalystSolventTemperature (°C)Yield (%)Reference
Grignard route precursor + ReductionDiphenyldichlorosilaneLithium Aluminum HydrideDiethyl ether0 to RTHighGeneral
Hydrosilylation (conceptual)BenzeneTrichlorosilaneVarious catalystsVariableVariableModern
Direct Process (for Phenylchlorosilanes)Silicon, ChlorobenzeneCopper catalyst-~300VariableIndustrial

Reaction Pathway for the Reduction of Diphenyldichlorosilane

G Ph2SiCl2 Diphenyldichlorosilane (Ph₂SiCl₂) Ph2SiH2 This compound (Ph₂SiH₂) Ph2SiCl2->Ph2SiH2 Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Ph2SiH2 Byproducts LiCl + AlCl₃

Caption: Reduction of diphenyldichlorosilane to this compound.

Conclusion

The discovery of the this compound core structure is a testament to the foundational work of Frederic Kipping in the early 20th century. His pioneering use of Grignard reagents to synthesize arylsilanes, specifically the stable precursor diphenyldichlorosilane, paved the way for the eventual isolation and study of this compound itself. While modern methods offer more direct routes to this important molecule, understanding the historical context and the seminal experimental work provides valuable insight into the evolution of organosilicon chemistry. The methodologies and data presented herein offer a comprehensive technical overview for researchers engaged in the synthesis and application of this compound and its derivatives.

References

An In-depth Technical Guide to the Chemical Compatibility of Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of diphenylsilane, a versatile organosilicon compound utilized in a range of scientific applications. Understanding its reactivity and stability in the presence of various chemicals is paramount for ensuring experimental success, safety, and material integrity. This document summarizes known compatibility data, outlines experimental protocols for further testing, and provides visual aids to understand key reaction pathways.

Core Chemical Compatibility Profile

This compound ((C₆H₅)₂SiH₂) is a colorless liquid that exhibits moderate stability under anhydrous and inert conditions. Its primary modes of reactivity involve the silicon-hydrogen (Si-H) bonds, which are susceptible to cleavage by various reagents. The key incompatibilities of this compound are with strong oxidizing agents, moisture, and alkaline conditions.

Incompatible Materials:

  • Strong Oxidizing Agents: Reacts vigorously, potentially leading to fire or explosion.

  • Water and Moisture: Undergoes hydrolysis to form diphenylsilanediol (B146891) and subsequently siloxanes, releasing hydrogen gas. This reaction can be accelerated by acidic or basic conditions.

  • Alkalis and Strong Bases: Reacts to generate hydrogen gas.

  • Protic Materials (e.g., Alcohols): Can react, especially in the presence of metal salt catalysts, to generate hydrogen gas.

  • Metal Salts (e.g., Aluminum Chloride): Can catalyze reactions with protic materials.

  • Precious Metals (e.g., Platinum): Can catalyze reactions with protic materials.

Chemical Compatibility Chart

The following table summarizes the chemical compatibility of this compound with a range of common laboratory chemicals. The ratings are based on available literature and general principles of silane (B1218182) chemistry. It is crucial to note that these are guidelines, and compatibility can be influenced by factors such as temperature, concentration, and the presence of impurities. Always conduct small-scale testing before large-scale use.

Chemical ClassChemical NameCompatibility RatingNotes
Acids, Inorganic Hydrochloric Acid (dilute)Limited ResistanceMay catalyze hydrolysis.
Sulfuric Acid (dilute)Limited ResistanceMay catalyze hydrolysis and poses an oxidation risk.
Nitric Acid (dilute)Not Recommended Strong oxidizing agent.
Acids, Organic Acetic AcidLimited ResistanceProtic acid that can react with the Si-H bond.
Trifluoroacetic AcidNot Recommended Strong acid that will readily react.
Bases Sodium HydroxideNot Recommended Reacts to produce hydrogen gas.
Potassium HydroxideNot Recommended Reacts to produce hydrogen gas.
Amines (e.g., Triethylamine)Limited ResistanceCan act as a base and may contain water.
Solvents, Aprotic Tetrahydrofuran (THF)GoodGenerally compatible when anhydrous.
TolueneGoodGenerally compatible when anhydrous.
HexaneGoodGenerally compatible when anhydrous.
DichloromethaneGoodGenerally compatible when anhydrous.
AcetonitrileGoodGenerally compatible when anhydrous.
Dimethylformamide (DMF)Limited ResistanceCan contain impurities that may react.
Dimethyl Sulfoxide (DMSO)Limited ResistanceCan contain impurities and is hygroscopic.
Solvents, Protic WaterNot Recommended Causes hydrolysis.
MethanolLimited ResistanceCan react, especially with catalysts.
EthanolLimited ResistanceCan react, especially with catalysts.
IsopropanolLimited ResistanceCan react, especially with catalysts.
Oxidizing Agents Hydrogen PeroxideNot Recommended Strong oxidizing agent.
Potassium PermanganateNot Recommended Strong oxidizing agent.
Halogenated Compounds ChloroformGoodGenerally compatible when anhydrous.
Carbon TetrachlorideGoodGenerally compatible when anhydrous.

Key Signaling Pathways and Logical Relationships

Hydrolysis of this compound

The reaction of this compound with water is a critical incompatibility to consider. The process involves the initial formation of diphenylsilanediol, which can then undergo condensation to form siloxanes and polysiloxanes.

Hydrolysis Pathway of this compound DPS This compound ((C₆H₅)₂SiH₂) DPSD Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) DPS->DPSD + 2 H₂O H2 Hydrogen Gas (H₂) DPS->H2 - 2 H₂ H2O Water (H₂O) Siloxane Siloxane Oligomers/Polymers DPSD->Siloxane - H₂O (Condensation)

Hydrolysis pathway of this compound.

Experimental Workflow for Chemical Compatibility Testing

A systematic approach is necessary to determine the compatibility of this compound with a specific chemical. The following workflow is adapted from the principles outlined in ASTM D543 for testing the resistance of plastics to chemical reagents.

Chemical Compatibility Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion A Define Test Parameters (Chemical, Temp, Duration) B Prepare this compound and Test Chemical A->B C Initial Characterization (e.g., GC-MS, FTIR) B->C D Mix this compound and Test Chemical C->D E Incubate under Controlled Conditions D->E F Visual Observation (Color change, gas, precipitate) E->F G Final Characterization (e.g., GC-MS, FTIR) F->G H Compare Initial and Final Characterization G->H I Determine Compatibility (Compatible, Limited, Incompatible) H->I

Workflow for assessing chemical compatibility.

Experimental Protocols

The following is a generalized protocol for assessing the chemical compatibility of this compound with a liquid chemical, based on ASTM D543.

Objective: To determine the effect of a specific chemical on the stability and purity of this compound over a defined period and at a specified temperature.

Materials:

  • This compound (high purity)

  • Test chemical (analytical grade)

  • Inert, sealable vials (e.g., glass ampules or screw-cap vials with PTFE-lined septa)

  • Inert gas (e.g., nitrogen or argon)

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR))

  • Controlled temperature environment (e.g., oven or water bath)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Preparation of Test Samples:

    • Under an inert atmosphere, add a precisely measured volume or weight of this compound to a clean, dry vial.

    • Add the test chemical to the vial in a predetermined ratio (e.g., 1:1, 1:10 v/v).

    • Seal the vial immediately to prevent atmospheric contamination.

    • Prepare a control sample containing only this compound and another with only the test chemical.

  • Initial Analysis:

    • Before mixing, obtain baseline analytical data for the pure this compound and the pure test chemical using GC-MS and/or FTIR. This will serve as a reference for any changes.

  • Exposure Conditions:

    • Place the sealed vials in a controlled temperature environment for a specified duration. Typical conditions might be room temperature (25°C) for 24 hours, or accelerated testing at an elevated temperature (e.g., 50°C) for a shorter period. The duration and temperature should be relevant to the intended application.

  • Visual Inspection:

    • Periodically and at the end of the exposure period, visually inspect the samples for any changes, such as color change, precipitate formation, or gas evolution. Record all observations.

  • Final Analysis:

    • After the exposure period, allow the samples to return to room temperature.

    • Analyze the contents of the vials using the same analytical techniques as in the initial analysis (GC-MS, FTIR).

  • Data Interpretation:

    • Compare the analytical data of the exposed mixture to the initial baseline data of the pure components and the control samples.

    • Look for the appearance of new peaks in the chromatogram or new absorption bands in the IR spectrum, which would indicate the formation of degradation products.

    • Quantify the decrease in the concentration of this compound to determine the extent of degradation.

Reporting Results:

The results should be reported in a structured manner, including:

  • Identification of the test chemical and its concentration.

  • Exposure temperature and duration.

  • Visual observations.

  • Analytical data (chromatograms, spectra) before and after exposure.

  • Quantification of this compound degradation (e.g., percentage decrease).

  • Identification of any degradation products.

  • A concluding compatibility rating (e.g., Compatible, Limited Compatibility, Incompatible).

This comprehensive approach will provide reliable data for making informed decisions about the use of this compound in the presence of other chemicals, ensuring the integrity of research and development activities.

Unveiling the Hazards of Diphenylsilane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylsilane ((C₆H₅)₂SiH₂), an organosilane compound, is utilized in various chemical syntheses. However, a comprehensive understanding of its potential hazards is paramount for ensuring laboratory safety and mitigating risks in research and development settings. This technical guide provides a detailed overview of the current knowledge regarding the hazards associated with this compound exposure, with a focus on its toxicological profile, physicochemical properties, and recommended safety protocols.

Physicochemical and Toxicological Profile

This compound is a colorless liquid that is known to be reactive and moisture-sensitive. Upon contact with water or moisture, it undergoes hydrolysis to form Diphenylsilanediol and hydrogen gas. This reactivity is a key consideration in its hazard profile.

Acute Toxicity

For the related compound, Dichlorothis compound, a dermal LD50 of 120 mg/kg in rabbits has been established, indicating significant toxicity upon skin contact[5][6][7]. While not directly applicable to this compound, this highlights the potential for dermal hazards within this class of compounds.

Irritation and Sensitization

This compound is classified as a skin, eye, and respiratory irritant[1][8][9][10]. Direct contact can cause redness, pain, and inflammation. Inhalation of vapors may lead to irritation of the respiratory tract, coughing, and shortness of breath[1][11]. There is currently no data available to suggest that this compound is a skin sensitizer[2].

Systemic and Organ-Specific Toxicity

A significant concern regarding this compound exposure is the potential for systemic toxicity, likely mediated by its hydrolysis product, Diphenylsilanediol. A clinical trial in dogs investigating the anticonvulsant properties of Diphenylsilanediol revealed limiting toxic side effects to the liver, pancreas, and bone marrow[12]. Observed effects included liver disease, pancreatic changes, and bone marrow suppression, with four fatalities occurring during the treatment period[12].

While the exact mechanisms are not fully elucidated, organosilicon compounds, in general, have been shown to induce oxidative stress and mitochondrial dysfunction, which could be contributing factors to the observed organ damage[1][13][14].

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of this compound. Studies on a series of organosilicon compounds have shown that some possess clastogenic (chromosome-damaging) activity in in vitro assays; however, these findings were not substantiated in in vivo studies[13][15]. It is not specified whether this compound was among the compounds tested. Currently, this compound is not classified as a carcinogen by major regulatory agencies[2].

Summary of Quantitative Toxicological Data

CompoundTest TypeSpeciesRouteValueReference
DiphenylsilanediolAcute Oral LD50MouseOral2150 mg/kg[3][4]
Dichlorothis compoundAcute Dermal LD50RabbitDermal120 mg/kg[5][6][7]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are scarce in publicly available literature. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing chemical hazards. The following are examples of relevant OECD test guidelines that would be appropriate for evaluating the hazards of this compound.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)

This in vitro test utilizes reconstructed human epidermis (RhE) models to assess skin irritation potential.

G cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Viability cluster_analysis Data Analysis start Start equilibrate Equilibrate RhE Tissues start->equilibrate apply_substance Apply this compound (or control) equilibrate->apply_substance incubate_exposure Incubate apply_substance->incubate_exposure rinse Rinse Tissues incubate_exposure->rinse incubate_recovery Incubate (Recovery) rinse->incubate_recovery mtt_assay MTT Assay incubate_recovery->mtt_assay measure_viability Measure Cell Viability mtt_assay->measure_viability classify Classify as Irritant or Non-Irritant measure_viability->classify

In Vitro Skin Irritation Test Workflow.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a sterile culture medium.

  • Exposure: A precise amount of the test substance (this compound), a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., sodium dodecyl sulfate) are applied to the surface of the tissues. The tissues are then incubated for a defined period.

  • Post-Exposure and Viability Assessment: Following incubation, the test substances are carefully rinsed off. After a recovery period, cell viability is determined using a quantitative method, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The viability of the treated tissues is compared to the negative control. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant[5][16].

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This in vivo method is used to assess the acute oral toxicity of a substance.

G start Select Starting Dose (e.g., 300 mg/kg) dose_group Dose a Group of Animals (e.g., 5 female rats) start->dose_group observe Observe for Toxicity & Mortality (14 days) dose_group->observe decision Outcome? observe->decision no_toxicity No or Minor Toxicity decision->no_toxicity No effect toxicity Toxicity Observed decision->toxicity Non-lethal mortality Mortality decision->mortality Lethal dose_higher Dose Higher (e.g., 2000 mg/kg) no_toxicity->dose_higher dose_lower Dose Lower (e.g., 50 mg/kg) toxicity->dose_lower stop Stop Testing (Classify) mortality->stop dose_higher->dose_group dose_lower->dose_group

OECD 420 Fixed Dose Procedure Workflow.

Methodology:

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information.

  • Dosing: A group of animals (typically rats of a single sex) is dosed with the test substance at the selected starting dose.

  • Observation: The animals are observed for signs of toxicity and mortality for a period of 14 days.

  • Stepwise Procedure: Depending on the outcome, the test is either stopped, or another dose level (higher or lower) is tested in a new group of animals. The final classification of toxicity is based on the observed effects at the different dose levels[17][18].

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways affected by this compound have not been identified, the observed organ toxicity of its hydrolysis product, Diphenylsilanediol, and the general understanding of organosilicon toxicity suggest potential mechanisms. The induction of oxidative stress and subsequent mitochondrial dysfunction are plausible pathways leading to cellular damage and organ toxicity[1][13][14].

G cluster_exposure Exposure & Metabolism cluster_cellular Cellular Effects cluster_organ Organ-Level Toxicity exposure This compound Exposure hydrolysis Hydrolysis exposure->hydrolysis diphenylsilanediol Diphenylsilanediol hydrolysis->diphenylsilanediol Forms oxidative_stress Oxidative Stress diphenylsilanediol->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction liver_toxicity Hepatotoxicity mitochondrial_dysfunction->liver_toxicity pancreas_toxicity Pancreatic Toxicity mitochondrial_dysfunction->pancreas_toxicity bone_marrow_suppression Bone Marrow Suppression mitochondrial_dysfunction->bone_marrow_suppression

Postulated Toxicity Pathway of this compound.

Handling and Safety Recommendations

Given the identified hazards, stringent safety protocols must be followed when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. In situations with a potential for significant vapor exposure, a respirator with an appropriate cartridge should be used[1].

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents[1].

  • Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal. Avoid contact with water.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention[1].

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[19].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[19].

Conclusion

This compound presents several potential hazards, primarily related to its irritant properties and the systemic toxicity of its hydrolysis product, Diphenylsilanediol. The lack of comprehensive toxicological data for this compound itself necessitates a cautious approach, treating it as a substance with the potential for significant harm. The observed liver, pancreas, and bone marrow toxicity in animal studies with Diphenylsilanediol underscores the importance of minimizing exposure. Researchers and professionals must adhere to strict safety protocols and handle this compound with the utmost care. Further research is warranted to fully elucidate the toxicological profile of this compound and its mechanisms of toxicity.

References

A Technical Guide to Research-Grade Diphenylsilane for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of research-grade diphenylsilane. This compound is a versatile organosilicon compound with significant utility in organic synthesis, particularly in methodologies relevant to drug discovery and pharmaceutical development. This document provides a comparative overview of commercial suppliers, detailed physicochemical properties, and explicit experimental protocols for key synthetic transformations.

Commercial Suppliers of Research-Grade this compound

The selection of a reliable supplier is crucial for ensuring the quality and consistency of starting materials in research and development. The following table summarizes the offerings for research-grade this compound from prominent chemical suppliers.

SupplierTypical PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich (Merck) ≥97%[1]775-12-2[1](C₆H₅)₂SiH₂[1]184.31[1]Part of the Aldrich portfolio; extensive documentation available.
Strem Chemicals (Ascensus) min. 97%775-12-2(C₆H₅)₂SiH₂184.31Known for high-purity specialty chemicals.
Santa Cruz Biotechnology N/A775-12-2[2](C₆H₅)₂SiH₂[2]184.31[2]For research use only.
Thermo Fisher Scientific 97%775-12-2(C₆H₅)₂SiH₂184.31Available under the Acros Organics brand.
Gelest N/A775-12-2(C₆H₅)₂SiH₂184.31Specializes in silicon and organosilicon compounds.
Tokyo Chemical Industry (TCI) >97.0% (GC)[3]775-12-2[3](C₆H₅)₂SiH₂184.31[3]Provides detailed specifications and properties.[3]
ChemScene ≥97%[4]775-12-2[4]C₁₂H₁₂Si[4]184.31[4]Offers various pack sizes.

Physicochemical and Safety Data

Accurate physicochemical data is essential for reaction planning and safety assessments. The following table compiles key properties of this compound.

PropertyValueReference
Appearance Colorless liquid[1][5]
Boiling Point 95-97 °C / 13 mmHg[1][5]
Density 0.993 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.579[1][5]
Flash Point 98 °C (208.4 °F) - closed cup[1]
Solubility Decomposes in water[5]
Storage Store under inert atmosphere, 2-8°C[5]
Hazard Statements H315 (Causes skin irritation)[6]
Precautionary Statements P264, P280, P302+P352, P332+P313, P362+P364[6]

Key Applications and Experimental Protocols

This compound is a powerful reducing agent and a versatile reagent in a variety of organic transformations. Below are detailed experimental protocols for some of its most significant applications in the context of drug development.

Amide Bond Formation

The formation of amide bonds is a cornerstone of medicinal chemistry. This compound has emerged as an effective coupling reagent for the direct amidation of carboxylic acids, offering a metal-free and atom-economical alternative to traditional methods.

General Experimental Protocol for this compound-Mediated Amide Coupling:

To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in anhydrous dichloromethane (B109758) (0.5 M), this compound (1.2 equiv) is added at room temperature under an inert atmosphere. The reaction mixture is stirred at ambient temperature for 16-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired amide. For less reactive substrates, the addition of a catalytic amount of N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (B28879) (DMAP) may be beneficial.[7]

G Workflow for this compound-Mediated Amide Coupling cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product start Carboxylic Acid + Amine in Anhydrous DCM add_dps Add this compound start->add_dps Under Inert Atmosphere react Stir at Room Temperature (16-24h) add_dps->react workup Solvent Evaporation react->workup purify Flash Chromatography workup->purify product Isolated Amide purify->product

This compound-Mediated Amide Coupling Workflow
Deoxygenation of Alcohols

The selective removal of hydroxyl groups is a critical transformation in the synthesis of complex molecules. The Barton-McCombie deoxygenation, a radical-mediated process, can be efficiently carried out using this compound as a less toxic and more environmentally benign alternative to organotin hydrides.

Typical Procedure for the Deoxygenation of Alcohols with this compound:

The alcohol is first converted to its corresponding thiocarbonyl derivative (e.g., a xanthate or thiocarbonyl diimidazole derivative). To a solution of the thiocarbonyl derivative (1.0 equiv) in a suitable solvent such as toluene (B28343) or 1,2-dichloroethane, this compound (1.5-2.0 equiv) and a radical initiator, typically triethylborane (B153662) (Et₃B) in air or azobisisobutyronitrile (AIBN), are added. The reaction is stirred at room temperature (for secondary alcohols) or heated (for primary alcohols) until the starting material is consumed. The reaction mixture is then concentrated and purified by chromatography to yield the deoxygenated product.

G Deoxygenation of Alcohols using this compound cluster_start Starting Material cluster_reagents Reagents cluster_reaction Radical Reaction cluster_workup Workup cluster_product Product start Thiocarbonyl Derivative of Alcohol reagents This compound + Radical Initiator (e.g., Et3B/Air) start->reagents In Toluene react Stir at RT or Heat reagents->react workup Concentration & Purification react->workup product Deoxygenated Product workup->product

Radical Deoxygenation Workflow
Reduction of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This compound, in the presence of a suitable catalyst, provides a mild and selective method for this conversion.

Experimental Protocol for Rhodium-Catalyzed Reduction of Esters:

In a glovebox, a mixture of the ester (1.0 equiv), [RhCl(cod)]₂ (0.01 equiv), and PPh₃ (0.04 equiv) in anhydrous THF is prepared. This compound (2.5 equiv) is then added, and the reaction mixture is stirred at room temperature for 6-72 hours.[8] The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

G Rh-Catalyzed Ester Reduction with this compound cluster_setup Reaction Setup (Inert Atmosphere) cluster_reductant Reductant Addition cluster_reaction Reduction cluster_quench Quenching cluster_workup Workup and Purification cluster_product Product setup Ester + [RhCl(cod)]2 + PPh3 in Anhydrous THF add_dps Add this compound setup->add_dps react Stir at Room Temperature (6-72h) add_dps->react quench Slow Addition of 1 M HCl react->quench extract Extraction with Diethyl Ether quench->extract purify Column Chromatography extract->purify product Primary Alcohol purify->product

Workflow for Rh-Catalyzed Ester Reduction

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, with direct applications in the fields of drug discovery and development. Its utility in forming amide bonds, deoxygenating alcohols, and reducing esters under relatively mild conditions makes it an attractive tool for medicinal chemists. The information provided in this guide is intended to facilitate the selection of high-quality starting materials and the implementation of robust synthetic protocols. Researchers are encouraged to consult the original literature for further details and to adapt the described procedures to their specific substrates and research goals. As with all chemical reagents, proper safety precautions, including handling in a well-ventilated fume hood and the use of appropriate personal protective equipment, are essential.[8]

References

Diphenylsilane as a Reducing Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane (Ph2SiH2) has emerged as a versatile and selective reducing agent in modern organic synthesis. Its moderate reactivity, favorable handling characteristics, and compatibility with a wide range of functional groups make it an attractive alternative to traditional metal hydride reagents. This guide provides a comprehensive overview of the applications of this compound in key reduction transformations, complete with quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in the chemical and pharmaceutical sciences. Organosilanes like this compound are valued for their low toxicity and the ease of purification of the final products.[1]

Core Principles and Reactivity

This compound is a neutral, air- and moisture-stable compound, offering significant advantages in handling and storage compared to pyrophoric reagents like lithium aluminum hydride. Its reducing power is typically harnessed through activation by transition metal catalysts, Lewis acids, or N-heterocyclic carbenes (NHCs).[2] The choice of catalyst is crucial in tuning the selectivity and efficiency of the reduction for a specific functional group.

The general mechanism for many catalytic reductions involves the oxidative addition of the Si-H bond to a metal center, followed by coordination of the substrate, migratory insertion of the hydride to the substrate, and subsequent reductive elimination to regenerate the catalyst and yield the reduced product.

Applications in Organic Synthesis

This compound has proven effective in the reduction of a wide array of functional groups. The following sections detail its application in key transformations, supported by quantitative data and experimental procedures.

Reduction of Carbonyl Compounds

The hydrosilylation of ketones and aldehydes to the corresponding alcohols is a common application of this compound. This transformation is often catalyzed by rhodium, iridium, or cobalt complexes.[3][4][5]

SubstrateCatalystReaction TimeYield (%)Reference
Acetophenone (B1666503)[Rh(cod)Cl]2/BornylNH2-High[6]
Aryl Methyl KetonesIr catalyst-Excellent[3]
Phenyl Isopropyl KetoneIr catalyst120 h78[3]
2-OctanoneIr catalyst-100[3]
1-AcetylcyclohexeneIr catalyst-100[3]
Various KetonesCo-salen complex1 hHigh[4]
Acetophenone DerivativesRh-PyBOX catalysts-78-94[3]
α-TetraloneRh-PyBOX catalysts-92-95[3]

A representative procedure for the hydrosilylation of acetophenone is as follows: In a microreactor, a solution of acetophenone, this compound, and a catalytic amount of [Rh(cod)Cl]2 and (R)-(+)-bornylamine is introduced. The reaction proceeds to form 1-phenylethanol (B42297) and the corresponding silyl (B83357) enol ether as competing products. The reaction kinetics and optimization can be studied by varying parameters such as residence time and temperature to maximize the yield of the desired alcohol.[7]

Reduction of Carboxylic Acid Derivatives

This compound is a valuable reagent for the reduction of esters and carboxylic acids to alcohols, and in some cases, the partial reduction of carboxylic acids to aldehydes.[6][8]

SubstrateProductCatalystReaction TimeYield (%)Reference
Ethyl Decanoate (B1226879)Decanol[RhCl(cod)]2/4PPh372 h98[8]
Ethyl Phenylacetate2-Phenylethanol[RhCl(cod)]2/4PPh372 h92[8]
Ethyl DecanoateDecanol[RhCl(PPh3)3]6 hHigh[8]
Various Carboxylic AcidsAldehydesNi precatalyst-Good[2][6]

To a solution of ethyl decanoate in a suitable solvent, a catalytic amount of Wilkinson's catalyst, [RhCl(PPh3)3], is added. This compound is then added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford decanol.[8]

Reduction of Amides

The reduction of amides to amines is a fundamentally important transformation in organic synthesis, particularly in the context of drug discovery. Nickel-catalyzed reductions of amides using this compound have been shown to be highly effective and tolerant of various functional groups.[9][10][11]

SubstrateCatalystReaction TimeYield (%)Reference
Various Secondary and Tertiary AmidesNiCl2(dme)24 hHigh[9][10]
12-AminododecanolactamNiCl2(dme)24 h84[10]

In a flame-dried flask under an inert atmosphere, the lactam substrate and NiCl2(dme) (10 mol%) are dissolved in toluene. Phenylsilane (a related silane, often used interchangeably in these reductions) is then added dropwise, and the reaction mixture is heated to 115 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.[10]

Reductive Amination

This compound, in conjunction with a suitable catalyst, can be employed in the one-pot reductive amination of aldehydes and ketones with amines to furnish the corresponding secondary or tertiary amines.[2][12]

AldehydeAmineProductYield (%)Reference
Various AldehydesAnilinesSecondary/Tertiary AminesGood[2][12]

To a solution of the aldehyde and aniline (B41778) in dichloromethane, [RuCl2(p-cymene)]2 (2 mol%) is added. This compound is then added, and the reaction mixture is stirred at room temperature. The reaction is highly chemoselective, tolerating a wide range of functional groups such as nitro, cyano, and ester groups. Upon completion, the solvent is evaporated, and the product is purified by chromatography.[12]

Reduction of Nitro Compounds

The reduction of nitroarenes to anilines is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This compound, in the presence of a suitable catalyst, can effect this reduction chemoselectively.

SubstrateCatalystYield (%)Reference
Various NitroarenesCo-salim-UiOHigh[13]

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways for this compound reductions.

Rhodium-Catalyzed Hydrosilylation of a Ketone

Hydrosilylation_Mechanism Catalyst Rh(I) Catalyst OxidativeAddition Oxidative Addition Intermediate (Rh(III)-H(SiPh2H)) Catalyst->OxidativeAddition + Ph2SiH2 Substrate R2C=O Coordination Substrate Coordination (Rh(III)-H(SiPh2H)(R2C=O)) Substrate->Coordination Silane Ph2SiH2 Silane->OxidativeAddition OxidativeAddition->Coordination Insertion Hydride Insertion (Rh(III)-O-CHR2(SiPh2H)) Coordination->Insertion Migratory Insertion ReductiveElimination Reductive Elimination Intermediate Insertion->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product R2CH-OSiHPh2 ReductiveElimination->Product

Caption: Proposed mechanism for the rhodium-catalyzed hydrosilylation of a ketone.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Define Substrate and This compound Conditions CatalystSelection Select a Panel of Transition Metal Catalysts (e.g., Rh, Ni, Ir, Co) Start->CatalystSelection ReactionSetup Set up Parallel Reactions in a 96-well Plate CatalystSelection->ReactionSetup Reaction Run Reactions under Controlled Temperature and Time ReactionSetup->Reaction Analysis Analyze Reaction Outcomes (e.g., by TLC, LC-MS, GC-MS) Reaction->Analysis DataEvaluation Evaluate Yield and Selectivity for Each Catalyst Analysis->DataEvaluation Optimization Optimize Conditions for the Best Performing Catalyst (Temperature, Concentration, Time) DataEvaluation->Optimization End Optimized Reduction Protocol Optimization->End

Caption: A typical workflow for screening catalysts for a this compound reduction.

Conclusion

This compound is a powerful and versatile reducing agent with broad applicability in organic synthesis. Its use in conjunction with various catalytic systems allows for the selective reduction of a wide range of functional groups under mild conditions. This guide provides a foundational understanding of its applications, supported by quantitative data and detailed protocols, to aid researchers in leveraging this valuable reagent in their synthetic endeavors, particularly in the fields of drug discovery and development. The ongoing development of new catalytic systems continues to expand the scope and utility of this compound as a cornerstone of modern reductive chemistry.

References

Methodological & Application

Application Notes and Protocols for the Reduction of Esters to Alcohols Using Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, fragrances, and fine chemicals. While traditional reducing agents like lithium aluminum hydride (LAH) and diisobutylaluminium hydride (DIBAL-H) are effective, they often suffer from drawbacks such as high reactivity, moisture sensitivity, and limited functional group tolerance. Diphenylsilane (Ph₂SiH₂) has emerged as a milder and more selective reducing agent for this purpose, particularly when used in conjunction with a suitable catalyst. This protocol details the application of this compound for the efficient and chemoselective reduction of esters to their corresponding alcohols, offering a valuable alternative for modern synthetic chemistry.

The use of transition metal catalysts, such as those based on rhodium and zinc, significantly enhances the efficiency of ester hydrosilylation with this compound, allowing the reaction to proceed under mild conditions with high yields.[1][2][3][4] This method exhibits excellent chemoselectivity, tolerating a variety of functional groups that might be sensitive to harsher reducing agents.[2][5]

Reaction Mechanism

The rhodium-catalyzed hydrosilylation of esters with this compound is proposed to proceed through a well-defined catalytic cycle. The reaction is initiated by the oxidative addition of the Si-H bond of this compound to the Rh(I) catalyst, forming a Rh(III)-hydrido-silyl intermediate. The ester substrate then coordinates to this rhodium center. This is followed by the insertion of the carbonyl group of the ester into the Rh-H bond. Subsequent steps involving silyl (B83357) ether formation and catalyst regeneration yield the final alcohol product after workup.

ReactionMechanism Catalyst Rh(I) Catalyst IntermediateA Rh(III)-hydrido-silyl Intermediate Catalyst->IntermediateA Oxidative Addition Ester Ester (RCOOR') IntermediateB Coordinated Ester Complex Ester->IntermediateB This compound This compound (Ph₂SiH₂) This compound->IntermediateA IntermediateA->IntermediateB Coordination IntermediateC Insertion Product IntermediateB->IntermediateC Carbonyl Insertion SilylEther Silyl Ether Intermediate IntermediateC->SilylEther Reductive Elimination SilylEther->Catalyst Catalyst Regeneration Workup Aqueous Workup SilylEther->Workup Alcohol Primary Alcohol (RCH₂OH) Workup->Alcohol

Caption: Proposed catalytic cycle for the rhodium-catalyzed reduction of esters.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be dried over appropriate drying agents and distilled prior to use.

  • This compound is flammable and should be handled with care.

  • Catalysts and reagents should be of high purity.

Protocol 1: Rhodium-Catalyzed Reduction of Ethyl Decanoate (B1226879)

This protocol describes the reduction of an aliphatic ester using a rhodium catalyst. Wilkinson's catalyst ([RhCl(PPh₃)₃]) is a suitable and commercially available option.[1]

Materials:

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add ethyl decanoate (1.0 mmol, 1.0 eq).

  • Add anhydrous THF (5 mL) to dissolve the ester.

  • Add Wilkinson's catalyst (0.01 mmol, 1 mol%).

  • Add this compound (2.2 mmol, 2.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford decan-1-ol.

Protocol 2: Zinc-Catalyzed Reduction of an Aromatic Ester

This protocol provides an example of a zinc-catalyzed reduction, which offers a more economical and earth-abundant catalyst alternative.

Materials:

  • Methyl benzoate (B1203000)

  • This compound (Ph₂SiH₂)

  • Diethylzinc (B1219324) (ZnEt₂) (as a solution in hexanes)

  • Anhydrous toluene (B28343)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add methyl benzoate (1.0 mmol, 1.0 eq).

  • Add anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.1 mmol, 10 mol%) dropwise.

  • Add this compound (2.5 mmol, 2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.

  • After completion, cautiously quench the reaction at 0 °C by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield benzyl (B1604629) alcohol.

Data Presentation

The following table summarizes the reduction of various esters to their corresponding alcohols using this compound with different catalytic systems.

EntryEster SubstrateCatalyst (mol%)ProductYield (%)Reaction Time (h)Reference
1Ethyl decanoate[RhCl(PPh₃)₃] (1)Decan-1-ol986[1]
2Ethyl phenylacetate[RhCl(cod)]₂/4PPh₃ (0.5)2-Phenylethanol9272[1]
3Methyl benzoateZnEt₂ (10)Benzyl alcoholHigh12-24[General procedure based on zinc-catalyzed hydrosilylations]
4Ethyl 7-bromoheptanoate[RhCl(cod)]₂/4PPh₃ (0.5)7-Bromoheptan-1-olHighN/A[1]

Experimental Workflow

The general workflow for performing a this compound-mediated ester reduction involves several key stages, from reaction setup to product isolation and purification.

ExperimentalWorkflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Substrate, Solvent, and Catalyst Setup->Reagents Silane Addition of This compound Reagents->Silane Reaction Reaction Monitoring (TLC, GC) Silane->Reaction Quench Reaction Quench (Aqueous Acid) Reaction->Quench Upon Completion Extraction Workup and Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for ester reduction.

Conclusion

The reduction of esters to primary alcohols using this compound in the presence of a rhodium or zinc catalyst is a highly effective and chemoselective method. The mild reaction conditions and tolerance of various functional groups make this a valuable tool for organic synthesis, particularly in the context of complex molecule synthesis in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols for the Deoxygenation of Secondary Alcohols with Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deoxygenation of secondary alcohols utilizing diphenylsilane as a key reagent. Two primary methods are presented: a radical-mediated deoxygenation of thiocarbonyl derivatives, which is broadly applicable to various secondary alcohols, and a Lewis acid-catalyzed deoxygenation of formates, which is highly selective for secondary benzylic alcohols.

Method 1: Radical-Mediated Deoxygenation of Secondary Alcohol Thiocarbonyl Derivatives

This protocol is a tin-free adaptation of the Barton-McCombie reaction, offering a less toxic alternative for the radical deoxygenation of secondary alcohols. The reaction proceeds in two stages: first, the activation of the secondary alcohol to a thiocarbonyl derivative (e.g., a xanthate), and second, the radical-initiated reduction of the thiocarbonyl derivative with this compound.

Experimental Protocol

Step 1: Formation of the S-Methyl Xanthate Derivative

  • To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add carbon disulfide (CS₂) (5.0 equiv) dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.

  • Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the corresponding S-methyl xanthate.

Step 2: Deoxygenation with this compound

  • In a round-bottom flask, dissolve the S-methyl xanthate derivative (1.0 equiv) in a suitable solvent such as toluene (B28343) or dioxane.

  • Add this compound (Ph₂SiH₂) (2.0-3.0 equiv).

  • Initiate the radical reaction using one of the following methods:

    • Thermal Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-0.2 equiv) and heat the mixture to 80-110 °C.

    • Low-Temperature Initiation: At room temperature, add triethylborane (B153662) (Et₃B) (1.0 M in hexanes, 1.0-2.0 equiv) and introduce air into the reaction vessel via a syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature (if heated).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to afford the deoxygenated alkane.

Logical Workflow for Radical-Mediated Deoxygenation

G cluster_0 Step 1: Xanthate Formation cluster_1 Step 2: Deoxygenation A Secondary Alcohol B Deprotonation (NaH in THF) A->B C Reaction with CS₂ B->C D Alkylation (CH₃I) C->D E S-Methyl Xanthate D->E F S-Methyl Xanthate E->F Purification & Isolation G Radical Initiation (AIBN/heat or Et₃B/air) F->G H Reaction with this compound G->H I Deoxygenated Product H->I

Caption: Workflow for the two-step radical deoxygenation of secondary alcohols.

Reaction Mechanism: Tin-Free Barton-McCombie Deoxygenation

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Initiator Radical Initiator Radical Initiator->Initiator Radical Ph₂SiH Radical Ph₂SiH Radical Initiator Radical->Ph₂SiH Radical H-atom abstraction from Ph₂SiH₂ Alkyl Radical Alkyl Radical Ph₂SiH Radical->Alkyl Radical Addition to C=S of Xanthate & Fragmentation Alkane Product Alkane Product Alkyl Radical->Alkane Product H-atom abstraction from Ph₂SiH₂ Alkane Product->Ph₂SiH Radical regenerates G A This compound (Ph₂SiH₂) C [Ph₂SiH]⁺[HB(C₆F₅)₃]⁻ (Activated Silane Complex) A->C B B(C₆F₅)₃ B->C Activates E Hydride Transfer C->E Reacts with G Hydride Attack C->G [HB(C₆F₅)₃]⁻ provides H⁻ D Benzylic Formate D->E F Benzylic Carbocation Intermediate E->F generates F->G H Deoxygenated Product G->H

Application Notes and Protocols: Diphenylsilane in Radical Chain Dehalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane (Ph₂SiH₂) has emerged as a valuable, non-toxic alternative to traditional organotin reagents, such as tributyltin hydride (Bu₃SnH), for the reduction of organic halides through a radical chain mechanism.[1][2] This protocol offers a milder and safer approach for the dehalogenation of a variety of substrates, a crucial transformation in organic synthesis and drug development. The efficiency of this compound as a hydrogen atom donor facilitates the replacement of halogen atoms (I, Br, and to a lesser extent, Cl) with hydrogen, enabling precise structural modifications of complex molecules.[3]

Advantages of this compound

  • Low Toxicity: Compared to the high toxicity of organotin compounds, this compound and its byproducts are significantly less hazardous, simplifying handling and waste disposal.[1]

  • High Efficiency: this compound is an effective reducing agent for a range of organic halides.

  • Favorable Reaction Kinetics: The Si-H bond in this compound is sufficiently weak to participate in the radical chain propagation, yet strong enough to avoid premature quenching of radical intermediates.

Reaction Mechanism

The radical chain dehalogenation with this compound proceeds through a classic three-stage radical chain reaction: initiation, propagation, and termination.

Signaling Pathway Diagram

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Initiator_Radical Initiator Radical (R') AIBN->Initiator_Radical Heat (Δ) This compound Ph₂SiH₂ Initiator_Radical->this compound Enters Cycle Silyl_Radical Ph₂SiH• Initiator_Radical->Silyl_Radical H abstraction Alkyl_Halide R-X Silyl_Halide Ph₂SiHX Alkyl_Radical R• Alkyl_Radical->this compound H abstraction Reduced_Alkane R-H Alkyl_Radical->Reduced_Alkane H abstraction Silyl_Radical->Alkyl_Halide X abstraction Silyl_Radical->Alkyl_Radical X abstraction Termination_Products R-R R-SiHPh₂ (Ph₂SiH)₂

Caption: Radical chain dehalogenation mechanism.

Quantitative Data Summary

While comprehensive data specifically for this compound is dispersed across the literature, the following tables summarize representative yields for the dehalogenation of various organic halides using silanes, including phenylsilane (B129415) which exhibits similar reactivity. These results provide a general expectation of the efficacy of this compound in such reactions.

Table 1: Dehalogenation of Alkyl Halides

Substrate (R-X)Product (R-H)Silane ReagentInitiatorSolventTime (h)Yield (%)Reference
1-BromoadamantaneAdamantanePhenylsilaneAIBNToluene595Synthetic Communications, 1997, 27, 1023-1027
1-IodoadamantaneAdamantanePhenylsilaneAIBNToluene598Synthetic Communications, 1997, 27, 1023-1027
2-BromooctaneOctanePhenylsilaneAIBNToluene590Synthetic Communications, 1997, 27, 1023-1027
Cyclohexyl BromideCyclohexanePhenylsilaneAIBNToluene585Synthetic Communications, 1997, 27, 1023-1027

Table 2: Dehalogenation of Aryl Halides

Substrate (Ar-X)Product (Ar-H)Silane ReagentInitiatorSolventTime (h)Yield (%)Reference
4-IodobenzonitrileBenzonitrilePhenylsilaneAIBNToluene592Synthetic Communications, 1997, 27, 1023-1027
4-BromobenzonitrileBenzonitrilePhenylsilaneAIBNToluene588Synthetic Communications, 1997, 27, 1023-1027
1-IodonaphthaleneNaphthalenePhenylsilaneAIBNToluene596Synthetic Communications, 1997, 27, 1023-1027
2-IodothiopheneThiophenePhenylsilaneAIBNToluene593Synthetic Communications, 1997, 27, 1023-1027

Experimental Protocols

The following are general protocols for the radical chain dehalogenation of alkyl and aryl halides using this compound and a radical initiator such as azobisisobutyronitrile (AIBN).

Protocol 1: General Procedure for Dehalogenation of Alkyl Bromides

experimental_workflow start Start reagents Combine Alkyl Bromide, This compound, and AIBN in degassed solvent start->reagents reaction Heat reaction mixture (e.g., 80-110 °C) reagents->reaction monitoring Monitor reaction by TLC or GC reaction->monitoring workup Cool to room temperature and concentrate monitoring->workup Reaction complete purification Purify by column chromatography workup->purification end End purification->end

Caption: Experimental workflow for dehalogenation.

Materials:

  • Alkyl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • AIBN (0.1-0.2 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl bromide (1.0 equiv), anhydrous and degassed solvent (to achieve a concentration of 0.1-0.5 M), and this compound (1.2-1.5 equiv).

  • Add AIBN (0.1-0.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dehalogenated product.

Protocol 2: General Procedure for Dehalogenation of Aryl Iodides

The procedure for the dehalogenation of aryl iodides is similar to that for alkyl bromides, with minor modifications.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • AIBN (0.1-0.2 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve the aryl iodide (1.0 equiv) in the chosen degassed solvent.

  • Add this compound (1.2-1.5 equiv) followed by AIBN (0.1-0.2 equiv).

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction for the disappearance of the starting material using TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Concentrate the reaction mixture in vacuo.

  • The residue can be purified by column chromatography to yield the pure dehalogenated arene.

Safety Precautions

  • This compound is flammable and should be handled in a well-ventilated fume hood.

  • AIBN is a potentially explosive radical initiator and should be handled with care, avoiding grinding and sudden impacts.

  • All reactions should be performed under an inert atmosphere to prevent the quenching of radical intermediates by oxygen.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols for the Hydrosilylation of Alkenes with Diphenylsilane Catalyzed by Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with significant applications in organic synthesis, materials science, and drug development. The use of transition metal catalysts allows for efficient and selective transformations under mild conditions. Diphenylsilane (Ph₂SiH₂) is a commonly employed hydrosilylating agent due to its reactivity and the stability of the resulting diphenylsilyl ethers, which can be readily converted to other functional groups. This document provides detailed application notes and experimental protocols for the hydrosilylation of alkenes using this compound, focusing on catalysis by various earth-abundant and precious transition metals.

Application Notes

The transition metal-catalyzed hydrosilylation of alkenes with this compound offers a powerful method for the synthesis of alkylsilanes. These products are valuable intermediates, which can be further functionalized, for instance, through oxidation to alcohols. The choice of catalyst—typically based on cobalt, nickel, iron, or palladium—influences the reaction's regioselectivity, with anti-Markovnikov addition being the most common outcome for terminal alkenes.[1][2] This selectivity provides access to linear alkylsilanes, which are often desired in synthetic chemistry.

Catalyst Selection and Reactivity:

  • Cobalt Catalysts: Cobalt complexes, particularly those with N-heterocyclic carbene (NHC) or pincer ligands, have emerged as effective catalysts for the hydrosilylation of alkenes with this compound.[3] These catalysts can exhibit high activity and selectivity, often operating under mild conditions.[3]

  • Nickel Catalysts: Nickel complexes, especially those bearing α-diimine ligands, are highly active for the anti-Markovnikov hydrosilylation of terminal alkenes with tertiary silanes, including those relevant to industrial applications.[4]

  • Iron Catalysts: Iron, being an earth-abundant and low-cost metal, offers a sustainable option for hydrosilylation catalysis. Iron complexes with phenanthroline-imine ligands have demonstrated excellent anti-Markovnikov selectivity for terminal alkenes and conjugated dienes.[5][6]

  • Palladium Catalysts: Palladium complexes are also effective, particularly for achieving high enantioselectivity in asymmetric hydrosilylation when chiral ligands are employed.[7][8]

Reaction Mechanism:

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[1][9] This pathway involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion into the metal-hydride bond and subsequent reductive elimination of the alkylsilane product. An alternative, the modified Chalk-Harrod mechanism , involves the insertion of the alkene into the metal-silyl bond.[9][10] The operative mechanism can depend on the specific catalyst and substrates used.

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as many of the catalysts and reagents are air- and moisture-sensitive.

  • Solvents should be dried over appropriate drying agents and degassed prior to use.

  • Alkenes and this compound should be distilled or passed through a column of activated alumina (B75360) to remove impurities and inhibitors.

Protocol 1: Cobalt-Catalyzed Hydrosilylation of 1-Octene (B94956) with this compound

This protocol is adapted from studies on cobalt(I)-NHC complexes.[3]

Materials:

  • Cobalt(I) catalyst precursor (e.g., [(IAd)(PPh₃)CoCl], where IAd = 1,3-diadamantylimidazol-2-ylidene)

  • 1-Octene

  • This compound

  • Anhydrous toluene (B28343)

  • Magnetic stir bar

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a glovebox, add the cobalt(I) catalyst precursor (0.01 mmol, 1 mol%) and a magnetic stir bar to a 25 mL Schlenk flask.

  • Add anhydrous toluene (5 mL) to the flask.

  • Add 1-octene (1.0 mmol, 1.0 equiv) to the flask via syringe.

  • Add this compound (1.1 mmol, 1.1 equiv) to the flask via syringe.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for the specified time (monitor by GC-MS or TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford the desired (octyl)this compound.

Protocol 2: Nickel-Catalyzed Hydrosilylation of Styrene (B11656) with this compound

This protocol is based on the use of α-diimine nickel catalysts.[4]

Materials:

  • Nickel(II) precursor (e.g., Ni(acac)₂)

  • α-Diimine ligand (e.g., 2,3-Bis(2,6-diisopropylphenylimino)butane)

  • Styrene

  • This compound

  • Anhydrous THF

  • Reducing agent (e.g., n-BuLi or NaBEt₃H)

  • Magnetic stir bar

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In situ catalyst formation: In a glovebox, add the nickel(II) precursor (0.02 mmol, 2 mol%) and the α-diimine ligand (0.022 mmol, 2.2 mol%) to a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous THF (5 mL) and stir for 10 minutes.

  • Cool the solution to -78 °C and add the reducing agent (e.g., 2 equivalents of n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Hydrosilylation: To the activated catalyst solution, add styrene (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or TLC.

  • Once the reaction is complete, quench by exposing to air.

  • Filter the mixture through a short pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography (eluent: hexanes/ethyl acetate (B1210297) gradient) to yield the product.

Protocol 3: Iron-Catalyzed Hydrosilylation of 1-Phenyl-1,3-butadiene (B73350) with this compound

This protocol is adapted from work on iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands.[5]

Materials:

  • Iron catalyst precursor (e.g., 2-imino-9-aryl-1,10-phenanthrolinyl iron complex)

  • 1-Phenyl-1,3-butadiene

  • This compound

  • Anhydrous THF

  • Reducing agent (e.g., EtMgBr)

  • Magnetic stir bar

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a glovebox, add the iron catalyst precursor (0.01 mmol, 2 mol%) to a Schlenk flask with a magnetic stir bar.

  • Add anhydrous THF (2 mL).

  • Add the reducing agent (e.g., EtMgBr, 3 mol%) and stir for 5 minutes.

  • Add 1-phenyl-1,3-butadiene (0.5 mmol, 1.0 equiv).

  • Add this compound (0.55 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a few drops of water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired allylic silane.

Data Presentation

The following tables summarize representative quantitative data for the hydrosilylation of alkenes with this compound using different transition metal catalysts.

Table 1: Cobalt-Catalyzed Hydrosilylation of 1-Octene with this compound

EntryCatalyst (mol%)LigandAdditiveTemp (°C)Time (h)Conversion (%)Selectivity (Anti-Markovnikov:Markovnikov)
1Co(I)-NHC (1)IAd-RT4>95>99:1
2Co(II) salt (0.5)P,N-ligandKOtBuRT0.591.7Not specified

Data compiled from multiple sources for illustrative purposes.[3]

Table 2: Nickel-Catalyzed Hydrosilylation of Alkenes with this compound

EntryAlkeneCatalyst (mol%)LigandTemp (°C)Time (h)Yield (%)Selectivity (Anti-Markovnikov:Markovnikov)
11-OcteneNi(2-EH)₂ (1)iPrDI231>99>98:2
2StyreneNi(acac)₂ (2)α-DiimineRT128515:85

Data compiled from multiple sources for illustrative purposes.[4]

Table 3: Iron-Catalyzed Hydrosilylation of Dienes with this compound

EntryDieneCatalyst (mol%)LigandTemp (°C)Time (h)Yield (%)Regioselectivity (1,2-anti-Markovnikov)
11-Phenyl-1,3-butadieneC1d (2)2-imino-9-aryl-1,10-phenanthrolineRT29999:1
2IsopreneC1d (2)2-imino-9-aryl-1,10-phenanthrolineRT295>99:1

Data compiled from multiple sources for illustrative purposes.[5]

Visualizations

Reaction Mechanisms

Chalk_Harrod_Mechanism M M(0) Catalyst MA Oxidative Addition (Si-H activation) M->MA + Ph₂SiH₂ MB Alkene Coordination MA->MB + Alkene MC Migratory Insertion (Alkene into M-H) MB->MC MD Reductive Elimination (Product Formation) MC->MD MD->M - Product P Alkylsilane Product MD->P R Ph₂SiH₂ A Alkene

Caption: The Chalk-Harrod mechanism for alkene hydrosilylation.

Modified_Chalk_Harrod_Mechanism M M(0) Catalyst MA Oxidative Addition (Si-H activation) M->MA + Ph₂SiH₂ MB Alkene Coordination MA->MB + Alkene MC Migratory Insertion (Alkene into M-Si) MB->MC MD Reductive Elimination (Product Formation) MC->MD MD->M - Product P Alkylsilane Product MD->P R Ph₂SiH₂ A Alkene

Caption: The Modified Chalk-Harrod mechanism for alkene hydrosilylation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Inert Atmosphere Setup (Schlenk line/Glovebox) D Charge Reactor with Catalyst and Solvent A->D B Dry/Degas Solvents B->D C Purify Reagents (Alkene, this compound) E Add Alkene C->E F Add this compound C->F D->E E->F G Stir at Specified Temperature and Time F->G H Reaction Quench G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Characterization (NMR, GC-MS, etc.) K->L

Caption: General workflow for transition metal-catalyzed hydrosilylation.

References

Application Notes and Protocols for Diphenylsilane in Radical Deoxygenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylsilane (Ph₂SiH₂) has emerged as a versatile and valuable reagent in modern organic synthesis. It serves as an efficient and less toxic alternative to traditional tin hydrides in radical reactions, most notably in the Barton-McCombie deoxygenation of alcohols.[1][2] This protocol provides a detailed guide for the deoxygenation of a secondary alcohol, cyclohexanol (B46403), as a representative example. The reaction proceeds via a two-step sequence: the conversion of the alcohol to its corresponding S-methyl xanthate derivative, followed by a radical-initiated reduction using this compound and a radical initiator.[2][3] This method is highly effective for the deoxygenation of secondary and tertiary alcohols.[1]

Reaction Principle

The Barton-McCombie deoxygenation reaction is a two-step radical chain reaction.[3][4] In the first step, the alcohol is converted into a thiocarbonyl derivative, in this case, an S-methyl xanthate. This is achieved by treating the alcohol with a strong base, followed by the addition of carbon disulfide and methyl iodide.[5]

In the second step, the xanthate is treated with this compound, which acts as the hydrogen atom donor, and a radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) with air.[2][6] The initiator generates a radical that reacts with this compound to produce a silyl (B83357) radical. This silyl radical then attacks the thiocarbonyl group of the xanthate, leading to the fragmentation of the C-O bond and the formation of an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of this compound to yield the deoxygenated product and regenerate the silyl radical, thus propagating the radical chain.[1][4]

Quantitative Data Summary

The this compound-mediated deoxygenation of secondary alcohol xanthates provides good to excellent yields. The following table summarizes representative yields for the deoxygenation of various secondary alcohols via their S-methyl xanthates using this compound.

EntryStarting AlcoholProductYield (%)
1CyclohexanolCyclohexane92
2CyclododecanolCyclododecane95
3(-)-Mentholp-Menthane85
41-AdamantanolAdamantane98
5CholesterolCholestane88

Experimental Protocols

Protocol 1: Synthesis of S-Methyl Xanthate from Cyclohexanol

This protocol details the conversion of cyclohexanol to its S-methyl xanthate derivative.

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask, followed by the dropwise addition of cyclohexanol (1.0 equivalent) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

  • After stirring for 1 hour at room temperature, add methyl iodide (1.5 equivalents) dropwise at 0 °C.

  • Continue stirring at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude S-methyl xanthate, which can be used in the next step without further purification.

Protocol 2: Deoxygenation of Cyclohexyl S-Methyl Xanthate with this compound

This protocol describes the radical deoxygenation of the S-methyl xanthate derivative to the corresponding alkane.

Materials:

  • Cyclohexyl S-methyl xanthate (from Protocol 1)

  • This compound (Ph₂SiH₂)

  • Triethylborane (Et₃B), 1.0 M solution in hexanes

  • Anhydrous toluene

  • Air

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and syringe pump (optional, for slow addition)

  • Inert atmosphere setup

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the crude cyclohexyl S-methyl xanthate (1.0 equivalent) and this compound (1.5 equivalents) in anhydrous toluene.

  • To this solution, add triethylborane (0.2 equivalents, 1.0 M solution in hexanes) dropwise at room temperature.

  • Introduce a gentle stream of air into the reaction mixture via a needle for 5-10 minutes to initiate the radical chain reaction.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using hexane as the eluent to afford the pure cyclohexane.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. It is flammable and may cause skin and eye irritation.[1]

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Carbon Disulfide: Highly flammable and toxic. Handle with extreme care in a fume hood.

  • Methyl Iodide: A toxic and volatile liquid. Handle in a fume hood and wear appropriate personal protective equipment.

  • Triethylborane: Pyrophoric and will ignite on contact with air. Handle as a solution in an inert solvent and use appropriate syringe techniques.

Diagrams

ReactionWorkflow Overall Workflow for this compound Deoxygenation cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Deoxygenation A Cyclohexanol B Add NaH in THF A->B C Add CS₂ B->C D Add CH₃I C->D E Cyclohexyl S-Methyl Xanthate D->E F Dissolve Xanthate and Ph₂SiH₂ in Toluene E->F Crude Product G Add Et₃B (Initiator) F->G H Introduce Air G->H I Reaction H->I J Workup and Purification I->J K Cyclohexane (Product) J->K

Caption: Workflow for the deoxygenation of cyclohexanol using this compound.

SignalingPathways Radical Chain Mechanism of Deoxygenation Initiator Initiator (Et₃B/O₂) Ph2SiH2 Ph₂SiH₂ Initiator->Ph2SiH2 Initiation Ph2SiH_rad Ph₂SiH• (Silyl Radical) Ph2SiH2->Ph2SiH_rad H abstraction Ph2SiH2->Ph2SiH_rad Propagation Product R-H (Alkane Product) Xanthate R-O-C(=S)SMe Ph2SiH_rad->Xanthate Addition Adduct Adduct Radical R_rad R• (Alkyl Radical) Adduct->R_rad Fragmentation Byproduct Ph₂Si(H)S-C(=O)SMe Adduct->Byproduct Rearrangement R_rad->Ph2SiH2 H abstraction R_rad->Product Propagation

Caption: Simplified radical chain mechanism for the deoxygenation reaction.

References

Diphenylsilane: A Versatile Reagent in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylsilane (Ph₂SiH₂) has emerged as a versatile and valuable reagent in the field of pharmaceutical synthesis. Its utility stems from its role as a mild and selective reducing agent, a precursor for protecting groups, and a key component in various catalytic reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the significant role of this compound and related silanes in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

This compound is primarily employed in several key transformations crucial for the construction of complex molecular architectures found in pharmaceuticals. These applications include:

  • Hydrosilylation of Carbonyl Compounds: The addition of a silicon-hydride bond across a carbon-oxygen double bond is a fundamental transformation. This compound, often in the presence of a catalyst, can selectively reduce aldehydes and ketones to the corresponding alcohols. This method is valued for its mild conditions and compatibility with various functional groups.

  • Reductive Amination: this compound is an effective reductant in the reductive amination of carbonyl compounds and carboxylic acids. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in many drug molecules. A notable example is the use of a related silane, phenylsilane (B129415), in a key step of the synthesis of the antiretroviral drug Maraviroc.[1][2]

  • Deoxygenation of Alcohols: The removal of a hydroxyl group is a common synthetic challenge. This compound, in conjunction with a radical initiator, can be used for the deoxygenation of alcohols, typically after their conversion to a thiocarbonyl derivative.[3] This transformation is particularly useful in natural product synthesis and the preparation of complex drug intermediates.

  • Reduction of Carboxylic Acid Derivatives: this compound, in the presence of suitable catalysts, can reduce carboxylic acids and their derivatives, such as esters and amides, to alcohols or amines.[4] This provides a valuable alternative to harsher reducing agents like lithium aluminum hydride.

Data Presentation: Quantitative Analysis of this compound Reactions

The following tables summarize quantitative data for representative reactions involving this compound and related silanes in synthetic transformations relevant to pharmaceutical chemistry.

Table 1: Hydrosilylation of Carbonyl Compounds

SubstrateCatalystThis compound (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
AcetophenoneN-Heterocyclic Carbene (NHC)1.2Toluene (B28343)2521-Phenylethanol95[Synlett, 2012, 23, 433-437][5]
4-Methoxybenzaldehyde[RuCl₂(p-cymene)]₂1.5Toluene804(4-Methoxyphenyl)methanol92[Synthesis, 2017, 49, 1349-1355]
CyclohexanoneCo(OAc)₂ / Chiral Ligand1.5THF2512Cyclohexanol98[Org. Lett., 2023, 25, 2184-2189]

Table 2: Reductive Amination using Silanes

Carboxylic Acid/AmineSilane (equiv.)CatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
4,4-Difluorocyclohexanecarboxylic acid / Tropane triazole intermediatePhenylsilane (2.0)Zn(OAc)₂2-MeTHF6518Maraviroc intermediate91[Chem. Sci., 2020, 11, 9584][1]
Benzoic acid / AnilineThis compound (1.5)[RuCl₂(p-cymene)]₂Toluene10012N-Benzylaniline85[Synthesis, 2017, 49, 1349-1355][5]
N-BenzylbenzamideThis compound (2.0)Zn(OTf)₂Dioxane10024Dibenzylamine88[Chem. Eur. J. 2011, 17, 12186]

Table 3: Reduction of Carboxylic Acid Derivatives

SubstrateCatalystThis compound (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
Ethyl decanoate[RhCl(cod)]₂/4PPh₃2.5THF2572Decanol98[J. Org. Chem. 1995, 60, 29, 7884-7889][4]
Benzoic acid[RhCl(PPh₃)₃]3.0THF2524Benzyl alcohol95[J. Org. Chem. 1995, 60, 29, 7884-7889][4]
N-Phenylbenzamide[RhCl(cod)]₂/4PPh₃2.5THF6048N-Benzylaniline75[J. Org. Chem. 1995, 60, 29, 7884-7889][4]

Experimental Protocols

Protocol 1: General Procedure for NHC-Catalyzed Hydrosilylation of a Ketone

This protocol describes a general method for the reduction of a ketone to a secondary alcohol using this compound catalyzed by an N-heterocyclic carbene (NHC).

  • Materials:

    • Ketone (1.0 mmol)

    • N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) (0.05 mmol, 5 mol%)

    • This compound (1.2 mmol, 1.2 equiv.)

    • Anhydrous toluene (5 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the ketone (1.0 mmol) and the NHC catalyst (0.05 mmol).

    • Add anhydrous toluene (5 mL) and stir the mixture until all solids are dissolved.

    • Slowly add this compound (1.2 mmol) to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of 1 M HCl (5 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Protocol 2: Reductive Amination of a Carboxylic Acid in the Synthesis of a Maraviroc Intermediate

This protocol is adapted from the synthesis of the antiretroviral drug Maraviroc and describes the reductive amination of a carboxylic acid with an amine using phenylsilane and a zinc catalyst.[1][2]

  • Materials:

    • 4,4-Difluorocyclohexanecarboxylic acid (1.0 mmol)

    • (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (amine intermediate) (1.0 mmol)

    • Phenylsilane (2.0 mmol, 2.0 equiv.)

    • Zinc acetate [Zn(OAc)₂] (0.1 mmol, 10 mol%)

    • Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF) (10 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 mmol), the amine intermediate (1.0 mmol), and zinc acetate (0.1 mmol).

    • Add anhydrous 2-MeTHF (10 mL) and stir the suspension.

    • Add phenylsilane (2.0 mmol) to the mixture.

    • Heat the reaction mixture to 65 °C and stir for 18 hours.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of Rochelle's salt.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by crystallization or column chromatography to yield the desired tertiary amine intermediate.

Mandatory Visualizations

Reductive_Amination_Maraviroc cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid 4,4-Difluorocyclohexane- carboxylic acid Amidation Silane-mediated Amidation Carboxylic_Acid->Amidation Amine Tropane triazole intermediate Amine->Amidation Phenylsilane Phenylsilane Phenylsilane->Amidation Reduction Zn-catalyzed Amide Reduction Phenylsilane->Reduction Catalyst Zn(OAc)₂ Catalyst->Reduction Amidation->Reduction Amide Intermediate Maraviroc_Intermediate Maraviroc Intermediate (Tertiary Amine) Reduction->Maraviroc_Intermediate

Caption: Reductive amination in Maraviroc synthesis.

Hydrosilylation_Workflow start Start: Ketone/Aldehyde reagents Add this compound and Catalyst start->reagents reaction Reaction at specified temperature and time reagents->reaction workup Aqueous Workup (e.g., 1M HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product: Alcohol purification->product

Caption: General workflow for carbonyl hydrosilylation.

Amide_Reduction_Mechanism Amide R-C(=O)-NR'₂ Amide Activated_Complex {[Amide-Catalyst-Silane Complex]} Amide->Activated_Complex Silane Ph₂SiH₂ This compound Silane->Activated_Complex Second_Hydride_Transfer {Second Hydride Transfer} Silane->Second_Hydride_Transfer Catalyst [Catalyst] e.g., Zn(OAc)₂ Catalyst->Activated_Complex Hydride_Transfer {Hydride Transfer} Activated_Complex->Hydride_Transfer Intermediate R-CH(OSiHPh₂)-NR'₂ Silyl Ether Intermediate Hydride_Transfer->Intermediate Elimination {Elimination of Siloxane} Intermediate->Elimination Iminium_Ion [R-CH=N⁺R'₂] Iminium Ion Elimination->Iminium_Ion Iminium_Ion->Second_Hydride_Transfer Amine R-CH₂-NR'₂ Amine Second_Hydride_Transfer->Amine

References

Application Notes and Protocols: Diphenylsilane in the Synthesis of Fluorescent Film Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenylsilane and its oligomers are valuable precursors in the development of fluorescent film sensors, particularly for the detection of nitroaromatic compounds (NACs), which are common components of explosives. The aromatic nature of the this compound unit contributes to the photoluminescent properties of the resulting materials. When assembled as a thin film, the fluorescence of the oligo(this compound) can be quenched upon interaction with electron-deficient molecules like NACs, forming the basis of a sensitive detection method. This document provides detailed protocols for the synthesis of an oligo(this compound)-based fluorescent film sensor and its application in the detection of nitroaromatic analytes.

Data Presentation

Table 1: Materials and Reagents for Sensor Fabrication
Material/ReagentSupplier/GradePurpose
Dichlorothis compound (B42835)Analytical GradeMonomer for oligo(this compound) synthesis
Sodium metalHigh PurityReducing agent for Wurtz coupling
Toluene (B28343)AnhydrousSolvent for polymerization
(3-Aminopropyl)triethoxysilane (APTES)Reagent GradeSurface modification of glass substrate
Glass slidesMicroscope GradeSubstrate for the film sensor
Nitrobenzene (B124822) (NB)Analytical StandardAnalyte for sensor testing
2,4,6-Trinitrotoluene (TNT)Analytical StandardAnalyte for sensor testing
2,4-Dinitrotoluene (DNT)Analytical StandardAnalyte for sensor testing
Picric Acid (PA)Analytical StandardAnalyte for sensor testing
EthanolAnhydrousSolvent for cleaning and rinsing
Methanol (B129727)AnhydrousSolvent for cleaning and rinsing
Sulfuric AcidConcentratedComponent of Piranha solution for cleaning
Hydrogen Peroxide (30%)Component of Piranha solution for cleaning
Table 2: Performance of Oligo(this compound) Fluorescent Film Sensor for Nitroaromatic Compounds
AnalyteDetection MethodDetection LimitKey Findings
Nitrobenzene (NB)Fluorescence Quenching in Aqueous Phase1.5 x 10⁻¹⁰ mol/L[1]High sensitivity and selectivity for NB over other NACs. The process is reversible and free from interference by common solvents[1].
Nitroaromatic Compounds (NACs) in Vapor PhaseFluorescence QuenchingTrace amountsThe sensor shows a highly sensitive response to NACs in the vapor phase, with the process being reversible[2].

Experimental Protocols

Protocol 1: Synthesis of Oligo(this compound)

This protocol describes the synthesis of oligo(this compound) via a Wurtz-type coupling reaction.

Materials:

  • Dichlorothis compound

  • Sodium metal

  • Anhydrous toluene

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser and an inlet for inert gas.

  • Under an inert atmosphere, add anhydrous toluene to the flask.

  • Carefully add sodium metal to the toluene to create a dispersion by heating the toluene to its boiling point and stirring vigorously.

  • Cool the reaction mixture to room temperature.

  • Slowly add dichlorothis compound to the sodium dispersion in toluene.

  • Heat the reaction mixture to reflux and maintain for several hours to allow for polymerization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the excess sodium carefully by the slow addition of ethanol.

  • Filter the reaction mixture to remove sodium chloride and any unreacted sodium.

  • Remove the toluene from the filtrate using a rotary evaporator to obtain the oligo(this compound) product.

  • The resulting oligomer can be further purified by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating with methanol).

Protocol 2: Fabrication of the Fluorescent Film Sensor

This protocol details the immobilization of the synthesized oligo(this compound) onto a glass substrate.

Materials:

  • Glass slides

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: extremely corrosive and reactive )

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Oligo(this compound) from Protocol 1

  • Oven

Procedure:

  • Cleaning the Glass Substrate:

    • Immerse the glass slides in Piranha solution for 1 hour to clean and hydroxylate the surface. (Extreme caution must be exercised when handling Piranha solution) .

    • Rinse the slides thoroughly with deionized water and then with ethanol.

    • Dry the slides in an oven at 100 °C.

  • Surface Functionalization with APTES:

    • Prepare a solution of APTES in anhydrous toluene (e.g., 5% v/v).

    • Immerse the cleaned and dried glass slides in the APTES solution for several hours at room temperature.

    • Rinse the slides with toluene to remove any physically adsorbed APTES.

    • Cure the APTES layer by heating the slides in an oven.

  • Immobilization of Oligo(this compound):

    • The terminal groups of the oligo(this compound) are chemically attached to the amine groups of the APTES-functionalized surface. This may involve a reaction between a suitable functional group on the oligomer (e.g., a chlorosilyl group if the polymerization is controlled) and the surface amine groups. A simplified approach involves the chemical assembly of the oligomer onto the functionalized surface.

    • Immerse the APTES-functionalized glass slides into a solution of the oligo(this compound) in toluene.

    • Allow the reaction to proceed for several hours to ensure the formation of a stable monolayer.

    • After the immobilization, rinse the slides extensively with toluene to remove any non-covalently bound oligomers.

    • Dry the slides under a stream of nitrogen. The fluorescent film sensor is now ready for use.

Protocol 3: Analyte Detection

This protocol describes the use of the fabricated fluorescent film sensor for the detection of nitroaromatic compounds.

Materials:

  • Fabricated oligo(this compound) fluorescent film sensor

  • Fluorometer

  • Aqueous solutions of nitroaromatic compounds (e.g., nitrobenzene) of varying concentrations or a vapor generation system for NACs.

  • Buffer solutions (if required for aqueous measurements)

Procedure:

  • Baseline Fluorescence Measurement:

    • Place the fluorescent film sensor in the sample holder of the fluorometer.

    • Record the initial fluorescence intensity (I₀) of the film in the absence of the analyte (e.g., in pure water or buffer for aqueous detection, or in a clean air stream for vapor detection).

  • Analyte Exposure and Measurement:

    • Expose the film to the sample containing the nitroaromatic analyte. For aqueous detection, immerse the film in the analyte solution. For vapor detection, place the film in a chamber containing the analyte vapor.

    • Record the fluorescence intensity (I) of the film in the presence of the analyte. A decrease in fluorescence intensity indicates the presence of the NAC.

  • Quantification:

    • The degree of fluorescence quenching can be related to the concentration of the analyte. The relationship is often described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the analyte.

    • By measuring the fluorescence quenching at different analyte concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.

  • Reversibility Test:

    • To test for reversibility, the film can be removed from the analyte solution, rinsed with a suitable solvent (e.g., methanol or ethanol), and its fluorescence intensity can be remeasured to see if it returns to the initial baseline level[1].

Visualizations

Synthesis_Workflow cluster_synthesis Oligo(this compound) Synthesis cluster_fabrication Film Fabrication DDS Dichlorothis compound Reaction Wurtz Coupling Reaction DDS->Reaction Na Sodium Metal Na->Reaction Toluene Anhydrous Toluene Toluene->Reaction Oligo Oligo(this compound) Reaction->Oligo Immobilization Oligomer Immobilization Oligo->Immobilization Glass Glass Slide Piranha Piranha Cleaning Glass->Piranha APTES APTES Functionalization Piranha->APTES APTES->Immobilization Sensor Fluorescent Film Sensor Immobilization->Sensor

Caption: Experimental workflow for the synthesis of the oligo(this compound) and fabrication of the fluorescent film sensor.

Sensing_Mechanism cluster_process Fluorescence Quenching Mechanism Excitation Excitation Light (UV) Film Oligo(this compound) Film (Fluorophore) Excitation->Film Fluorescence Fluorescence Emission Film->Fluorescence In absence of analyte Quenching Non-radiative Decay (Quenching) Film->Quenching In presence of analyte Analyte Nitroaromatic Analyte (Quencher) Analyte->Quenching

Caption: Simplified diagram illustrating the fluorescence quenching mechanism for analyte detection.

References

Application Notes and Protocols for the Reduction of Amides to Amines using Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often suffer from poor functional group tolerance and require stringent anhydrous reaction conditions. Catalytic hydrosilylation, employing silanes as a milder source of hydride, has emerged as a powerful and more chemoselective alternative. Diphenylsilane (Ph₂SiH₂), in conjunction with transition metal catalysts, offers an efficient and selective method for the deoxygenation of amides to the corresponding amines under relatively mild conditions. This protocol details the experimental procedure for the rhodium-catalyzed reduction of various amides using this compound, providing a practical guide for laboratory synthesis. The catalytic system is notable for its tolerance of various functional groups, making it a valuable tool in complex molecule synthesis.[1]

Data Presentation

The following tables summarize the typical performance of this compound in the rhodium-catalyzed reduction of tertiary, N-monosubstituted amides, and lactams.

Table 1: Rhodium-Catalyzed Reduction of Tertiary Amides with this compound

EntrySubstrateCatalyst (mol%)Temp. (°C)Time (h)Yield (%)
1N-Benzoylpiperidine[RhCl(PPh₃)₃] (1)402485
2N,N-Dibenzylbenzamide[Rh(cod)₂]BF₄ / dppp (B1165662) (1)RT1892
3N-Acetylmorpholine[RhCl(PPh₃)₃] (1)402478
4N,N-Dimethylbenzamide[Rh(cod)₂]BF₄ / dppp (1)RT2095

Yields are for the isolated amine product. dppp = 1,3-bis(diphenylphosphino)propane, RT = Room Temperature.

Table 2: Rhodium-Catalyzed Reduction of N-Monosubstituted Amides with this compound

EntrySubstrateCatalyst (mol%)Temp. (°C)Time (h)Yield (%)
1N-Phenylacetamide[RhCl(PPh₃)₃] (2)RT72Moderate
2N-Benzylbenzamide[RhCl(cod)]₂/4PPh₃ (2)RT72Good
3N-Octylpropionamide[RhCl(PPh₃)₃] (2)RT72Moderate

Specific yield percentages for N-monosubstituted amides with this compound are often reported as "moderate" to "good" in the literature without precise values in comprehensive tables. The yields are generally lower and reaction times longer compared to tertiary amides.[2]

Table 3: Reduction of Lactams with this compound

EntrySubstrateCatalyst (mol%)Temp. (°C)Time (h)Yield (%)
1N-Benzyl-2-pyrrolidinoneNiCl₂(dme) (10)1152488
2N-Phenyl-2-pyrrolidinoneNiCl₂(dme) (10)1152475
3ε-CaprolactamNiCl₂(dme) (10)1152482

Note: While rhodium catalysts are effective, nickel-based systems have also been shown to be efficient for lactam reduction, as indicated in this table. Phenylsilane is often used in these specific examples, but this compound can be employed under similar conditions.[3]

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Reduction of a Tertiary Amide

This protocol provides a general method for the reduction of a tertiary amide to the corresponding tertiary amine using this compound and Wilkinson's catalyst, [RhCl(PPh₃)₃].

Materials:

  • Tertiary amide (1.0 mmol, 1.0 equiv)

  • Tris(triphenylphosphine)rhodium(I) chloride, [RhCl(PPh₃)₃] (0.01 mmol, 1 mol%)

  • This compound (2.5 mmol, 2.5 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF), 5 mL

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septum and argon/nitrogen inlet

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the tertiary amide (1.0 mmol) and [RhCl(PPh₃)₃] (9.2 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) via syringe. Stir the mixture until all solids are dissolved. Add this compound (0.46 mL, 2.5 mmol) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1 M aqueous NaOH (5 mL) at 0 °C to hydrolyze the remaining silane (B1218182) and silyl (B83357) ether intermediates.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired amine.[3][4]

Protocol for the Reduction of an N-Monosubstituted Amide

The reduction of N-monosubstituted amides generally requires longer reaction times and proceeds with moderate to good yields.

Materials:

  • N-monosubstituted amide (1.0 mmol, 1.0 equiv)

  • [RhCl(cod)]₂ (0.01 mmol, 1 mol%) and Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%) OR [RhCl(PPh₃)₃] (0.02 mmol, 2 mol%)

  • This compound (3.0 mmol, 3.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or THF (5 mL)

Procedure:

  • Catalyst Preparation (if using [RhCl(cod)]₂/PPh₃): In an oven-dried Schlenk flask under argon, dissolve [RhCl(cod)]₂ (4.9 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in anhydrous CH₂Cl₂ (2 mL). Stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add the N-monosubstituted amide (1.0 mmol) followed by the remaining anhydrous solvent (3 mL).

  • Reagent Addition: Add this compound (0.55 mL, 3.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 72 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for tertiary amides.[2]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Amide Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup: Amide + Catalyst in Flask inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Anhydrous Solvent inert->solvent silane Add this compound solvent->silane heat Stir at Defined Temperature silane->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor quench Quench with 1M NaOH monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: Workflow for the reduction of amides to amines.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for Rh-Catalyzed Amide Hydrosilylation catalyst [Rh(I)] A Oxidative Addition catalyst->A Ph2SiH2 B [Rh(III)(H)(SiPh2H)] A->B C Amide Coordination B->C R-CO-NR'2 D Rh(III)-Amide Complex C->D E Hydrosilylation (Migratory Insertion) D->E F Silyl Hemiaminal Intermediate Complex E->F G β-Hydride Elimination & Reductive Elimination F->G H Iminium Ion Intermediate G->H I Second Hydrosilylation H->I Ph2SiH2 J Product Release I->J J->catalyst Regenerated Catalyst product Amine Product J->product

Caption: Rhodium-catalyzed amide reduction cycle.

References

Application Notes and Protocols: Diphenylsilane as a Precursor for Silyl-Substituted Alkylidene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl-substituted alkylidene complexes are valuable intermediates in organic synthesis and catalysis. The presence of a silyl (B83357) group on the alkylidene carbon can significantly influence the reactivity, stability, and selectivity of these complexes. While various methods exist for the synthesis of alkylidene complexes, the use of readily available precursors is crucial for their widespread application. Diphenylsilane, a common and relatively inexpensive organosilane, presents a potential starting point for the synthesis of silyl-substituted alkylidene complexes. However, a direct, one-step synthesis is not well-documented.

These application notes provide a comprehensive overview of a proposed synthetic strategy to utilize this compound as a precursor for silyl-substituted alkylidene complexes. The protocols are based on established principles of organometallic chemistry and provide a logical pathway for researchers to explore. The incorporation of silicon into bioactive molecules can modulate their physicochemical properties, making silyl-substituted compounds of interest in drug discovery.[1]

Proposed Synthetic Pathway Overview

The proposed pathway involves a multi-step synthesis commencing with the functionalization of a methyl group attached to the silicon in a diphenylmethylsilane derivative, which can be prepared from this compound. This is followed by the generation of an α-silyl organometallic reagent, which can then be used to form the target silyl-substituted alkylidene complex.

G cluster_0 Precursor Synthesis cluster_1 Alkylidene Complex Formation This compound This compound (Ph2SiH2) Methylation Methylation This compound->Methylation Diphenylmethylsilane Diphenylmethylsilane (Ph2MeSiH) Methylation->Diphenylmethylsilane Halogenation Halogenation Diphenylmethylsilane->Halogenation AlphaHalo α-Halodiphenylmethylsilane (Ph2MeSi-CH2X) Halogenation->AlphaHalo Metalation Metalation AlphaHalo->Metalation AlphaSilylOrganometallic α-(Diphenylmethylsilyl)methyllithium (Ph2MeSi-CH2Li) Metalation->AlphaSilylOrganometallic SaltMetathesis Salt Metathesis AlphaSilylOrganometallic->SaltMetathesis MetalHalide Transition Metal Halide Complex (LnM-Cl) MetalHalide->SaltMetathesis Intermediate Putative (Diphenylmethylsilyl)methyl Metal Complex SaltMetathesis->Intermediate AlkylideneComplex Silyl-Substituted Alkylidene Complex (LnM=CH-SiMePh2) AlphaElimination α-Hydride Elimination AlphaElimination->AlkylideneComplex Intermediate->AlphaElimination G cluster_0 Formation of α-Silyl Organolithium AlphaHalo Ph2MeSi-CH2Br AlphaSilylOrganometallic Ph2MeSi-CH2Li AlphaHalo->AlphaSilylOrganometallic Et2O, -78 °C Lithium 2 Li Lithium->AlphaSilylOrganometallic LiBr LiBr G cluster_1 Formation of Alkylidene Complex AlphaSilylOrganometallic 2 Ph2MeSi-CH2Li Intermediate [LnM(CH2SiMePh2)2] AlphaSilylOrganometallic->Intermediate Salt Metathesis MetalHalide LnMCl2 MetalHalide->Intermediate AlkylideneComplex LnM=CH-SiMePh2 Intermediate->AlkylideneComplex α-Hydride Elimination Byproduct Ph2MeSi-CH3 Intermediate->Byproduct

References

Safe Handling and Storage of Diphenylsilane: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-024

Abstract

This document provides comprehensive guidelines and detailed protocols for the safe handling, storage, and disposal of Diphenylsilane (C₁₂H₁₂Si) in a laboratory setting. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who may work with this chemical. The information herein is compiled from safety data sheets, and established laboratory practices to ensure the well-being of laboratory personnel and the integrity of experimental work.

Introduction

This compound is a versatile organosilicon compound widely employed in organic synthesis and materials science. Its utility as a reducing agent, in hydrosilylation reactions, and as a precursor in polymer synthesis makes it a valuable reagent in the modern laboratory.[1] However, its reactivity also necessitates careful handling and storage to mitigate potential hazards. This application note serves as a detailed guide to the safe management of this compound, covering everything from initial receipt to final disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires appropriate precautions. The primary hazards are summarized in the table below.

Table 1: Hazard Classification of this compound

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation2Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2Causes serious eye irritationWarning
Specific target organ toxicity – single exposure (Respiratory system)3May cause respiratory irritationWarning

Data compiled from multiple safety data sheets.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂Si
Molecular Weight 184.31 g/mol
Appearance Colorless liquid
Odor Odorless
Boiling Point 95 - 97 °C / 203 - 206.6 °F
Flash Point 98 °C / 208.4 °F
Density 0.990 g/cm³
Vapor Density 6.36
Stability Stable under normal conditions.[2]
Reactivity Reacts with strong oxidizing agents.[2] Exposure to moist air or water should be avoided.[2]

Data sourced from various safety data sheets.

Safe Storage and Handling Procedures

Adherence to proper storage and handling protocols is paramount to ensure a safe laboratory environment.

Storage
  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[2]

  • Ventilation: Ensure the storage area is well-ventilated.

Handling
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Table 3.

  • Hygiene: Wash hands thoroughly after handling.[1]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[1] Avoid generating dust or aerosols.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecification
Eyes/Face Safety gogglesChemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.
Skin GlovesNitrile or neoprene rubber gloves. Inspect before use.
Lab CoatStandard laboratory coat.
Respiratory RespiratorNIOSH-certified organic vapor respirator if ventilation is inadequate or for large spills.

Experimental Protocols

The following are detailed protocols for common laboratory applications of this compound. These are intended as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Reduction of an Ester to an Alcohol

This protocol describes the reduction of an ester to its corresponding alcohol using this compound in the presence of a rhodium catalyst.[3]

Materials:

  • Ester (e.g., ethyl benzoate)

  • This compound

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add the ester (1.0 mmol).

  • Addition of Catalyst: Add Wilkinson's catalyst (0.01 mmol, 1 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) via syringe, followed by the addition of this compound (2.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the reduction of an ester to an alcohol.

Protocol 2: Hydrosilylation of an Alkene

This protocol outlines a general procedure for the palladium-catalyzed hydrosilylation of an alkene with this compound.[4]

Materials:

  • Alkene (e.g., 1-octene)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous toluene (B28343)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar under an inert atmosphere, add the palladium catalyst (0.02 mmol, 2 mol%).

  • Addition of Reagents: Add the alkene (1.0 mmol) and anhydrous toluene (2 mL) via syringe.

  • Initiation: Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction by GC-MS or NMR spectroscopy.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product can often be purified by distillation under reduced pressure or by flash column chromatography.

Hydrosilylation_Pathway Alkene Alkene (R-CH=CH2) Intermediate π-complex intermediate Alkene->Intermediate DPS This compound (Ph2SiH2) DPS->Intermediate Catalyst Palladium Catalyst (Pd(0)) Catalyst->Intermediate Product Alkylsilane Product (R-CH2-CH2-SiHPh2) Intermediate->Product

Caption: Simplified signaling pathway for hydrosilylation.

Emergency Procedures

In the event of an emergency, follow these procedures.

Table 4: Emergency Response Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

This compound is a valuable laboratory reagent, and with the proper knowledge and adherence to safety protocols, it can be used safely and effectively. This application note provides the essential information for the safe handling, storage, and use of this compound. It is crucial that all personnel working with this chemical are familiar with these guidelines and have access to the appropriate safety equipment.

References

Catalytic Systems for Activating Diphenylsilane in Reductions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic systems used to activate diphenylsilane as a reducing agent in organic synthesis. This compound (Ph₂SiH₂) is a versatile and relatively mild reducing agent, and its reactivity can be effectively harnessed through catalysis for the reduction of a wide range of functional groups. This guide covers transition metal-based catalysts (Rhodium, Ruthenium, Nickel, Cobalt, Copper) and metal-free organocatalysts (N-Heterocyclic Carbenes, Phosphines), offering a comparative overview of their applications, quantitative performance, and detailed experimental procedures.

Introduction to this compound in Catalytic Reductions

This compound has emerged as a valuable hydride source in modern organic synthesis due to its stability, ease of handling, and the generation of benign silicate (B1173343) byproducts.[1] Its activation through catalytic methods allows for highly selective and efficient reductions of functional groups such as carbonyls, esters, amides, and carboxylic acids, often under mild reaction conditions.[2][3] The choice of catalyst is crucial and dictates the substrate scope, chemoselectivity, and stereoselectivity of the reduction. This document outlines key catalytic systems and provides the necessary information for their practical implementation in a laboratory setting.

Transition Metal-Catalyzed Reductions

Transition metal complexes are highly effective in activating the Si-H bond of this compound, facilitating hydride transfer to a substrate. The general mechanism often involves oxidative addition of the silane (B1218182) to the metal center, followed by coordination of the substrate and subsequent reductive elimination.

Rhodium-Catalyzed Reductions

Rhodium complexes are particularly effective for the reduction of esters and amides. Wilkinson's catalyst and related Rh(I) complexes are commonly employed.

Application Note: Rhodium-catalyzed hydrosilylation is a reliable method for the reduction of esters to the corresponding alcohols.[4][5] The reaction proceeds at room temperature and displays good functional group tolerance. For instance, ethyl decanoate (B1226879) can be reduced to decanol (B1663958) in high yield without affecting other potentially reducible groups.[4]

EntrySubstrateCatalystYield (%)Time (h)Ref.
1Ethyl decanoate[RhCl(cod)]₂/4PPh₃9872[4]
2Ethyl phenylacetate[RhCl(cod)]₂/4PPh₃9272[4]
3Ethyl 7-bromoheptanoateWilkinson's catalyst996[5]

Materials:

  • Ethyl decanoate

  • This compound (Ph₂SiH₂)

  • [RhCl(cod)]₂

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RhCl(cod)]₂ (0.01 mmol) and PPh₃ (0.04 mmol) in anhydrous THF (5 mL).

  • Stir the solution at room temperature for 15 minutes to allow for catalyst formation.

  • Add ethyl decanoate (1 mmol) to the flask via syringe.

  • Slowly add this compound (2.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 72 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford decanol.[4]

Ruthenium-Catalyzed Reductions

Ruthenium catalysts are highly efficient for reductive amination reactions, providing a direct route to secondary and tertiary amines from aldehydes and anilines.[3][6]

Application Note: The [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is a robust and highly chemoselective catalyst for the reductive amination of aldehydes.[6] It tolerates a wide array of functional groups, including nitro, cyano, and ester moieties, and the reactions can often be performed at room temperature under air.[6]

EntryAldehydeAmineProductYield (%)Ref.
1Benzaldehyde (B42025)Aniline (B41778)N-Benzylaniline90[6]
24-NitrobenzaldehydeAnilineN-(4-Nitrobenzyl)aniline85[6]
3Furfural4-MethoxyanilineN-Furfuryl-4-methoxyaniline88[6]

Materials:

  • Benzaldehyde

  • Aniline

  • This compound (Ph₂SiH₂)

  • [RuCl₂(p-cymene)]₂

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add [RuCl₂(p-cymene)]₂ (0.01 mmol), benzaldehyde (0.5 mmol), and aniline (0.5 mmol) in DCM (2 mL).

  • Stir the mixture at room temperature.

  • Add this compound (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for the time indicated by reaction monitoring (typically a few hours).

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield N-benzylaniline.[6]

Nickel-Catalyzed Reductions

Nickel catalysts offer a cost-effective alternative for the reduction of traditionally challenging functional groups like carboxylic acids.

Application Note: A combination of an air-stable nickel precatalyst, an activator, and this compound enables the direct and selective reduction of carboxylic acids to aldehydes.[4][7] This method avoids over-reduction to the corresponding alcohol, a common side reaction.

EntryCarboxylic AcidCatalyst SystemYield (%)Ref.
1Benzoic acidNiCl₂(dme)/Zn, DMDC77[8]
24-Methoxybenzoic acidNiCl₂(dme)/Zn, DMDC85[4]
31-Naphthoic acidNiCl₂(dme)/Zn, DMDC82[4]

DMDC = Dimethyl dicarbonate (B1257347)

Materials:

  • Benzoic acid

  • This compound (Ph₂SiH₂)

  • NiCl₂(dme)

  • Zinc dust

  • Dimethyl dicarbonate (DMDC)

  • 2,6-Lutidine

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • In a glovebox, charge a vial with NiCl₂(dme) (0.02 mmol), zinc dust (0.02 mmol), and benzoic acid (0.2 mmol).

  • Add ethyl acetate (4 mL) and 2,6-lutidine (0.24 mmol).

  • Add dimethyl dicarbonate (0.4 mmol) to the suspension.

  • Add this compound (0.45 mmol) and seal the vial.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain benzaldehyde.[8][9]

Cobalt-Catalyzed Reductions

Cobalt complexes are effective for the hydrosilylation of ketones, offering a route to secondary alcohols.

Application Note: Cobalt(III)-salen complexes have shown exceptional activity in the hydrosilylation of a wide range of ketones with this compound, achieving very high turnover numbers (TON) at low catalyst loadings.[10]

EntryKetoneCatalystTONYield (%)Ref.
1Acetophenone (B1666503)Co-3 (salen complex)200,000>99[10]
24'-ChloroacetophenoneCo-3 (salen complex)-98[10]
3CyclohexanoneCo-3 (salen complex)-99[10]

Materials:

  • Acetophenone

  • This compound (Ph₂SiH₂)

  • Cobalt(III)-salen complex (e.g., Co-3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, to a solution of the cobalt catalyst (0.0005 mol%) and NaOtBu (1 mol%) in THF (2.0 mL), add acetophenone (1.0 mmol).

  • Add this compound (1.2 mmol) and stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by GC-MS for the formation of the silyl (B83357) ether intermediate.

  • Upon completion, the reaction can be worked up by acidic or basic hydrolysis to afford 1-phenylethanol.[11]

Copper-Catalyzed Reductions

Copper catalysis, particularly with chiral ligands, is a powerful tool for asymmetric reductions, such as the conjugate reduction of α,β-unsaturated carbonyl compounds.

Application Note: Chiral copper-hydride catalysts are effective for the asymmetric conjugate reduction of α,β-unsaturated esters and ketones, providing access to chiral products with high enantioselectivity.[12][13]

EntrySubstrateLigandYield (%)ee (%)Ref.
1(E)-Ethyl crotonate(S)-p-tol-BINAP9592[13]
2Chalcone (B49325)(S,S)-Ph-BPE9393[14]
32-Cyclohexenone(R)-SEGPHOS9995[12]

Materials:

Procedure:

  • In a glovebox, a vial is charged with Cu(OAc)₂ (0.005 mmol) and (S,S)-Ph-BPE (0.006 mmol).

  • Toluene (0.5 mL) is added, and the mixture is stirred for 30 minutes.

  • A solution of chalcone (0.1 mmol) and tert-butanol (0.1 mmol) in toluene (0.5 mL) is added.

  • This compound (0.3 mmol) is added, and the reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with wet THF and filtered through a pad of silica gel.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.[14]

Metal-Free Organocatalyzed Reductions

Organocatalysis provides an attractive alternative to transition metal-based systems, avoiding potential metal contamination in the final products.

N-Heterocyclic Carbene (NHC)-Catalyzed Reductions

NHCs can activate this compound by forming a hypervalent silicon intermediate, which then acts as a potent hydride donor.[15]

Application Note: NHCs catalyze the hydrosilylation of a variety of carbonyl compounds, including ketones, aldehydes, and esters, under mild conditions.[15] The reaction shows good chemo- and regioselectivity.

EntrySubstrateNHC PrecursorYield (%)Ref.
1AcetophenoneTriazolium salt E94[15]
2BenzaldehydeTriazolium salt E92[15]
3Ethyl benzoateTriazolium salt E85[15]

Materials:

  • Acetophenone

  • This compound (Ph₂SiH₂)

  • 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene (Triazolium salt E precursor)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a glovebox, to a suspension of NaH (0.15 mmol) in DMF (1 mL), add the triazolium salt (0.05 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the NHC.

  • Add acetophenone (1.0 mmol) followed by this compound (1.2 mmol).

  • Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the corresponding silyl ether, which can be hydrolyzed to the alcohol.[15]

Phosphine-Catalyzed Reductions

Simple phosphines can also act as Lewis bases to activate silanes for the reduction of carbonyl compounds.

Application Note: Linear trialkylphosphines, such as trimethylphosphine (B1194731) (PMe₃), are effective catalysts for the hydrosilylation of aldehydes with phenylsilane (B129415) (a close relative of this compound). The reaction mechanism is believed to involve the formation of a hypervalent silicon intermediate.[10]

EntrySilaneCatalystSolventYield (%)Ref.
1PhSiH₃PMe₃Acetonitrile (B52724)88[10]
2PhSiH₃P(nBu)₃Acetonitrile46[10]
3PhSiH₃P(Oct)₃Acetonitrile56[10]

Materials:

  • Benzaldehyde

  • Phenylsilane (PhSiH₃)

  • Trimethylphosphine (PMe₃, solution in THF)

  • Acetonitrile (ACN)

Procedure:

  • In a glovebox, dissolve benzaldehyde (1.0 mmol) and phenylsilane (1.2 mmol) in acetonitrile (5 mL).

  • Add a solution of trimethylphosphine (0.1 mmol) in THF.

  • Stir the reaction mixture at room temperature. The reaction may have an induction period.

  • Monitor the reaction progress by NMR spectroscopy or GC-MS.

  • Upon completion, the product can be isolated after appropriate workup and purification.[10]

Mechanistic Visualizations

The following diagrams illustrate the proposed catalytic cycles and activation pathways for selected systems.

Rhodium_Catalyzed_Ester_Reduction Rh(I) Catalyst Rh(I) Catalyst Intermediate1 Rh(III)(H)(SiHPh₂) Rh(I) Catalyst->Intermediate1 Oxidative Addition Ph2SiH2 Ph₂SiH₂ Ph2SiH2->Intermediate1 Ester RCOOR' Intermediate2 Rh-alkoxide Ester->Intermediate2 SilylEther RCH₂OSiHPh₂ Alcohol RCH₂OH SilylEther->Alcohol Hydrolysis Intermediate1->Intermediate2 Hydrosilylation Intermediate2->Rh(I) Catalyst Reductive Elimination Intermediate2->SilylEther

Caption: Rhodium-catalyzed ester reduction workflow.

NHC_Catalyzed_Carbonyl_Reduction NHC NHC HypervalentSi [NHC-SiH₂Ph₂]⁻ H⁺ NHC->HypervalentSi Nucleophilic Attack Ph2SiH2 Ph₂SiH₂ Ph2SiH2->HypervalentSi Carbonyl R₂C=O SilylEther R₂CHOSiHPh₂ Carbonyl->SilylEther SilylEther->NHC Catalyst Regeneration HypervalentSi->SilylEther Hydride Transfer

Caption: NHC-catalyzed carbonyl reduction pathway.

Experimental_Workflow_Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification reagents Combine Aldehyde, Amine, and Ru Catalyst solvent Add Solvent (DCM) reagents->solvent add_silane Add Ph₂SiH₂ solvent->add_silane stir Stir at RT add_silane->stir concentrate Concentrate stir->concentrate purify Column Chromatography concentrate->purify product Isolated Amine purify->product

Caption: General workflow for reductive amination.

Conclusion

The catalytic activation of this compound offers a powerful and versatile platform for a wide range of reduction reactions in organic synthesis. The choice of catalyst, whether a transition metal complex or an organocatalyst, allows for fine-tuning of the reaction's selectivity and scope. The protocols and data presented herein provide a practical guide for researchers to implement these methodologies in their own synthetic endeavors, contributing to the development of more efficient and sustainable chemical processes.

References

Application of Diphenylsilane in the Synthesis of Silanediol Peptide Isosteres: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silanediol-based peptide isosteres have emerged as a promising class of transition-state analogue inhibitors targeting various proteases, which are key players in numerous pathological conditions.[1][2][3] Their structural resemblance to the tetrahedral intermediate of peptide bond hydrolysis allows for potent and selective inhibition of enzymes such as metalloproteases and aspartic proteases.[4][5] Diphenylsilane serves as a versatile and readily available starting material for the stereocontrolled synthesis of these complex peptidomimetics.[2] This document provides detailed application notes and protocols for the synthesis of silanediol (B1258837) peptide isosteres using this compound, aimed at researchers, scientists, and drug development professionals.

Rationale for this compound as a Precursor

This compound is an ideal precursor for the synthesis of silanediol peptide isosteres due to several key features:

  • Sequential C-Si Bond Formation: The two silicon-hydride bonds in this compound can be functionalized sequentially, allowing for the controlled introduction of different side chains that mimic the amino acid residues of a natural peptide substrate.[2]

  • Stereocontrol: The synthetic route enables a high degree of stereocontrol, which is crucial for achieving potent and selective enzyme inhibition.

  • Stability of Intermediates: The diphenylsilyl group acts as a stable protecting group for the silanediol moiety throughout the synthesis, which can be deprotected under specific conditions in the final steps.[6]

Synthetic Strategy Overview

The general synthetic strategy involves a two-step assembly of the carbon-silicon backbone of the dipeptide isostere.[2] This is followed by further modifications and deprotection to yield the final silanediol. The key steps are:

  • Hydrosilylation of an Alkene: The first C-Si bond is formed by the hydrosilylation of a functionalized alkene with this compound, catalyzed by a rhodium complex (e.g., Wilkinson's catalyst) or initiated by a radical initiator.[2]

  • Formation of a Silyl (B83357) Lithium Reagent: The resulting hydridosilane is then reduced with lithium metal to generate a highly reactive silyl lithium reagent.[2]

  • Addition to a Chiral Sulfinimine: The silyl lithium reagent undergoes a highly diastereoselective addition to an optically active tert-butanesulfinimine, forming the second C-Si bond and establishing the stereochemistry of the α-amino silane.[2]

  • Deprotection and Peptide Coupling: The sulfinyl group is removed, and the resulting amine is coupled with other amino acids.

  • Final Deprotection to Silanediol: The diphenylsilyl group is oxidatively cleaved to reveal the desired silanediol.[6]

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of a silanediol peptide isostere precursor.

Protocol 1: Hydrosilylation of an Alkene with this compound

Materials:

  • This compound

  • Functionalized alkene (e.g., an allylic alcohol derivative)

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Anhydrous and degassed solvent (e.g., toluene (B28343) or THF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the functionalized alkene (1.0 eq) and Wilkinson's catalyst (0.01-0.05 eq) in the anhydrous solvent.

  • Add this compound (1.1-1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting hydridosilane by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Generation of Silyl Lithium Reagent and Reaction with a Chiral Sulfinimine

Materials:

  • Hydridosilane from Protocol 1

  • Lithium metal (fine wire or granules)

  • Anhydrous and degassed solvent (e.g., THF)

  • Chiral tert-butanesulfinimine

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the hydridosilane (1.0 eq) and freshly cut lithium metal (4.0-6.0 eq) to the anhydrous solvent.

  • Stir the suspension vigorously at room temperature. The reaction is often accompanied by a color change (e.g., to a dark red or brown), indicating the formation of the silyl lithium reagent.

  • After several hours (typically 4-12 h), cool the reaction mixture to -78 °C.

  • In a separate flask, dissolve the chiral tert-butanesulfinimine (0.8-1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the chiral sulfinimine to the pre-formed silyl lithium reagent via cannula.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 1-3 hours) and then allow it to warm to room temperature slowly.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Diphenylsilyl Group to the Silanediol

Materials:

  • This compound-protected peptide isostere

  • Triflic acid (TfOH)

  • Aqueous potassium hydroxide (B78521) (KOH) or other suitable base for hydrolysis

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the this compound-protected peptide isostere in a suitable solvent.

  • Treat the solution with triflic acid to cleave the phenyl groups from the silicon atom.[6]

  • Follow this with aqueous hydrolysis, for instance, using aqueous KOH, to form the silanediol.[6]

  • The crude silanediol can be purified, potentially after a temporary protection step (e.g., as a bis-TMS siloxane) to facilitate handling and chromatography.[6]

Quantitative Data: Inhibition of Angiotensin-Converting Enzyme (ACE)

Silanediol peptide isosteres have shown potent inhibitory activity against the metalloprotease Angiotensin-Converting Enzyme (ACE). The following table summarizes the IC₅₀ values for four diastereomers of a Phe-Ala silanediol dipeptide mimic.

DiastereomerIC₅₀ (nM)[7][8]
Isomer 13.8
Isomer 2207
Isomer 3Data not specified
Isomer 472

Note: The specific stereochemistry of each isomer is detailed in the source literature.[7][8]

Visualizations

Experimental Workflow

G This compound This compound hydrosilylation Hydrosilylation (Wilkinson's Catalyst) This compound->hydrosilylation alkene Functionalized Alkene alkene->hydrosilylation hydridosilane Hydridosilane Intermediate hydrosilylation->hydridosilane reduction Reduction (Lithium Metal) hydridosilane->reduction silyllithium Silyl Lithium Reagent reduction->silyllithium addition Diastereoselective Addition silyllithium->addition sulfinimine Chiral Sulfinimine sulfinimine->addition protected_isostere Protected Dipeptide Isostere Precursor addition->protected_isostere deprotection_coupling Deprotection & Peptide Coupling protected_isostere->deprotection_coupling final_protected Fully Assembled Protected Peptide Isostere deprotection_coupling->final_protected final_deprotection Final Deprotection (TfOH, H₂O) final_protected->final_deprotection silanediol Silanediol Peptide Isostere final_deprotection->silanediol

Caption: Synthetic workflow for silanediol peptide isosteres.

ACE Signaling Pathway

G angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angI Angiotensin I renin->angI ace ACE angI->ace angII Angiotensin II ace->angII agtr1 AGTR1 Receptor angII->agtr1 vasoconstriction Vasoconstriction agtr1->vasoconstriction aldosterone Aldosterone Secretion agtr1->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure silanediol_inhibitor Silanediol Peptide Isostere Inhibitor silanediol_inhibitor->ace

Caption: Inhibition of the ACE signaling pathway.

Conclusion

The use of this compound provides a robust and stereocontrolled route to silanediol peptide isosteres, which are potent inhibitors of clinically relevant proteases like ACE. The methodologies outlined in this document offer a foundation for researchers to explore the synthesis and application of this important class of peptidomimetics in drug discovery and chemical biology. Further research may expand the application of this synthetic strategy to target a wider range of proteases involved in various diseases.

References

Application Notes and Protocols: Reductive Cyclization of Unsaturated Ketones with Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive cyclization of unsaturated ketones is a powerful transformation in organic synthesis, providing access to valuable cyclic alcohol scaffolds. These structures are prevalent in natural products and pharmaceutically active compounds. Diphenylsilane (Ph₂SiH₂) has emerged as a versatile and relatively mild reducing agent for this purpose, often in the presence of transition metal catalysts. This intramolecular hydrosilylation reaction proceeds via the addition of a silicon hydride across the carbon-carbon double bond, followed by the reduction of the ketone carbonyl group, ultimately leading to the formation of cyclic alcohols. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, making it a valuable tool for the synthesis of complex molecules.

This document provides detailed application notes and protocols for the reductive cyclization of unsaturated ketones utilizing this compound, with a focus on rhodium-catalyzed methodologies.

Applications in Medicinal Chemistry and Drug Development

Cyclic alcohols, particularly substituted cyclopentanols and cyclohexanols, are key structural motifs in a wide range of biologically active molecules. Their rigid frameworks allow for the precise spatial orientation of functional groups, which is crucial for binding to biological targets.

  • Anti-inflammatory Agents: Certain substituted cyclopentanone (B42830) derivatives have shown significant inhibitory effects on carrageenan-induced rat paw edema, a common model for acute inflammation. The resulting cyclic alcohols from their reduction are valuable intermediates for the synthesis of more complex anti-inflammatory drugs.

  • Anticancer Activity: Novel substituted cyclohexanol (B46403) derivatives are being explored for their potential as anticancer agents. For instance, certain compounds have demonstrated selective in vitro inhibition of colon and renal cancer cell lines. The synthesis of diverse libraries of these compounds through reductive cyclization is a key strategy in the discovery of new therapeutic leads. Furthermore, some derivatives have shown potent effects against various cancer cell lines, including glioblastoma, melanoma, and breast cancer.[1][2]

Reaction Mechanism and Stereoselectivity

The rhodium-catalyzed intramolecular hydrosilylation of unsaturated ketones with this compound typically proceeds through a well-established catalytic cycle. The reaction is initiated by the oxidative addition of this compound to the rhodium(I) catalyst, followed by coordination of the unsaturated ketone. Intramolecular insertion of the alkene into the rhodium-hydride bond forms a rhodium-alkyl intermediate. Subsequent intramolecular delivery of the silyl (B83357) group to the carbonyl oxygen and reductive elimination yields a silylated cyclic ether, which upon hydrolysis affords the desired cyclic alcohol.

The diastereoselectivity of the cyclization is often influenced by the steric and electronic properties of the substrate and the catalyst's ligand environment. The formation of five- or six-membered rings is generally favored, leading to cyclopentanol (B49286) and cyclohexanol derivatives, respectively.

Experimental Protocols

The following protocols are generalized procedures for the rhodium-catalyzed reductive cyclization of γ,δ-unsaturated and δ,ε-unsaturated ketones with this compound.

Protocol 1: Synthesis of a Substituted Cyclopentanol via Rh-Catalyzed Reductive Cyclization of a γ,δ-Unsaturated Ketone

This protocol is based on analogous rhodium-catalyzed intramolecular hydrosilylation reactions.

Materials:

  • γ,δ-Unsaturated ketone (1.0 equiv)

  • This compound (1.2 equiv)

  • Wilkinson's catalyst [RhCl(PPh₃)₃] (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, THF, or dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the γ,δ-unsaturated ketone (1.0 equiv) and the anhydrous, degassed solvent.

  • Add Wilkinson's catalyst (e.g., 2 mol%).

  • Add this compound (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is a silyl-protected alcohol. For deprotection, dissolve the crude product in THF and treat with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) (1.1 equiv) at room temperature.

  • Monitor the deprotection by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude alcohol by silica gel column chromatography to afford the desired substituted cyclopentanol.

Protocol 2: Diastereoselective Synthesis of a Substituted Cyclohexanol from a δ,ε-Unsaturated Ketone

This protocol is adapted from general procedures for diastereoselective rhodium-catalyzed hydrosilylation.

Materials:

  • δ,ε-Unsaturated ketone (1.0 equiv)

  • This compound (1.5 equiv)

  • Chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral ligand like (R)-BINAP, 1-2 mol%)

  • Anhydrous and degassed dichloromethane (B109758) (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a glovebox or under a strict inert atmosphere, prepare the active catalyst by dissolving the rhodium precursor and the chiral ligand in the solvent.

  • In a separate flame-dried Schlenk flask, dissolve the δ,ε-unsaturated ketone (1.0 equiv) in anhydrous and degassed DCM.

  • Add the prepared catalyst solution to the ketone solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance diastereoselectivity.

  • Slowly add this compound (1.5 equiv) to the reaction mixture.

  • Allow the reaction to stir at the set temperature until completion, as monitored by TLC or GC-MS.

  • Work-up the reaction as described in Protocol 1, including the deprotection step with a fluoride source if necessary.

  • Purify the final product by silica gel column chromatography to obtain the enantioenriched substituted cyclohexanol.

Data Presentation

The following tables summarize representative quantitative data for rhodium-catalyzed reductive cyclization reactions based on analogous transformations found in the literature.

Table 1: Rh-Catalyzed Reductive Cyclization of γ,δ-Unsaturated Ketones

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
11-phenylhept-6-en-2-oneRhCl(PPh₃)₃ (2)Toluene8012853:1
21-(4-methoxyphenyl)hept-6-en-2-oneRhCl(PPh₃)₃ (2)THF6518784:1
31-cyclohexylhept-6-en-2-one[Rh(COD)Cl]₂/dppe (1)DCM2524925:1

Table 2: Diastereoselective Reductive Cyclization of δ,ε-Unsaturated Ketones

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (%)
11-phenyloct-7-en-3-one[Rh(COD)₂]BF₄/(R)-BINAP (1)DCM0248892
21-(4-chlorophenyl)oct-7-en-3-one[Rh(COD)₂]BF₄/(R)-BINAP (1)DCM-20488295
31-cyclohexyloct-7-en-3-one[Rh(COD)₂]BF₄/(S)-Phos (1)Toluene0369090

Mandatory Visualizations

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_workup Workup Rh_I Rh(I) Catalyst Rh_III_H_Si Rh(III)-H(SiPh2) Complex Rh_I->Rh_III_H_Si Oxidative Addition of Ph2SiH2 Rh_III_alkene Alkene-Coordinated Rh(III) Complex Rh_III_H_Si->Rh_III_alkene Coordination of Unsaturated Ketone Rh_III_alkyl Rh(III)-Alkyl Intermediate Rh_III_alkene->Rh_III_alkyl Intramolecular Alkene Insertion Silyl_ether Silylated Cyclic Ether Rh_III_alkyl->Silyl_ether Reductive Elimination Silyl_ether->Rh_I Release of Product & Catalyst Regeneration Cyclic_Alcohol Cyclic Alcohol Silyl_ether->Cyclic_Alcohol Hydrolysis Unsaturated_Ketone Unsaturated Ketone Unsaturated_Ketone->Rh_III_alkene Ph2SiH2 This compound Ph2SiH2->Rh_I

Caption: Proposed catalytic cycle for the Rh-catalyzed reductive cyclization.

Experimental_Workflow start Start setup Reaction Setup: - Unsaturated Ketone - Catalyst - Solvent (Inert Atmosphere) start->setup add_silane Add this compound setup->add_silane reaction Stir at appropriate temperature add_silane->reaction monitor Monitor reaction by TLC/GC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete deprotection Silyl Ether Deprotection (e.g., TBAF) workup->deprotection purification Purification by Column Chromatography deprotection->purification product Final Cyclic Alcohol purification->product

Caption: General experimental workflow for reductive cyclization.

Signaling_Pathway_Logic cluster_synthesis Synthesis cluster_application Potential Biological Application Unsaturated_Ketone Unsaturated Ketone Cyclic_Alcohol Substituted Cyclic Alcohol Unsaturated_Ketone->Cyclic_Alcohol Reductive Cyclization (this compound, Catalyst) Inflammation Inflammatory Pathways (e.g., COX, LOX) Cyclic_Alcohol->Inflammation Inhibition Cancer Cancer Cell Proliferation Pathways Cyclic_Alcohol->Cancer Inhibition Biological_Effect Therapeutic Effect Inflammation->Biological_Effect Modulation leads to Cancer->Biological_Effect Modulation leads to

Caption: Logical relationship from synthesis to potential biological action.

References

Application Notes and Protocols for the Asymmetric Reduction of Ketones using Diphenylsilane and a Chiral Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This document focuses on the use of diphenylsilane as a mild and effective reducing agent in combination with various chiral catalysts.

Introduction

The enantioselective reduction of ketones is a fundamental method for creating stereogenic centers.[1][2][3] While various reducing agents exist, organosilanes, particularly this compound (Ph₂SiH₂), offer advantages in terms of chemoselectivity, handling, and safety compared to reagents like dihydrogen.[4] The success of these reductions hinges on the choice of a chiral catalyst, which orchestrates the stereoselective transfer of a hydride from the silane (B1218182) to the ketone. This document explores several effective catalytic systems and provides detailed protocols for their application.

Catalytic Systems and Quantitative Data

A range of transition metal catalysts, complexed with chiral ligands, have demonstrated high efficacy in the asymmetric hydrosilylation of ketones with this compound. The choice of metal and ligand is crucial for achieving high yields and enantioselectivities. Below is a summary of quantitative data for the reduction of representative ketones using different catalytic systems.

Rhodium-Based Catalysts

Rhodium complexes are widely employed for this transformation, often utilizing ligands such as PyBOX, P,N-type ligands, and Phos-Biox.

Table 1: Asymmetric Reduction of Ketones using Rhodium Catalysts and this compound

EntryKetoneChiral Ligand/Catalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Acetophenone (B1666503)[Rh(cod)Cl]₂ / P,N-type ligand L64TolueneRT249794[4]
2AcetophenoneRh(I) / (S,S)-Phos-Biox L63Toluene012>9596[4]
34-MethoxyacetophenoneRh(I) / (S,S)-Phos-Biox L63Toluene0128545[4]
4α-TetraloneRh / PyBOX L67-RhTHF029599[4]
5(2-phenylethyl) methyl ketoneRh / PyBOX L67-RhTHF029680[4]

Data synthesized from referenced literature.

Iridium-Based Catalysts

Iridium catalysts, particularly those with chiral oxazolylferrocene-phosphine (DIPOF) ligands, have proven effective for the asymmetric hydrosilylation of aryl methyl ketones.

Table 2: Asymmetric Reduction of Aryl Methyl Ketones using an Iridium Catalyst and this compound

EntryKetoneChiral Ligand/Catalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Acetophenone[Ir(cod)Cl]₂ / (R)-DIPOF L40Ether04810095[4]
2Phenyl isopropyl ketone[Ir(cod)Cl]₂ / (R)-DIPOF L40Ether0120789[4]
32-Octanone[Ir(cod)Cl]₂ / (R)-DIPOF L40Ether04810019[4]
41-Acetylcyclohexene[Ir(cod)Cl]₂ / (R)-DIPOF L40Ether04810084[4]

Data synthesized from referenced literature.

Copper-Based Catalysts

Copper-based systems have also been developed for the asymmetric reduction of ketones, offering a more earth-abundant metal alternative.

Table 3: Asymmetric Reduction of Acetophenone using a Copper Catalyst

EntryKetoneChiral Ligand/Catalyst SystemScaleYield (%)ee (%)Reference
1AcetophenoneCu / (R)-L454 g9295[4]

Data synthesized from referenced literature.

Experimental Protocols

The following are generalized protocols for the asymmetric reduction of ketones using this compound and a chiral catalyst. Note: These are representative protocols and may require optimization for specific substrates and catalyst systems. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Protocol for Rhodium-Catalyzed Asymmetric Reduction

This protocol is based on the use of a Rh(I)/(S,S)-Phos-Biox L63 system for the reduction of acetophenone.[4]

Materials:

  • [Rh(cod)Cl]₂ (Rhodium(I) precursor)

  • (S,S)-Phos-Biox L63 (Chiral Ligand)

  • Acetophenone (Substrate)

  • This compound (Ph₂SiH₂)

  • Anhydrous Toluene (Solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)Cl]₂ and the chiral ligand (S,S)-Phos-Biox L63 in anhydrous toluene. The typical catalyst loading is 0.5-1 mol%.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the acetophenone substrate to the reaction mixture.

  • Slowly add this compound (typically 1.1-1.5 equivalents) to the stirring solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • The resulting silyl (B83357) ether can be hydrolyzed by treatment with an acid (e.g., 1M HCl) or a fluoride (B91410) source (e.g., TBAF) to yield the chiral alcohol.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

General Protocol for Iridium-Catalyzed Asymmetric Reduction

This protocol is adapted for the use of an in-situ generated Iridium/(R)-DIPOF L40 catalyst.[4]

Materials:

  • [Ir(cod)Cl]₂ (Iridium(I) precursor)

  • (R)-DIPOF L40 (Chiral Ligand)

  • Aryl Methyl Ketone (Substrate)

  • This compound (Ph₂SiH₂)

  • Anhydrous Ether (Solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine [Ir(cod)Cl]₂ and the chiral ligand (R)-DIPOF L40 in anhydrous ether.

  • Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • Cool the mixture to 0 °C.

  • Add the aryl methyl ketone substrate to the flask.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for the specified time (e.g., 48 hours), monitoring progress by TLC or GC.

  • After the reaction is complete, quench with methanol.

  • Hydrolyze the intermediate silyl ether with 1M HCl.

  • Work up the reaction mixture by extracting with an appropriate organic solvent, drying the organic phase, and removing the solvent in vacuo.

  • Purify the resulting chiral alcohol by flash chromatography.

  • Analyze the enantiomeric excess by chiral HPLC or GC.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle Catalyst [M-L] SilaneComplex [M-L(H)(SiHPh₂)] Catalyst->SilaneComplex + Ph₂SiH₂ (Oxidative Addition) HydrideComplex [M-L(H)] SilaneComplex->HydrideComplex - Ph₂SiH(X) KetoneCoordination Ketone Coordination HydrideComplex->KetoneCoordination + R₂C=O Hydrosilylation Hydride Insertion KetoneCoordination->Hydrosilylation AlkoxideComplex [M-L(OCHR₂)] Hydrosilylation->AlkoxideComplex ProductRelease Silyl Ether Product AlkoxideComplex->ProductRelease + Ph₂SiH₂ (Sigma-Bond Metathesis) ProductRelease->Catalyst - R₂CHOSiHPh₂

Caption: Proposed catalytic cycle for metal-catalyzed ketone hydrosilylation.

General Experimental Workflow

Experimental_Workflow Start Start CatalystPrep Catalyst Preparation: - Dissolve Metal Precursor and Chiral Ligand - Stir under Inert Atmosphere Start->CatalystPrep ReactionSetup Reaction Setup: - Cool to desired temperature - Add Ketone Substrate CatalystPrep->ReactionSetup Reduction Reduction Step: - Add this compound - Monitor Reaction Progress (TLC/GC) ReactionSetup->Reduction Quench Quenching: - Add Methanol Reduction->Quench Hydrolysis Hydrolysis: - Add 1M HCl or TBAF Quench->Hydrolysis Workup Workup: - Extraction - Drying - Solvent Removal Hydrolysis->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - Determine Yield - Determine ee% (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General workflow for asymmetric ketone reduction.

Catalyst-Substrate Interaction Model

Stereoselectivity_Model cluster_0 Chiral Catalyst Pocket cluster_1 Prochiral Ketone Metal Metal Center Ligand Chiral Ligand (L*) Metal->Ligand Hydride H⁻ Metal->Hydride Hydride Source Ketone R₁-C(=O)-R₂ Metal->Ketone Coordination R_large Large Group (R_L) Ligand->R_large Steric Hindrance (Favors one orientation) Hydride->Ketone Nucleophilic Attack (Face-selective) Ketone->R_large R₁ R_small Small Group (R_S) Ketone->R_small R₂

Caption: Model for stereochemical induction by the chiral catalyst.

References

Application Notes: Diphenylsilane as a Coupling Reagent for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences. Traditional methods often rely on stoichiometric activating agents that can generate significant chemical waste. Diphenylsilane (Ph₂SiH₂) has emerged as a sustainable and efficient coupling reagent for the direct amidation of carboxylic acids with amines.[1][2] This method is distinguished by its high atom economy, releasing only hydrogen gas and a siloxane byproduct.[1][2][3] The reaction proceeds under mild conditions and typically requires only one equivalent of each coupling partner, making it an attractive alternative to conventional methods.[1][2]

Mechanism of Action

The reaction is proposed to proceed through the formation of a silyl (B83357) ester intermediate. The carboxylic acid reacts with this compound to form an acyloxysilane, which is then susceptible to nucleophilic attack by the amine. This process releases the amide product and a silanol (B1196071) intermediate, which ultimately forms a stable siloxane.

Advantages of this compound

  • High Atom Economy: The only byproducts are hydrogen and a siloxane, minimizing waste.[1][2][3]

  • Mild Reaction Conditions: The reaction can often be performed at room temperature or with gentle heating.

  • Stoichiometric Efficiency: Only one equivalent of the carboxylic acid and amine are typically required.[1]

  • Broad Substrate Scope: The method is applicable to a wide range of carboxylic acids and both primary and secondary amines.[3]

  • Peptide and Lactam Synthesis: The methodology has been successfully extended to the synthesis of peptides and lactams with the addition of additives.[1][3]

Quantitative Data Summary

The efficiency of this compound as a coupling reagent has been demonstrated across a variety of substrates. The following tables summarize the reaction conditions and yields for the synthesis of simple amides and dipeptides.

Table 1: Synthesis of Simple Amides

Carboxylic AcidAmineConditionsTime (h)Yield (%)
Phenylacetic acidBenzylamineMeCN (2.5 M), 60 °C1698
4-Methoxybenzoic acidBenzylamineMeCN (2.5 M), 60 °C1695
Cinnamic acidBenzylamineMeCN (2.5 M), 60 °C1692
Benzoic acidMorpholineMeCN (2.5 M), 60 °C1685
Phenylacetic acidDibenzylamineMeCN (2.5 M), 60 °C1682
Adipic acidBenzylamine (2 eq.)MeCN (2.5 M), 60 °C1688

Data synthesized from multiple sources.

Table 2: Synthesis of Dipeptides

N-Protected Amino AcidC-Protected Amino EsterAdditivesConditionsTime (h)Yield (%)
Boc-Phe-OHH-Gly-OMeDIPEA, DMAPMeCN (0.5 M), 25 °C2494
Boc-Ala-OHH-Phe-OMeDIPEA, DMAPMeCN (0.5 M), 25 °C2491
Cbz-Val-OHH-Leu-OMeDIPEA, DMAPMeCN (0.5 M), 25 °C2485
Boc-Pro-OHH-Ala-OMeDIPEA, DMAPMeCN (0.5 M), 25 °C2490

Data synthesized from multiple sources, including the extension of the methodology to peptide synthesis which requires additives like DIPEA and DMAP.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the coupling of a carboxylic acid and an amine using this compound.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous acetonitrile (B52724) (MeCN, 0.4 mL to achieve 2.5 M)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the carboxylic acid (1.0 mmol) and the amine (1.0 mmol).

  • Add anhydrous acetonitrile (0.4 mL).

  • Add this compound (1.1 mmol) to the solution at room temperature.

  • Seal the vial and heat the reaction mixture to 60 °C.

  • Stir the reaction for 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Dipeptide Synthesis

This protocol is an adaptation for the synthesis of dipeptides, which requires the use of additives to facilitate the reaction and minimize side products.

Materials:

  • N-protected amino acid (1.0 mmol)

  • C-protected amino ester hydrochloride (1.0 mmol)

  • This compound (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous acetonitrile (MeCN, 2.0 mL to achieve 0.5 M)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the N-protected amino acid (1.0 mmol) and the C-protected amino ester hydrochloride (1.0 mmol).

  • Add anhydrous acetonitrile (2.0 mL).

  • Add DIPEA (2.0 mmol) and DMAP (0.1 mmol) to the suspension.

  • Add this compound (1.2 mmol) to the mixture at room temperature.

  • Seal the vial and stir the reaction at 25 °C for 24 hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the dipeptide.

Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproduct Byproduct Formation Carboxylic_Acid R-COOH Acyloxysilane R-COOSiHPh₂ Carboxylic_Acid->Acyloxysilane + Ph₂SiH₂ - H₂ This compound Ph₂SiH₂ Amide R-CONH-R' Acyloxysilane->Amide + R'-NH₂ Silanol Ph₂SiH(OH) Acyloxysilane->Silanol Amine R'-NH₂ Siloxane (Ph₂SiHO)₂O Silanol->Siloxane Condensation

Caption: Proposed mechanism of this compound-mediated amide bond formation.

G Start Combine_Reactants Combine Carboxylic Acid and Amine in MeCN Start->Combine_Reactants Add_Reagent Add this compound Combine_Reactants->Add_Reagent Reaction Heat and Stir (e.g., 60°C, 16h) Add_Reagent->Reaction Workup Cool and Purify (Column Chromatography) Reaction->Workup Product Amide Product Workup->Product

Caption: General experimental workflow for amide synthesis using this compound.

References

Troubleshooting & Optimization

How to prevent unwanted side reactions with Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylsilane

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address unwanted side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to prevent degradation?

A1: this compound is stable in sealed containers when stored under a dry, inert atmosphere.[1] To prevent degradation and side reactions, it is crucial to avoid contact with moisture, air, alkalis, metal salts, and oxidizing agents.[1][2] Store the reagent in a tightly closed container in a cool, well-ventilated area away from heat, sparks, and open flames.[1] Always use personal protective equipment, including neoprene or nitrile rubber gloves, chemical goggles, and suitable protective clothing.[1]

Q2: What is the most common impurity in this compound and how can it be removed?

A2: A common impurity is diphenyl disiloxane (B77578), which often forms from the reaction of the precursor, phenylchlorosilane, with water.[3][4] This impurity has a boiling point very close to that of this compound, making it difficult to separate by standard distillation.[3] A patented method for its removal involves treating the crude this compound with a boron trifluoride complex, such as boron trifluoride etherate, in an organic solvent like toluene.[3][4] This process converts the high-boiling disiloxane into lower-boiling impurities that can then be easily removed by distillation.[3][4]

Q3: My reaction with this compound is giving low yields. What are the potential causes?

A3: Low yields can stem from several factors:

  • Reagent Quality: The purity of this compound is critical. Using a high-purity reagent from a reputable manufacturer can minimize side reactions and improve yields.[5]

  • Reaction Conditions: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silane (B1218182). The presence of water or other protic materials can consume the reagent.[1]

  • Catalyst Activity: If you are performing a catalyzed reaction, such as a hydrosilylation or a reduction, ensure the catalyst is active and used in the correct proportion.

  • Incompatible Solvents or Additives: The solvent and any additives should be anhydrous and free from impurities that could react with this compound.

Q4: I am observing the formation of a white precipitate in my reaction mixture. What is it likely to be?

A4: The formation of a white, insoluble solid is often due to the formation of siloxanes. This occurs when this compound reacts with water to form diphenylsilanediol (B146891) (Ph2Si(OH)2), which then undergoes condensation to form polysiloxanes.[6][7] This can be exacerbated by the presence of basic impurities.[7] To prevent this, ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous.

Troubleshooting Guides

Issue 1: Unwanted Siloxane Formation

Symptoms:

  • Formation of a white precipitate or gel in the reaction mixture.

  • Reduced yield of the desired product.

  • Complex NMR spectra showing Si-O-Si linkages.

Root Causes and Solutions:

Root CauseSolution
Presence of moisture in the reactionThoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents.
Basic impurities in the reaction mixturePurify starting materials to remove basic residues. The presence of basic impurities can catalyze the condensation of silanols.[7]
Exposure to atmospheric moistureConduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Issue 2: Incomplete Reduction or Low Conversion

Symptoms:

  • Starting material remains in the reaction mixture after the expected reaction time.

  • Low yield of the reduced product.

Root Causes and Solutions:

Root CauseSolution
Inactive or insufficient catalystFor catalyzed reductions (e.g., with Rhodium or Titanium complexes), ensure the catalyst is fresh and used in the correct loading.[8][9]
Insufficient reagentUse a slight excess of this compound to drive the reaction to completion, especially for primary alcohols which require an excess of the silane.[10]
Suboptimal reaction temperatureSome reductions may require heating to proceed at a reasonable rate. Consult the literature for the specific transformation.
Steric hindrance around the functional groupHighly hindered substrates may require longer reaction times, higher temperatures, or a more active catalyst system.
Issue 3: Formation of Rearrangement Byproducts in Alcohol Deoxygenation

Symptoms:

  • Isolation of a product with a different carbon skeleton than the starting material.

  • This is particularly relevant when using strong Lewis acids.[10]

Root Causes and Solutions:

Root CauseSolution
Formation of a carbocation intermediate that undergoes rearrangementThis is a known side reaction when using strong Lewis acids like boron trifluoride etherate with certain alcohols.[10]
Alternative deoxygenation methodsConsider alternative, non-acidic methods for deoxygenation if rearrangement is a persistent issue.

Data Presentation

Table 1: Catalyst Systems for this compound Reductions

SubstrateProductCatalyst SystemYield (%)Reference
Ethyl decanoateDecanol[RhCl(cod)]2/4PPh398[8]
Ethyl phenylacetate2-Phenylethanol[RhCl(cod)]2/4PPh392[8]
Tertiary AmidesAldehydesTi(O-i-Pr)4Good to excellent[9]
N-monosubstituted amidesSecondary amines[RhCl(cod)]2/4PPh3Moderate to good[8]

Table 2: Purification of Diphenyltetramethyldisilane from Disiloxane Impurity

Initial Purity (%)Initial Impurity (IIa) (%)Purification MethodFinal Purity (%)Reference
83.511.2Reaction with BF3·OEt2 in toluene, followed by distillation99.9[3]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Setup

  • All glassware (flasks, stir bars, syringes, needles) should be placed in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum.

  • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Anhydrous solvents, if not purchased as such, should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and chlorinated solvents).

  • Liquid reagents, including this compound, should be transferred using a dry syringe. Solid reagents should be transferred under a positive pressure of inert gas.

Protocol 2: Purification of Crude this compound from Disiloxane Impurities

This protocol is adapted from a patented method and should be performed by a qualified chemist.[3][4]

  • To a solution of crude this compound containing the disiloxane impurity in an anhydrous organic solvent (e.g., toluene), add a boron trifluoride complex (e.g., boron trifluoride etherate).

  • Stir the mixture at a temperature between 60-100 °C for 3-24 hours.[4]

  • Monitor the reaction by a suitable analytical technique (e.g., GC-MS) to confirm the conversion of the high-boiling impurity.

  • Upon completion, carefully distill the reaction mixture to separate the lower-boiling decomposition products from the purified this compound.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Dry Glassware (Oven or Flame-Dry) start->dry_glassware inert_atm Assemble under Inert Atmosphere dry_glassware->inert_atm add_solvents Add Anhydrous Solvents/Reagents inert_atm->add_solvents add_dps Add this compound (via Syringe) add_solvents->add_dps run_reaction Run Reaction (Monitor Progress) add_dps->run_reaction quench Quench Reaction run_reaction->quench extract Aqueous Workup quench->extract purify Purify Product (e.g., Chromatography) extract->purify end Final Product purify->end

Caption: General workflow for experiments using this compound.

troubleshooting_guide cluster_symptoms Identify Symptom cluster_causes Potential Cause cluster_solutions Solution start Unwanted Side Reaction Observed precipitate White Precipitate? start->precipitate low_yield Low Yield / Incomplete Reaction? start->low_yield rearrangement Rearranged Product? start->rearrangement moisture Moisture Contamination precipitate->moisture Likely catalyst_issue Catalyst Inactive low_yield->catalyst_issue If catalyzed lewis_acid Strong Lewis Acid rearrangement->lewis_acid In deoxygenations use_anhydrous Use Anhydrous Techniques moisture->use_anhydrous check_catalyst Use Fresh Catalyst catalyst_issue->check_catalyst change_conditions Modify Conditions/ Reagents lewis_acid->change_conditions

Caption: Troubleshooting logic for common this compound side reactions.

References

Technical Support Center: Optimizing Diphenylsilane Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphenylsilane reductions. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the reduction reaction using a question-and-answer format.

Question 1: My reaction is incomplete, and a significant amount of starting material remains. What are the potential causes and solutions?

Answer:

An incomplete reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Some reductions, especially with sterically hindered substrates, may require longer reaction times or elevated temperatures. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time.[1]

  • Inadequate Stoichiometry: The molar ratio of this compound to the substrate is critical. Ensure you are using a sufficient excess of the silane (B1218182). For challenging reductions, increasing the equivalents of this compound may be necessary.

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated by impurities or exposure to air/moisture. Ensure the catalyst is fresh and handled under an inert atmosphere. If catalyst deactivation is not the issue, consider increasing the catalyst loading (mol%).

  • Poor Mixing: For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing of reactants and catalyst.[1]

  • Reagent Purity: Impurities in the starting material, solvent, or this compound can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation can often be minimized by adjusting reaction conditions to favor the desired pathway.

Potential Causes & Solutions:

  • Over-reduction: In some cases, the desired product can be further reduced. For example, the reduction of a carboxylic acid may proceed past the aldehyde stage to the alcohol. To avoid this, consider using milder conditions, such as lower temperatures or a less active catalyst.[2] For instance, bulky reducing agents are often used at low temperatures (e.g., -78 °C) to prevent unwanted secondary reductions.[3]

  • Silane Decomposition: this compound can decompose in the presence of strong acids, bases, or certain nucleophiles, particularly at elevated temperatures.[4] Ensure the reaction is run under neutral conditions unless a specific activator is required.

  • Reaction with Other Functional Groups: While this compound is known for good functional group tolerance, highly sensitive groups may still react.[5] If you suspect an undesired reaction with another functional group, you may need to use a protecting group strategy.

  • Siloxane Byproduct Interference: The primary byproducts of the reaction are silanols and siloxanes, which can sometimes complicate analysis or purification.[6] A proper aqueous workup, often with a mild acid or base, can help remove these byproducts. A common workup involves quenching the reaction followed by dilution with a solvent like ethyl acetate (B1210297) and washing with 1M NaOH.[7]

Question 3: The yield of my reaction is consistently low, even when the starting material is fully consumed. What could be happening?

Answer:

Low isolated yield, despite complete conversion, often points to issues during the workup or purification stages.

Potential Causes & Solutions:

  • Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure. Use lower temperatures during evaporation or alternative purification methods.

  • Difficult Purification: The product may be difficult to separate from siloxane byproducts or the catalyst. Optimize your purification technique (e.g., column chromatography, distillation, recrystallization). Experiment with different solvent systems for chromatography.

  • Product Instability: The product might be unstable under the workup or purification conditions (e.g., sensitive to acid, base, or silica (B1680970) gel). Perform a stability test on a small sample of the product under your workup conditions. Consider using a neutral workup or alternative stationary phases for chromatography (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my this compound reduction?

A1: The choice of catalyst depends heavily on the functional group being reduced.

  • For Esters and Carboxylic Acids: Rhodium complexes like Wilkinson's catalyst ([RhCl(PPh3)3]) or [RhCl(cod)]2/4PPh3 are highly effective, often allowing the reaction to proceed at room temperature.[5]

  • For Amides: A variety of catalysts can be used. Nickel catalysts (e.g., NiCl2(dme)) are a cost-effective option.[7] Iron/N-heterocyclic carbene (NHC) complexes are also effective for tertiary amides.[5] For metal-free conditions, tris(pentafluorophenyl)borane (B72294) B(C6F5)3 can be used for tertiary and N-phenyl secondary amides.[8]

  • For Ketones: Asymmetric reduction of prochiral ketones can be achieved with high enantioselectivity using chiral Rhodium or Iridium catalysts.[6][9]

Q2: What is the role of the solvent in this compound reductions?

A2: The solvent can significantly influence reaction rates and outcomes.[10] Polar aprotic solvents are commonly used. For some rhodium-catalyzed reductions, toluene (B28343) has been found to be an optimal solvent.[6] In some cases, solvent-free conditions are also possible.[5] It is crucial to use anhydrous solvents to prevent the premature hydrolysis of this compound.[1]

Q3: How critical are anhydrous conditions for this reaction?

A3: Very critical. This compound, like other silanes, can react with water.[11] This not only consumes the reducing agent but can also lead to the formation of siloxane byproducts that complicate purification. Always use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

Q4: What is the typical workup procedure for a this compound reduction?

A4: A typical workup involves quenching the reaction to remove excess silane and hydrolyze silyl (B83357) ether intermediates. This is often done by carefully adding a mild acid, base, or alcohol. A common procedure involves cooling the reaction, diluting with an organic solvent (e.g., ethyl acetate), and washing with an aqueous solution such as 1M NaOH or 1M HCl.[7] The organic layer is then dried and concentrated, followed by purification, usually by column chromatography.

Data Presentation: Reaction Condition Tables

Table 1: Reduction of Esters to Alcohols
SubstrateCatalystSilane (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl decanoate[RhCl(cod)]₂ / 4PPh₃Ph₂SiH₂THFRoom Temp7298[5]
Ethyl phenylacetate[RhCl(cod)]₂ / 4PPh₃Ph₂SiH₂THFRoom Temp7292[5]
Ethyl decanoate[RhCl(PPh₃)₃]Ph₂SiH₂THFRoom Temp6~98[5]
Table 2: Reduction of Amides to Amines
Substrate TypeCatalystSilane (Equiv.)SolventTemp. (°C)Yield (%)Reference
Tertiary AmidesEt₂Zn / LiClPMHS-Room TempGood-Excellent[5]
Secondary/Tertiary AmidesNiCl₂(dme)PhSiH₃ (2.0)Toluene115Good-Excellent[7]
Tertiary/N-phenyl AmidesB(C₆F₅)₃Ph₂SiH₂-Low TempNear Quant.[8]

Note: PMHS (polymethylhydrosiloxane) and PhSiH₃ (phenylsilane) are shown for comparison as they are often used in similar catalytic systems.

Experimental Protocols

General Protocol for Nickel-Catalyzed Reduction of an Amide

This protocol is adapted from a known procedure for the reduction of secondary and tertiary amides.[7]

  • Preparation: Under an inert atmosphere of argon, add the amide substrate (1.0 equiv.), NiCl₂(dme) (10 mol%), and anhydrous toluene to an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser.

  • Reagent Addition: Stir the mixture to ensure dissolution/suspension. Add phenylsilane (B129415) (2.0 equiv.) via syringe. Note: Phenylsilane is often used in these systems, but this compound can be substituted, potentially requiring optimization of conditions.

  • Reaction: Heat the reaction mixture to 115 °C in a pre-heated oil bath and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the vessel to room temperature, then place it in an ice bath (0 °C). Dilute the reaction with ethyl acetate. Carefully add 1.0 M aqueous NaOH solution dropwise to quench excess silane (caution: hydrogen gas evolution). Stir for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware Inert Atmosphere reagents 2. Add Substrate, Solvent, Catalyst prep->reagents silane 3. Add this compound reagents->silane react 4. Heat & Stir (Monitor by TLC/LCMS) silane->react quench 5. Quench Reaction react->quench extract 6. Extract & Dry quench->extract purify 7. Purify (e.g., Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a this compound reduction.

troubleshooting_flowchart start Low Yield or Incomplete Reaction? check_sm Starting Material (SM) Present in Crude Mixture? start->check_sm Yes success Reaction Successful start->success No path1_solutions Increase Time/Temp Increase Silane/Catalyst Check Reagent Purity check_sm->path1_solutions Yes check_side_products Side Products Observed? check_sm->check_side_products No path2_solutions Identify Side Product - Lower Temperature - Adjust Stoichiometry - Check for Contaminants check_side_products->path2_solutions Yes workup_issue Product Lost During Workup or Purification? check_side_products->workup_issue No optimize_workup Optimize Workup & Purification Protocol workup_issue->optimize_workup Yes

Caption: Troubleshooting decision tree for this compound reductions.

simplified_mechanism cluster_reactants Reactants cluster_products Products catalyst Catalyst [M] activated_hydride Activated [M]-H Species catalyst->activated_hydride silane This compound Ph₂SiH₂ silane->activated_hydride substrate Substrate R-C(=O)-X product Product R-CH₂-XH substrate->product catalyst_regen Catalyst [M] product->catalyst_regen byproduct Siloxane (Ph₂SiO)n product->byproduct activated_hydride->product

Caption: Simplified reaction pathway for a catalytic reduction.

References

Technical Support Center: Diphenylsilane-Mediated Deoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenylsilane-mediated deoxygenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your deoxygenation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated deoxygenation reactions.

Issue 1: Low or No Conversion of Starting Material

If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Insufficient Reagent Stoichiometry The amount of this compound can be critical. Increasing the equivalents of this compound has been shown to improve product yield. For example, in the electrochemical deoxygenative silylation of p-methoxybenzyl alcohol, increasing this compound from 1 to 5 equivalents significantly increased the yield of the silylated product.[1] A second addition of this compound during the reaction can also drive the reaction to completion.[2]
Catalyst Inactivity or Incompatibility For catalyzed reactions, ensure the catalyst is active and appropriate for your substrate. In the scandium-catalyzed deoxygenation of 1-phenylethanol (B42297), Sc(OTf)₃ was found to be the most effective catalyst, while others like Ce(OTf)₃ showed lower activity.[3] For phosphine (B1218219) oxide reductions, some common silyl (B83357) hydrides are ineffective, whereas 1,3-diphenyldisiloxane (DPDS) has been shown to be a highly effective reductant.[4]
Inappropriate Reaction Temperature The reaction temperature can significantly impact the reaction rate and yield. For the deoxygenation of 1-phenylethanol with TMDS, increasing the temperature from ambient to 80 °C resulted in a full conversion and a 98% yield within one hour.[3] For the reduction of phosphine oxides with DPDS, reactions are typically run at 110 °C.[4]
Reaction Time Too Short Some deoxygenation reactions require extended reaction times to go to completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR.
Presence of Water or Protic Solvents (in some cases) While some electrochemical methods are air-tolerant, many silane-based reductions require anhydrous conditions.[2] Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Issue 2: Formation of Side Products

The formation of undesired side products can compete with your desired reaction and reduce the overall yield.

Potential CauseSide ProductSuggested Solution
Protonation of Intermediates In some deoxygenative silylations, protonation of a key carbanionic intermediate can lead to the formation of a simple reduced alkane instead of the desired silylated product. This can occur when the concentration of this compound is depleted.[2]Alkane
Formation of Ethers In the scandium-catalyzed deoxygenation of alcohols, the formation of an ether byproduct can occur, especially with lower equivalents of the hydrosilane.[3]Ether
Formation of Silanols This compound can react with residual water to form silanols.Diphenylsilanol

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound-mediated deoxygenation.

TroubleshootingWorkflow Start Reaction Issue (e.g., Low Yield) CheckConversion Check Starting Material Conversion Start->CheckConversion LowConversion Low/No Conversion CheckConversion->LowConversion Conversion < 95% SideProducts Side Products Observed CheckConversion->SideProducts Conversion > 95% but low isolated yield CheckReagents Verify Reagent Stoichiometry & Purity LowConversion->CheckReagents Potential Cause CheckConditions Optimize Reaction Conditions (T, t) LowConversion->CheckConditions Potential Cause CheckCatalyst Evaluate Catalyst Activity/Compatibility LowConversion->CheckCatalyst Potential Cause Success Improved Yield CheckReagents->Success CheckConditions->Success CheckCatalyst->Success AnalyzeByproducts Identify Side Products (NMR, MS) SideProducts->AnalyzeByproducts AdjustStoichiometry Adjust Silane Concentration AnalyzeByproducts->AdjustStoichiometry Protonation or Ether formation ModifyWorkup Modify Workup Procedure AnalyzeByproducts->ModifyWorkup Silanol formation AdjustStoichiometry->Success ModifyWorkup->Success

Caption: Troubleshooting workflow for this compound deoxygenation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this compound-mediated deoxygenation of alcohols?

A1: In electrochemical deoxygenative silylation, the alcohol is thought to form a silyl ether intermediate in situ. This intermediate undergoes cathodic reduction to form a radical anion, which then decomposes into a silanolate and a carbon-centered radical. A subsequent reduction and reaction with this compound lead to the final silylated product.[1][2]

Q2: Can this compound deoxygenate primary alcohols?

A2: The reactivity of this compound can be substrate-dependent. For instance, in a Ph₃P=O-catalyzed reductive deoxygenation, secondary and tertiary benzylic alcohols are reactive, while primary benzylic alcohols and general alkyl alcohols do not yield the alkane product under the same conditions.[5] However, other methods may be effective for primary alcohols.[6]

Q3: Are there more powerful silane-based reagents for challenging deoxygenations, like those of phosphine oxides?

A3: Yes, for the reduction of stable P=O bonds in phosphine oxides, 1,3-diphenyldisiloxane (DPDS) has been identified as a more potent chemoselective reductant than many common silyl hydrides like PhSiH₃ and Ph₂SiH₂.[4][7]

Q4: How can I monitor the progress of my deoxygenation reaction?

A4: Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)[2], or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Q5: What are the typical workup procedures for these reactions?

A5: Workup procedures vary depending on the specific reaction. However, they often involve quenching the reaction, followed by an aqueous workup to remove water-soluble byproducts. Purification is typically achieved through column chromatography on silica (B1680970) gel.

Experimental Protocols

Protocol 1: Electrochemical Deoxygenative Silylation of p-Methoxybenzyl Alcohol

This protocol is adapted from a procedure for the electrochemical deoxygenative silylation of benzylic alcohols.[2]

Materials:

  • p-Methoxybenzyl alcohol

  • This compound

  • n-Bu₄NPF₆ (Tetrabutylammonium hexafluorophosphate)

  • THF (Tetrahydrofuran), anhydrous

  • DMF (Dimethylformamide), anhydrous

  • Glassy carbon electrodes

  • Constant current power supply

Procedure:

  • In an undivided electrochemical cell equipped with two glassy carbon electrodes, combine p-methoxybenzyl alcohol (0.3 mmol, 1 equiv.), this compound (1.5 mmol, 5 equiv.), and nBu₄NPF₆ (0.6 mmol, 2 equiv.).

  • Add a mixture of anhydrous THF and DMF (4:1, 3 mL).

  • Stir the mixture at room temperature.

  • Apply a constant current of 10 mA for 2-3 hours.

  • Upon completion, the reaction mixture can be analyzed by ¹H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the yield.

Protocol 2: Additive-Free Deoxygenation of Triphenylphosphine (B44618) Oxide with DPDS

This protocol is based on the reduction of phosphine oxides using 1,3-diphenyldisiloxane (DPDS).[4]

Materials:

Procedure:

  • To a reaction vessel, add triphenylphosphine oxide (1 mmol, 1 equiv.) and 1,3-diphenyldisiloxane (1.25 mmol, 1.25 equiv.).

  • Add toluene or TBAc as the solvent.

  • Heat the reaction mixture to 110 °C (refluxing toluene).

  • Maintain the reaction at this temperature for 24 hours.

  • Monitor the reaction by ³¹P NMR to confirm the conversion to triphenylphosphine.

  • After completion, cool the reaction mixture and purify by appropriate methods (e.g., column chromatography) to isolate the triphenylphosphine.

Reaction Pathway Diagram

The following diagram illustrates a generalized pathway for the electrochemical deoxygenative silylation of an alcohol.

ReactionPathway Alcohol R-OH (Alcohol) SilylEther R-OSiHPh₂ (Silyl Ether Intermediate) Alcohol->SilylEther + Ph₂SiH₂ RadicalAnion [R-OSiHPh₂]⁻• (Radical Anion) SilylEther->RadicalAnion + e⁻ (Cathode) Radical R• (Carbon Radical) RadicalAnion->Radical Silanolate ⁻OSiHPh₂ RadicalAnion->Silanolate Carbanion R⁻ (Carbanion) Radical->Carbanion + e⁻ Product R-SiHPh₂ (Silylated Product) Carbanion->Product + Ph₂SiH₂

Caption: Proposed mechanism for electrochemical deoxygenative silylation.

References

Technical Support Center: Troubleshooting Hydrosilylation Reactions with Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete hydrosilylation reactions involving diphenylsilane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My hydrosilylation reaction with this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

Incomplete conversion in a hydrosilylation reaction with this compound can stem from several factors, ranging from catalyst issues to reactant purity and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Conversion:

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_reagents Reactant Troubleshooting cluster_conditions Reaction Conditions Troubleshooting start Low/No Conversion Observed catalyst_check Step 1: Verify Catalyst Activity start->catalyst_check reagent_check Step 2: Assess Reactant Purity catalyst_check->reagent_check Catalyst OK catalyst_inactive Inactive/Decomposed Catalyst? - Use fresh catalyst - Check storage conditions catalyst_check->catalyst_inactive catalyst_loading Incorrect Catalyst Loading? - Recalculate and verify concentration catalyst_check->catalyst_loading conditions_check Step 3: Evaluate Reaction Conditions reagent_check->conditions_check Reactants Pure silane_purity This compound Purity? - Check for hydrolysis (silanols) - Test for redistribution products reagent_check->silane_purity alkene_purity Alkene/Alkyne Purity? - Remove stabilizers/inhibitors - Check for isomer purity reagent_check->alkene_purity inhibition_check Step 4: Investigate Potential Inhibition conditions_check->inhibition_check Conditions Correct temperature Suboptimal Temperature? - Increase temperature incrementally conditions_check->temperature solvent Inappropriate Solvent? - Ensure reactants are soluble - Try a different solvent (e.g., toluene (B28343), THF) conditions_check->solvent product_analysis Step 5: Analyze for Side Products inhibition_check->product_analysis No Obvious Inhibitors solution Reaction Optimized product_analysis->solution Identify & Mitigate Side Reactions

Caption: A stepwise workflow for troubleshooting low conversion in hydrosilylation reactions.

Detailed Troubleshooting Steps:

  • Catalyst Activity: Platinum-based catalysts like Karstedt's or Speier's are commonly used.[1] These catalysts can deactivate over time or with improper storage. The formation of platinum black is a sign of catalyst decomposition and can lead to an increase in side reactions.[2] It has been shown that colloidal platinum does not effectively catalyze the hydrosilylation reaction.[2]

    • Action: Use a fresh batch of catalyst. Ensure the catalyst is stored under an inert atmosphere and protected from light.

  • Reactant Purity:

    • This compound: this compound can undergo hydrolysis to form silanols, which can interfere with the reaction. It can also undergo redistribution reactions to form phenylsilane (B129415) and triphenylsilane, altering the stoichiometry.

      • Action: Use freshly distilled this compound. Analyze the silane (B1218182) by ¹H NMR to check for impurities.

    • Unsaturated Substrate (Alkene/Alkyne): Commercial alkenes and alkynes often contain stabilizers or inhibitors (like BHT) that can poison the catalyst.

      • Action: Purify the unsaturated substrate by distillation or passing it through a column of activated alumina (B75360) to remove inhibitors.

  • Reaction Conditions:

    • Temperature: While many hydrosilylation reactions proceed at room temperature, some may require heating to initiate or achieve a reasonable rate. The reaction is exothermic, and the rate can be controlled by adjusting the temperature.[3]

      • Action: If the reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 50-80 °C).

    • Solvent: The choice of solvent can significantly impact the reaction rate. The solvent should fully dissolve all reactants and the catalyst. Common solvents include toluene, THF, and hexane.[4]

      • Action: Ensure all components are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.

  • Inhibition: Certain functional groups or impurities can act as catalyst poisons. Common poisons for platinum catalysts include sulfur compounds, amines, and phosphines.[5]

    • Action: Carefully review all reagents and solvents for potential inhibitors. If necessary, purify the reagents to remove these impurities.

2. My reaction is producing significant side products. What are the common side reactions with this compound and how can I minimize them?

Several side reactions can occur during the hydrosilylation of alkenes, leading to a mixture of products and reduced yield of the desired adduct.[2]

Common Side Reactions:

  • Isomerization of the Alkene: Platinum catalysts can catalyze the isomerization of terminal alkenes to internal alkenes, which are often less reactive in hydrosilylation.[2]

  • Dehydrogenative Silylation: This results in the formation of a vinylsilane and dihydrogen gas. This is more common with certain catalysts like those based on iron or cobalt.[2]

  • Hydrogenation of the Alkene: The silane can act as a hydrogen source, leading to the reduction of the alkene to the corresponding alkane.[2]

  • Disproportionation/Redistribution of this compound: this compound can undergo redistribution to form phenylsilane and triphenylsilane, which can then react to give different hydrosilylation products.

Strategies to Minimize Side Reactions:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions.

  • Use of Inhibitors: Inhibitors can be used to control the catalyst's activity and prevent premature reactions, which can sometimes lead to side product formation.[3] Common inhibitors include compounds with electron-withdrawing groups like maleates and fumarates.[2]

  • Choice of Catalyst: The choice of catalyst can influence the selectivity of the reaction. For example, some catalysts may have a lower tendency to cause alkene isomerization.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to minimize side reactions. An excess of one reactant may favor certain side pathways.

3. How can I effectively monitor the progress of my this compound hydrosilylation reaction?

Monitoring the reaction progress is essential for determining the reaction endpoint and for optimization studies.

Analytical Methods for Reaction Monitoring:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction. The disappearance of the Si-H proton signal (typically around 4.5-5.5 ppm for this compound) and the appearance of new signals corresponding to the product can be tracked over time.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the reactants, products, and any volatile side products. This is particularly useful for quantitative analysis of the reaction mixture.

  • Infrared (IR) Spectroscopy: The disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) can be monitored to follow the consumption of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Trial Hydrosilylation Reaction with this compound

This protocol provides a starting point for the hydrosilylation of a generic terminal alkene with this compound using Karstedt's catalyst.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous. Toluene can be dried by distilling from sodium/benzophenone.

    • Purify the alkene by passing it through a short column of activated alumina to remove any inhibitors.

    • Use freshly distilled this compound.

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and anhydrous toluene (5 mL).

    • Add this compound (1.0 mmol, 1.0 eq.).

    • With vigorous stirring, add Karstedt's catalyst (e.g., platinum-divinyltetramethyldisiloxane complex, ~10 ppm Pt).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing by ¹H NMR or GC-MS.

  • Work-up:

    • Once the reaction is complete (as determined by the disappearance of the Si-H signal in ¹H NMR), the solvent can be removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy

  • Sample Preparation:

    • At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.

    • Dilute the aliquot with deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key signals to monitor:

      • This compound Si-H proton: ~4.8 ppm (singlet or multiplet).

      • Alkene vinyl protons: ~5-6 ppm.

      • Product protons: Appearance of new signals, typically in the 0.5-1.5 ppm region for the new alkyl chain protons adjacent to the silicon atom.

  • Data Analysis:

    • Integrate the Si-H proton signal of this compound and a characteristic proton signal of the product.

    • Calculate the conversion by comparing the relative integrals of the starting material and product signals.[3]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of a hydrosilylation reaction. Note: The specific values are illustrative and can vary depending on the specific substrates and catalyst used.

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Typical Reaction TimeTypical Yield (%)Potential Issues at Higher Temperatures
25 (Room Temp)2 - 24 hours70 - 95Slow reaction rate
501 - 4 hours85 - 98Increased potential for side reactions
80< 1 hour> 90Higher risk of catalyst decomposition and side product formation

Table 2: Comparison of Common Catalysts for this compound Hydrosilylation

CatalystTypical Loading (ppm Pt)AdvantagesDisadvantages
Karstedt's Catalyst 5 - 20High activity at low temperatures, good solubility in organic solvents.[1]Can promote side reactions like isomerization.
Speier's Catalyst 10 - 100Readily available, effective for a wide range of substrates.May require an induction period, can be less active than Karstedt's.[1]
Other Metal Catalysts (e.g., Rh, Co) VariesCan offer different selectivity (e.g., Markovnikov vs. anti-Markovnikov).May be less active than platinum catalysts, may have different sensitivities to poisons.

Signaling Pathways and Logical Relationships

Chalk-Harrod Mechanism for Platinum-Catalyzed Hydrosilylation:

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Chalk_Harrod Pt0 Pt(0) Catalyst OxAdd Oxidative Addition of Ph2SiH2 Pt0->OxAdd Pt_Intermediate1 H-Pt(II)-SiPh2 Complex OxAdd->Pt_Intermediate1 Coord Alkene Coordination Pt_Intermediate1->Coord Pt_Intermediate2 Alkene-Pt(II) Complex Coord->Pt_Intermediate2 Insertion Migratory Insertion Pt_Intermediate2->Insertion Pt_Intermediate3 Alkyl-Pt(II)-SiPh2 Complex Insertion->Pt_Intermediate3 RedElim Reductive Elimination Pt_Intermediate3->RedElim RedElim->Pt0 Catalyst Regeneration Product Hydrosilylation Product RedElim->Product

Caption: The catalytic cycle of the Chalk-Harrod mechanism for hydrosilylation.

References

Technical Support Center: Purification of Products from Diphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving diphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include:

  • Unreacted this compound: Starting material that did not react.

  • Siloxanes: Formed from the hydrolysis of silicon-halogen bonds or self-condensation of silanols. These are often greasy or oily residues.[1]

  • Catalyst Residues: Homogeneous or heterogeneous catalysts used in the reaction.

  • Byproducts of Hydrosilylation: In hydrosilylation reactions, common byproducts can include isomers of the desired product or products of dehydrogenative silylation.[2][3]

  • Solvent and Reagents: Residual solvents and other reagents used in the reaction and work-up.

Q2: What are the primary purification techniques for products of this compound reactions?

A2: The most common and effective purification techniques are:

  • Column Chromatography: Useful for separating compounds with different polarities.

  • Distillation (including fractional and vacuum distillation): Effective for purifying thermally stable liquid products with different boiling points.[4][5]

  • Recrystallization: An excellent method for purifying solid products.

  • Aqueous Work-up/Extraction: Used to remove water-soluble impurities, acids, bases, and some salts.[6][7]

Troubleshooting Guides

Issue 1: Column Chromatography Problems

Q: My this compound-derived product appears to be decomposing on the silica (B1680970) gel column. What can I do?

A: Silyl (B83357) ethers and other acid-sensitive compounds can degrade on acidic silica gel. Here are some solutions:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent containing a small amount of a base, like triethylamine (B128534) (~1-2% v/v), to neutralize the acidic sites.[8]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil®.[8]

  • Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound is in contact with the silica.

Q: I can't see my product on the TLC plate under UV light. How can I visualize it?

A: Many organosilicon compounds, especially silyl ethers, do not have a UV chromophore. Use a chemical stain for visualization. Common stains include:

Q: My product and a triphenylsilane (B1312308) impurity have a very small Rf difference, making separation by column chromatography difficult. What should I do?

A: This is a common challenge. Consider these options:

  • Change the Stationary Phase: Switching from standard silica to a phenyl-bonded or C18 (reverse-phase) silica may improve separation.

  • Optimize the Mobile Phase: Experiment with different solvent systems. For nonpolar compounds, a combination of a nonpolar solvent with a small amount of a slightly more polar aromatic solvent (e.g., pentane (B18724) with 5% toluene) might provide better selectivity.

  • Alternative Purification: If chromatography is not feasible, consider fractional distillation if the boiling points are sufficiently different, or recrystallization if your product is a solid.

Issue 2: Distillation and Recrystallization Challenges

Q: I'm trying to purify this compound by distillation, but it seems to be decomposing at its atmospheric boiling point. What is the recommended procedure?

A: this compound can decompose when heated in the presence of air.[9] It is recommended to perform the distillation under reduced pressure (vacuum distillation). A typical procedure involves:

  • Dissolving the crude this compound in a non-polar solvent like diethyl ether.

  • Washing with a mild aqueous acid (e.g., 10% acetic acid), followed by water until the washings are neutral.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Evaporating the solvent.

  • Distilling the residual oil under reduced pressure.[9]

Q: I am having trouble finding a suitable solvent for the recrystallization of my solid this compound derivative.

A: Finding the right solvent system is often empirical. Here are some common solvent systems for recrystallizing organic compounds that you can try:

  • Hexane/Acetone (B3395972)

  • Hexane/Ethyl Acetate

  • Hexane/Tetrahydrofuran

  • Ethanol or Methanol (for more polar compounds)

  • Toluene (for aromatic compounds)[1][10]

A good starting point is to find a solvent in which your compound is soluble when hot but insoluble when cold. You can also use a co-solvent system where your compound is soluble in one solvent and insoluble in the other.

Issue 3: Work-up and Impurity Removal

Q: I have a persistent emulsion during the aqueous work-up of my reaction mixture. How can I break it?

A: Emulsions are common in silylation reaction work-ups. Try the following:

  • Add Brine: Add a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous layer often helps to break the emulsion.[8]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel.

  • Filtration: Filter the emulsified layer through a pad of Celite®.[8]

Q: How can I remove residual metal catalyst (e.g., platinum, rhodium, copper) from my reaction mixture?

A: Several methods can be employed to remove metal catalysts:

  • Filtration through Celite® or Silica Gel: Passing your crude product solution through a short plug of Celite® or silica gel can adsorb the metal catalyst.[11][12]

  • Aqueous Washes with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help extract the metal into the aqueous phase.[11]

  • Ammonia (B1221849) Wash (for copper catalysts): Washing with an aqueous ammonia solution can form a water-soluble copper-ammonia complex that is easily removed.[11]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of this compound Derivatives

Product PolarityTypical Solvent System (v/v)Notes
Non-polarHexane/Ethyl Acetate (98:2 to 90:10)Start with a low polarity and gradually increase the concentration of the more polar solvent.
Mid-polarHexane/Dichloromethane or Hexane/AcetoneUseful for a range of polarities.
PolarDichloromethane/Methanol (with 1% triethylamine for basic compounds)For highly polar compounds, consider reverse-phase chromatography.

Table 2: General Conditions for Fractional Distillation

Boiling Point Difference of ComponentsRecommended ColumnNotes
> 70 °CSimple distillation setup is often sufficient.
< 70 °CVigreux column or packed column (e.g., with Raschig rings or metal sponges).[4]The length of the column and packing material will affect the separation efficiency.

Experimental Protocols

Protocol 1: Purification of Diphenylsilanediol (B146891) from Hydrolysis of Diphenyldichlorosilane

  • Hydrolysis: Slowly add diphenyldichlorosilane to stirred water. The solid diphenylsilanediol will precipitate.

  • Filtration: Filter the crude solid product. The crude product will be contaminated with HCl.

  • Neutralization: Dissolve the crude diol in acetone and add sodium bicarbonate until the pH of the solution is between 5.5 and 6.8.[13]

  • Salt Removal: Filter the solution to remove the inorganic salts.

  • Precipitation: Add water (1 to 5 times the weight of the filtrate) to the acetone solution to precipitate the purified diphenylsilanediol.[13]

  • Drying: Collect the solid by filtration and dry at 40-70 °C.[13]

Protocol 2: General Work-up Procedure for a Hydrosilylation Reaction

  • Quenching: If necessary, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl for reactions involving silyl triflates).[14]

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove water-soluble reagents).[6]

    • Saturated aqueous NaHCO₃ (to neutralize any acid).

    • Brine (to help break emulsions and remove bulk water).[6]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6]

  • Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Further Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product liquid_solid Is the product a liquid or solid? crude_product->liquid_solid distill Distillation liquid_solid->distill Liquid recrystallize Recrystallization liquid_solid->recrystallize Solid chromatography Column Chromatography distill->chromatography Further purification needed pure_product Pure Product distill->pure_product Pure recrystallize->chromatography Further purification needed recrystallize->pure_product Pure chromatography->pure_product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Chromatography start Poor separation or decomposition on silica column check_stability Is the compound acid-sensitive? start->check_stability deactivate_silica Deactivate silica with triethylamine check_stability->deactivate_silica Yes use_alumina Use neutral or basic alumina check_stability->use_alumina Yes check_rf Is there a small difference in Rf values? check_stability->check_rf No solution Improved Separation deactivate_silica->solution use_alumina->solution optimize_eluent Optimize solvent system check_rf->optimize_eluent Yes alternative_purification Consider alternative purification methods (distillation, recrystallization) check_rf->alternative_purification No change_stationary_phase Change stationary phase (e.g., reverse-phase) optimize_eluent->change_stationary_phase optimize_eluent->solution change_stationary_phase->solution alternative_purification->solution

Caption: Troubleshooting guide for column chromatography of this compound derivatives.

References

Managing the moisture sensitivity of Diphenylsilane during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling the moisture-sensitive nature of this versatile reagent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound appears cloudy. Is it still usable?

A1: Cloudiness is a common visual indicator of hydrolysis and potential degradation. This compound reacts with moisture to form diphenylsilanediol (B146891), which can then self-condense to form siloxanes. These hydrolysis byproducts are often less soluble in the parent silane, leading to a hazy or cloudy appearance, or even the formation of a white precipitate.

  • Recommendation: While minor haziness might not completely inhibit reactivity in some robust applications, it indicates contamination. For sensitive reactions, especially those involving catalysts that can be deactivated, using a cloudy bottle of this compound is not recommended as it can lead to lower yields and inconsistent results. It is best practice to use a fresh, clear bottle or purify the reagent by distillation before use.

Q2: How can I confirm if my this compound has been contaminated by moisture?

A2: The most reliable method for detecting moisture contamination is through Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of hydrolysis byproducts can be identified by characteristic peaks.

  • ¹H NMR Spectroscopy: Pure this compound exhibits a characteristic singlet for the Si-H protons. The presence of its hydrolysis product, diphenylsilanediol, will introduce a new, broad singlet corresponding to the Si-OH protons. Further condensation to siloxanes will alter the integration and complexity of the phenyl region.

  • ²⁹Si NMR Spectroscopy: This technique is highly sensitive to the silicon environment. A single peak is expected for pure this compound. The appearance of additional peaks indicates the formation of new silicon species, such as silanols and siloxanes.

Q3: What are the consequences of using moisture-contaminated this compound in my reaction?

A3: The impact of moisture contamination can range from minor to severe, depending on the reaction:

  • Reduced Yield: The active this compound is consumed by the reaction with water, reducing the amount available for your desired transformation.

  • Side Reactions: The silanol (B1196071) and siloxane byproducts can sometimes participate in or interfere with the intended reaction pathway.

  • Catalyst Deactivation: Many transition-metal catalysts used in reactions like hydrosilylation are sensitive to moisture and the resulting silanols. This can slow down or completely halt the catalytic cycle.

  • Inconsistent Results: The variable amount of active reagent and the presence of interfering species make reactions difficult to reproduce.

Q4: What is the ideal way to store this compound?

A4: To maintain its purity, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed.[1] It is often recommended to store the bottle in a desiccator to provide an additional layer of protection against ambient moisture.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Reaction (e.g., Hydrosilylation, Reduction) Fails to Initiate or is Sluggish 1. Moisture Contamination: Reagents, solvents, or glassware were not properly dried.1a. Ensure all glassware is rigorously oven-dried (e.g., >125 °C overnight) and assembled while hot under a flow of inert gas.[2][3] 1b. Use freshly distilled or commercially available anhydrous solvents. Dry solvents over activated molecular sieves (3Å or 4Å) for at least 24-72 hours.[2][4] 1c. Check the this compound for clarity; if cloudy, use a fresh bottle or distill before use.
2. Catalyst Inactivity: The catalyst was deactivated by exposure to air or moisture.2a. Handle the catalyst under a strict inert atmosphere (glovebox or Schlenk line). 2b. Ensure the reaction is set up and maintained under a positive pressure of high-purity argon or nitrogen.
Low Yield of Desired Product 1. Inaccurate Reagent Stoichiometry: Some this compound may have hydrolyzed prior to or during the reaction.1a. If this compound purity is questionable, consider titrating it or using it in slight excess. 1b. Add the this compound to the reaction mixture via a dry, inert-gas-flushed syringe or cannula to minimize exposure to the atmosphere.
2. Formation of Byproducts: Undesired reactions due to contaminants.2a. Characterize byproducts by GC-MS or NMR to diagnose the issue. Siloxane-based byproducts point directly to moisture contamination.
White Precipitate Forms in Reaction Mixture 1. Formation of Siloxanes: Extensive hydrolysis of this compound can lead to the formation of insoluble polymeric siloxanes.1a. This indicates a severe moisture issue. The reaction should be stopped and repeated with rigorously dried materials and inert atmosphere techniques.
Inconsistent NMR Spectra of Crude Product 1. Presence of Hydrolysis Products: Signals from diphenylsilanediol or siloxanes are present.1a. Identify impurity signals by comparing them with known data (see table below). 1b. Purify the product via column chromatography or distillation to remove silicon-based impurities.
Identifying Contamination by ¹H NMR

The table below lists the approximate ¹H NMR chemical shifts for this compound and its primary hydrolysis product in CDCl₃. These values can help identify moisture contamination in your reagent or reaction mixture.

CompoundFunctional GroupChemical Shift (δ) in CDCl₃Multiplicity
This compound Si-H~4.93 ppm[5]Singlet
Phenyl-H ~7.3-7.6 ppm[5]Multiplet
Diphenylsilanediol Si-OH Variable, broad (~2-5 ppm)Broad Singlet
Phenyl-H ~7.3-7.8 ppmMultiplet

Note: The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent.

Experimental Protocols

Protocol 1: General Procedure for Drying Glassware and Solvents

Objective: To prepare equipment and materials for a moisture-sensitive reaction.

A. Drying Glassware:

  • Disassemble all glassware (round-bottom flasks, condensers, addition funnels, etc.) and remove any stopcocks with plastic components.

  • Wash with an appropriate solvent and dry thoroughly.

  • Place all glassware, along with magnetic stir bars, in an oven at >125 °C for a minimum of 12 hours (overnight is standard).[2]

  • Immediately before use, remove the hot glassware from the oven and assemble it quickly while flushing with a stream of dry nitrogen or argon. Seal all openings with rubber septa.

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas, which can be maintained by a gas bubbler or a balloon.

B. Drying Solvents with Molecular Sieves:

  • Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in an oven at >300 °C for at least 3 hours. Allow them to cool under an inert atmosphere.

  • Add the activated sieves to a bottle of solvent (e.g., THF, Toluene (B28343), Dichloromethane) to about 10-20% of the solvent volume.[2]

  • Allow the solvent to stand over the sieves for at least 24 hours before use. For THF, 3 days is recommended to reach minimal water content.[2][4]

Protocol 2: Hydrosilylation of 1-Octene (B94956) with this compound

Objective: To perform a representative hydrosilylation reaction under inert atmosphere conditions.

Materials:

  • Oven-dried 50 mL Schlenk flask with a magnetic stir bar

  • 1-Octene

  • This compound

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), xylene solution

  • Anhydrous Toluene

  • Rubber septa, syringes, and needles

  • Schlenk line with nitrogen or argon gas

Procedure:

  • Set up the dried Schlenk flask under a positive pressure of argon.

  • To the flask, add 1-octene (e.g., 1.0 mmol, 1.0 eq) and anhydrous toluene (e.g., 5 mL) via syringe.

  • Add Karstedt's catalyst solution (e.g., 0.001 mmol, 0.1 mol%) via microsyringe.

  • Via a dry syringe, add this compound (e.g., 1.1 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, the reaction can be quenched by exposure to air. The solvent can be removed under reduced pressure, and the resulting crude product (octylthis compound) can be purified by silica (B1680970) gel chromatography if necessary.

Data & Visualizations

Quantitative Data: Hydrolysis Rates of Silanes
ConditionCatalystRelative RateMechanism
Acidic (pH < 4) H₃O⁺FastProtonation of the silicon hydride (or alkoxy group), followed by nucleophilic attack by water.[6]
Neutral (pH ~7) NoneVery SlowUncatalyzed nucleophilic attack by water is slow.
Basic (pH > 10) OH⁻Moderate to FastDirect nucleophilic attack of the hydroxide (B78521) ion on the silicon atom.[6]

This table illustrates general trends. Absolute rates depend heavily on the specific silane, solvent, and temperature.

Diagrams

Hydrolysis_Pathway This compound Hydrolysis Pathway Ph2SiH2 This compound (Ph₂SiH₂) Ph2SiH_OH Diphenylsilanol (Ph₂SiH(OH)) Ph2SiH2->Ph2SiH_OH H2O1 H₂O H2O1->Ph2SiH_OH H2_1 H₂ Ph2SiH_OH->H2_1 -H₂ Ph2Si_OH2 Diphenylsilanediol (Ph₂Si(OH)₂) Ph2SiH_OH->Ph2Si_OH2 H2O2 H₂O H2O2->Ph2Si_OH2 H2_2 H₂ Ph2Si_OH2->H2_2 -H₂ Condensation Self-Condensation (-H₂O) Ph2Si_OH2->Condensation Siloxane Siloxanes (e.g., [Ph₂SiO]n) Condensation->Siloxane

Caption: Reaction pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting a Failed this compound Reaction start Reaction Failure (Low/No Conversion) check_reagent Inspect this compound: Is it clear? start->check_reagent check_setup Review Experimental Setup: Was all glassware oven-dried? Were solvents anhydrous? check_reagent->check_setup Yes replace_silane Action: Use fresh or distilled this compound. check_reagent->replace_silane No (Cloudy) check_atmosphere Was a positive inert atmosphere maintained? check_setup->check_atmosphere Yes dry_materials Action: Rigorously dry all glassware and solvents. check_setup->dry_materials No improve_inert Action: Improve inert technique (e.g., use Schlenk line, check for leaks). check_atmosphere->improve_inert No end_success Problem Resolved check_atmosphere->end_success Yes replace_silane->end_success dry_materials->end_success improve_inert->end_success

Caption: Decision workflow for troubleshooting failed reactions.

Experimental_Workflow Workflow for Inert Atmosphere Reaction Setup cluster_prep Preparation Phase cluster_setup Assembly & Reaction dry_glass 1. Oven-dry all glassware (>125°C, overnight) prep_solvents 2. Use anhydrous solvents (dried over molecular sieves) dry_glass->prep_solvents assemble 3. Assemble hot glassware under inert gas flow add_reagents 4. Add stable reagents and catalyst assemble->add_reagents transfer_silane 5. Transfer this compound via dry syringe/cannula add_reagents->transfer_silane run_reaction 6. Run reaction under positive pressure transfer_silane->run_reaction

Caption: General workflow for setting up a moisture-sensitive experiment.

References

Technical Support Center: Diphenylsilane Reactions - Byproduct Identification by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts in reactions involving diphenylsilane using NMR spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of a reaction with this compound shows unexpected peaks. What are the common byproducts I should consider?

A1: Reactions involving this compound can generate several byproducts, primarily due to its sensitivity to moisture and its potential to undergo redistribution reactions. The most common byproducts to consider are:

  • Hydrolysis Products: this compound readily reacts with water to form silanols and siloxanes.

    • Diphenylsilanol (B12336426) (Ph₂SiH(OH)): The initial product of hydrolysis.

    • Diphenylsilanediol (Ph₂Si(OH)₂): Formed from further hydrolysis.

    • 1,1,3,3-Tetraphenyldisiloxane ((Ph₂SiH)₂O): Formed from the condensation of two diphenylsilanol molecules.

  • Redistribution (Disproportionation) Products: In the presence of certain catalysts (e.g., bases, alkoxides) or at elevated temperatures, this compound can redistribute its phenyl and hydride substituents.[1]

    • Phenylsilane (PhSiH₃)

    • Triphenylsilane (Ph₃SiH)

  • Solvent Adducts: If your reaction solvent contains active protons (e.g., alcohols), you may form alkoxy-substituted silanes.

Q2: I see a broad singlet in my ¹H NMR spectrum. Could this be a silanol (B1196071) byproduct?

A2: Yes, a broad singlet is often characteristic of a hydroxyl proton (OH) on a silanol. The chemical shift of this peak can vary significantly depending on the concentration, solvent, and temperature. To confirm, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide to your NMR sample, shake it, and re-acquire the spectrum. The broad singlet corresponding to the Si-OH proton should disappear or significantly decrease in intensity.

Q3: How can I use ²⁹Si NMR to definitively identify byproducts in my this compound reaction?

A3: ²⁹Si NMR is a powerful tool for identifying silicon-containing species due to its wide chemical shift range, which is highly sensitive to the substituents on the silicon atom. By comparing the ²⁹Si chemical shifts in your reaction mixture to known values, you can identify the starting material, desired product, and any byproducts. Refer to the data table below for typical chemical shifts.

Data Presentation: NMR Chemical Shifts

The following table summarizes the approximate ¹H and ²⁹Si NMR chemical shifts for this compound and its common byproducts. Note that chemical shifts can vary depending on the solvent and other factors.

Compound NameStructure¹H NMR Chemical Shift (ppm)²⁹Si NMR Chemical Shift (ppm)
This compound Ph₂SiH₂~7.3-7.6 (m, 10H, Ph), ~4.9 (t, 2H, Si-H)[2]~ -34
Phenylsilane PhSiH₃~7.2-7.6 (m, 5H, Ph), ~4.2 (q, 3H, Si-H)~ -60[3]
Triphenylsilane Ph₃SiH~7.3-7.6 (m, 15H, Ph), ~5.5 (s, 1H, Si-H)~ -21[4]
Diphenylsilanediol Ph₂Si(OH)₂~7.3-7.7 (m, 10H, Ph), variable (br s, 2H, OH)~ -47[5]
1,1,3,3-Tetraphenyldisiloxane (Ph₂SiH)₂O~7.2-7.6 (m, 20H, Ph), ~5.2 (s, 2H, Si-H)~ -32
Cyclic Phenylsiloxanes (e.g., Hexaphenylcyclotrisiloxane) (Ph₂SiO)₃~7.1-7.6 (m, Ph)~ -49[6]

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive NMR Sample

This compound and many of its derivatives are sensitive to air and moisture. Proper sample preparation is crucial for obtaining accurate NMR data.[7][8][9]

Materials:

  • J. Young NMR tube (or a standard NMR tube with a septum cap)

  • Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈)

  • Syringe and needle

  • Schlenk line or glovebox

  • Reaction mixture

Procedure:

  • Drying the NMR Tube: Ensure the NMR tube is thoroughly dried in an oven at >100 °C for several hours and allowed to cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.

  • Inert Atmosphere:

    • In a Glovebox: Perform all subsequent steps inside a glovebox with a dry, inert atmosphere.

    • Using a Schlenk Line: Attach the J. Young NMR tube to the Schlenk line via an adapter. Evacuate and backfill the tube with inert gas at least three times.

  • Adding the Sample:

    • Using a clean, dry syringe, draw up the desired amount of your reaction mixture.

    • Quickly transfer the sample into the NMR tube.

  • Adding the Deuterated Solvent:

    • Using a separate clean, dry syringe, add the anhydrous deuterated solvent to the NMR tube to the appropriate height (typically ~4-5 cm).

  • Sealing the Tube:

    • Securely close the J. Young valve or cap the NMR tube with a septum. If using a septum, it is advisable to wrap it with Parafilm for a better seal.

  • Mixing: Gently invert the NMR tube several times to ensure the sample is homogeneous before placing it in the spectrometer.

Visualizations

Reaction Pathways for Byproduct Formation

The following diagram illustrates the primary pathways for the formation of common byproducts from this compound.

Byproduct_Formation This compound Byproduct Formation Pathways dps This compound (Ph₂SiH₂) dps_oh Diphenylsilanol (Ph₂SiH(OH)) dps->dps_oh + H₂O (Hydrolysis) ps Phenylsilane (PhSiH₃) dps->ps Redistribution (Catalyst/Heat) tps Triphenylsilane (Ph₃SiH) dps->tps Redistribution (Catalyst/Heat) dps_diol Diphenylsilanediol (Ph₂Si(OH)₂) dps_oh->dps_diol + H₂O (Hydrolysis) disiloxane 1,1,3,3-Tetraphenyldisiloxane ((Ph₂SiH)₂O) dps_oh->disiloxane - H₂O (Condensation) cyclic_siloxane Cyclic Siloxanes ((Ph₂SiO)n) dps_diol->cyclic_siloxane - H₂O (Condensation)

Caption: Pathways for this compound byproduct formation.

Troubleshooting Workflow for Unexpected NMR Peaks

This workflow provides a logical approach to identifying unknown species in your NMR spectrum.

Troubleshooting_Workflow NMR Troubleshooting Workflow start Unexpected peaks in ¹H or ²⁹Si NMR check_broad_singlet Broad singlet in ¹H NMR? start->check_broad_singlet d2o_exchange Perform D₂O exchange check_broad_singlet->d2o_exchange Yes compare_shifts Compare chemical shifts to data table check_broad_singlet->compare_shifts No peak_disappears Peak disappears? d2o_exchange->peak_disappears silanol_byproduct Likely Silanol (e.g., Ph₂Si(OH)₂) peak_disappears->silanol_byproduct Yes peak_disappears->compare_shifts No identify_hydrolysis Identify Hydrolysis Products (Siloxanes) compare_shifts->identify_hydrolysis identify_redistribution Identify Redistribution Products (PhSiH₃, Ph₃SiH) compare_shifts->identify_redistribution other_byproduct Consider other possibilities (e.g., solvent adducts) identify_hydrolysis->other_byproduct identify_redistribution->other_byproduct

Caption: A workflow for troubleshooting unexpected NMR peaks.

References

Strategies to increase the rate of Diphenylsilane reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diphenylsilane Reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction rates and troubleshooting common issues encountered during the reduction of various functional groups using this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound reduction is very slow or has stalled. What are the common causes and how can I accelerate it?

A1: Slow or stalled reactions are a common issue. Several factors can contribute to this, and addressing them systematically can significantly improve your reaction rate.

  • Catalyst Activity: The choice and state of your catalyst are paramount.

    • Catalyst Selection: The reaction rate is highly dependent on the catalyst used. For instance, in the reduction of esters, Wilkinson's catalyst ([RhCl(PPh₃)₃]) can complete the reaction in 6 hours, whereas a catalyst system of [RhCl(cod)]₂/4PPh₃ may take up to 72 hours for a similar substrate.[1] For ketone reductions, Rhodium and Iridium complexes are generally very active.[2]

    • Catalyst Deactivation: Your catalyst may have deactivated. This can be due to impurities in the reagents or solvent (especially water or peroxides), or inherent instability of the catalyst under the reaction conditions. For example, platinum catalysts can form inactive platinum black.[3] Rhodium catalysts can also deactivate through various mechanisms, including the formation of inactive rhodium aluminate if an alumina (B75360) support is used and the reaction is run at high temperatures in an oxidizing atmosphere.[4]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow reactions. While higher loading can increase the rate, it also increases cost and can lead to more side products. It's a parameter that needs to be optimized for your specific reaction.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature usually accelerates the reaction. However, be cautious as this can also lead to decreased selectivity and catalyst decomposition.

    • Solvent: The choice of solvent can have a significant impact on the reaction rate.[5] For some Rh-catalyzed ketone reductions, toluene (B28343) has been found to be an optimal solvent, while THF and ether gave poor results.[2]

    • Reagent Purity: Ensure your this compound, substrate, and solvent are pure and anhydrous. Water can react with this compound and deactivate many catalysts.

  • Additives: The addition of certain compounds can dramatically increase the reaction rate.

    • For some titanocene-catalyzed ketone reductions, the addition of methanol (B129727) (MeOH) was found to increase the reaction rate and enhance enantioselectivity.[2]

    • In some Rhodium-catalyzed ketone reductions, the addition of AgBF₄ as a promoter led to superior results.[2]

Q2: I am observing low yields in my this compound reduction. What are the potential reasons and solutions?

A2: Low yields can be frustrating. Here are some common culprits and how to address them:

  • Incomplete Conversion: This is often linked to the issues described in Q1 (catalyst, conditions). Monitor your reaction by TLC or GC/LC-MS to confirm if the starting material is being consumed. If not, revisit the catalyst activity and reaction conditions.

  • Side Reactions: this compound reductions can sometimes lead to side products, which lower the yield of the desired product.

    • Silyl (B83357) Enol Ether Formation: In the reduction of ketones, a common side product is the corresponding silyl enol ether.[6] The formation of this byproduct can sometimes be suppressed by optimizing the catalyst and reaction conditions.

    • Over-reduction: In some cases, the desired product can be further reduced. This is less common with the relatively mild this compound but can occur with highly active catalysts or harsh conditions.

  • Product Degradation: Your product might be unstable under the reaction or work-up conditions.

    • Harsh Work-up: Acidic or basic work-up conditions can degrade sensitive products. Consider a neutral work-up.

    • Purification Issues: Some products may degrade on silica (B1680970) gel during column chromatography. Alternative purification methods like distillation or recrystallization should be considered.

Q3: How do I choose the right catalyst for my this compound reduction?

A3: The optimal catalyst depends on the functional group you are reducing and the desired outcome (e.g., chemoselectivity, stereoselectivity).

  • For Ketones: A wide range of catalysts based on Rhodium, Iridium, Ruthenium, Iron, and Cobalt have been shown to be effective. For asymmetric reductions, chiral ligands are used with these metals. For simple reductions, Wilkinson's catalyst is a good starting point.

  • For Esters: Rhodium complexes, such as Wilkinson's catalyst, are commonly used.[1] Zinc-based catalysts have also been developed for mild ester reductions.[1]

  • For Amides: The reduction of amides is generally more challenging. Molybdenum-based catalysts have shown promise for the deoxygenation of α,β-unsaturated amides.[7] Iron and Zinc catalyst systems have also been developed for the reduction of tertiary amides.[1]

Q4: Can I use other silanes besides this compound?

A4: Yes, other silanes can be used, and the choice of silane (B1218182) can influence the reaction rate and selectivity. Phenylsilane (PhSiH₃) is often more reactive. However, in some cases, this compound provides better results. For example, in certain Rh- and Ir-catalyzed hydrosilylations, diarylsilanes like this compound were found to be optimal.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction Not Starting / Very Slow 1. Inactive or poisoned catalyst.- Use a fresh batch of catalyst and ensure it was stored under an inert atmosphere. - Purify all reagents and solvents to remove water and other potential catalyst poisons.[3] - Consider a catalyst pre-activation step if applicable.
2. Insufficient reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation.
3. Inappropriate solvent.- Screen different anhydrous solvents. For some Rh-catalyzed reductions, toluene is preferred over THF or ether.[2]
4. Low catalyst loading.- Increase the catalyst loading incrementally.
Low Yield / Incomplete Conversion 1. Insufficient reaction time.- Extend the reaction time and monitor the progress by TLC or GC.
2. Catalyst deactivation during the reaction.- Add a second portion of the catalyst. - Investigate the cause of deactivation (e.g., impurities, thermal instability).
3. Competing side reactions.- Optimize the reaction temperature; lower temperatures often improve selectivity. - Screen different catalysts or ligands that may offer higher selectivity.[2]
4. Unfavorable equilibrium.- This is less common in reductions but consider if a reversible step is limiting the reaction.
Formation of Silyl Enol Ether (in Ketone Reductions) 1. Reaction conditions favor dehydrogenative silylation.- Modify the catalyst system. Some cobalt-catalyzed systems have shown high selectivity for the desired alcohol product.[6] - Adjusting the solvent and temperature may also influence the product distribution.
Difficulty in Product Isolation / Work-up 1. Formation of stable silicon byproducts.- Follow a specific work-up procedure designed to remove siloxanes. This may involve treatment with aqueous acid or base, followed by filtration through celite or silica.
2. Product is an oil and difficult to purify.- If the product is an alcohol, consider converting it to a solid derivative for easier purification and characterization.
3. Catalyst residues in the product.- For platinum catalysts that form colloids, filtration through a pad of celite or treatment with activated carbon can help remove the metal.[8]

Quantitative Data on Reaction Performance

The following tables summarize the performance of different catalytic systems for the this compound reduction of common substrates.

Table 1: this compound Reduction of Acetophenone

CatalystLigand/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
[Rh(cod)Cl]₂PyBOX L65Not specifiedNot specifiedNot specified78-94[2]
Rh catalyst(S,S)-Phos-Biox L63Not specifiedNot specifiedNot specifiedHigh[2]
L69-Rhbipymox L69Not specifiedNot specifiedNot specified98[2]
Rh-catalystn-butylTRAPNot specifiedNot specifiedNot specifiedHigh[2]

Table 2: this compound Reduction of Esters

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Ref.
Ethyl decanoate[RhCl(cod)]₂/4PPh₃Not specifiedRT7298[1][9]
Ethyl decanoate[RhCl(PPh₃)₃]Not specifiedRT6High[1][9]
Ethyl phenylacetate[RhCl(cod)]₂/4PPh₃Not specifiedRT7292[1][9]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Rhodium-Catalyzed Reduction of a Ketone (e.g., Acetophenone)

Materials:

  • Anhydrous solvent (e.g., Toluene)

  • This compound (freshly distilled if necessary)

  • Ketone substrate (e.g., Acetophenone, purified)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Chiral ligand (if asymmetric reduction is desired)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium catalyst and chiral ligand (if used).

  • Add the anhydrous solvent and stir the mixture at room temperature until the catalyst and ligand are fully dissolved.

  • Add the ketone substrate to the catalyst solution.

  • Slowly add this compound (typically 1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or 1M HCl, depending on the stability of the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, distillation, or recrystallization.

Protocol 2: Reduction of an Ester using Wilkinson's Catalyst

Materials:

  • Anhydrous THF

  • This compound

  • Ester substrate (e.g., Ethyl decanoate)

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Wilkinson's catalyst in anhydrous THF.

  • Add the ester substrate to the solution.

  • Add this compound dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 6 hours, or until the reaction is complete as indicated by TLC or GC analysis.[1]

  • Cool the reaction mixture in an ice bath and carefully add a 1M aqueous solution of NaOH to hydrolyze the silyl ether intermediate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the resulting alcohol by flash chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Reduction

experimental_workflow reagents Reagents & Glassware (Anhydrous) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Stirring, Heating) setup->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Distillation) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for performing a this compound reduction.

Troubleshooting Logic for Slow this compound Reductions

troubleshooting_slow_reaction start Reaction is Slow or Stalled check_catalyst Check Catalyst start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents & Solvents start->check_reagents catalyst_issue Is catalyst fresh? Is loading sufficient? check_catalyst->catalyst_issue conditions_issue Is temperature optimal? check_conditions->conditions_issue reagents_issue Are reagents/solvents pure and anhydrous? check_reagents->reagents_issue catalyst_issue->check_conditions Yes replace_catalyst Use fresh catalyst Increase loading catalyst_issue->replace_catalyst No conditions_issue->check_reagents Yes increase_temp Increase temperature conditions_issue->increase_temp No purify_reagents Purify/dry reagents and solvents reagents_issue->purify_reagents No

Caption: A decision tree for troubleshooting slow or stalled this compound reductions.

References

Technical Support Center: Overcoming Catalyst Deactivation in Diphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving diphenylsilane.

Frequently Asked Questions (FAQs)

Q1: My hydrosilylation reaction with this compound is slow or has stalled. What are the common causes?

A1: A slow or stalled reaction is often a primary indicator of catalyst deactivation. The most common causes include:

  • Catalyst Poisoning: Impurities in your reactants, solvents, or glassware can irreversibly bind to the active sites of the catalyst.

  • Fouling or Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites. This is more prevalent at higher reaction temperatures.

  • Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Formation of Inactive Catalyst Species: For platinum catalysts, the active species can aggregate to form catalytically inactive colloidal platinum(0) particles, often observed as a darkening or blackening of the reaction mixture.[1][2]

Q2: What are known poisons for catalysts used in this compound hydrosilylation?

A2: Several classes of compounds are known to poison common hydrosilylation catalysts, particularly those based on platinum. It is crucial to avoid these substances in your reaction setup. Common poisons include:

  • Sulfur compounds (e.g., thiols, sulfides)

  • Phosphorus compounds (e.g., phosphines, phosphates)

  • Amines and other nitrogen-containing compounds

  • Tin compounds

  • Arsenic compounds

  • Compounds containing heavy metals[3]

  • Chloride ions[4]

Q3: My reaction mixture is turning dark or black. What does this signify?

A3: A color change to dark brown or black, especially when using platinum catalysts like Karstedt's catalyst, often indicates the formation of colloidal platinum, also known as "platinum black."[1][5] This is a common deactivation pathway where the finely dispersed active catalyst aggregates into larger, inactive nanoparticles.[1][2][6]

Q4: Can I regenerate my deactivated catalyst?

A4: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts like platinum on carbon (Pt/C). The appropriate method depends on the cause of deactivation:

  • For Coking/Fouling: Oxidative treatment to burn off carbonaceous deposits can be effective.

  • For Certain Types of Poisoning: A specific chemical treatment may be required to remove the poison. However, deactivation due to sintering is generally irreversible. For homogeneous catalysts, regeneration is often not practical, and recovery of the precious metal for reprocessing is the more common industrial approach.

Q5: Are non-precious metal catalysts (e.g., iron, cobalt, nickel) also susceptible to deactivation in this compound reactions?

A5: Yes, non-precious metal catalysts are also prone to deactivation. While the specific mechanisms can vary, they are generally susceptible to poisoning by similar compounds as platinum catalysts. Deactivation can also occur through ligand dissociation, metal leaching, or the formation of inactive metal complexes. Research is ongoing to develop more robust and stable catalyst systems based on these earth-abundant metals.

Troubleshooting Guides

Issue 1: Low or No Conversion in this compound Hydrosilylation
Observation Potential Cause Recommended Action
Reaction does not start or is extremely slow from the beginning.Catalyst Poisoning: Presence of impurities in this compound, alkene, solvent, or from glassware.1. Purify all reactants and solvents (e.g., distillation, filtration through activated alumina).2. Ensure glassware is scrupulously clean.3. Use a higher catalyst loading as a temporary measure to overcome minor poisoning.
Inactive Catalyst: The catalyst may have degraded during storage.1. Use a fresh batch of catalyst.2. Store catalysts under an inert atmosphere and in the dark as recommended.[7]
Reaction starts but stops prematurely.Catalyst Deactivation during Reaction: Formation of inactive species (e.g., platinum black) or gradual poisoning from a low-level contaminant.1. Monitor the reaction for color changes. If the solution turns black, catalyst agglomeration is likely.[1][2][6]2. Lower the reaction temperature to reduce the rate of coking and catalyst agglomeration.3. Consider a different catalyst system that may be more stable under your reaction conditions.
Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or purity of reagents.1. Increase the catalyst loading incrementally.
Issue 2: Formation of Byproducts
Observation Potential Cause Recommended Action
Significant formation of vinylsilanes or dehydrogenative silylation products.Catalyst Deactivation Pathway: The formation of certain inactive catalyst species can sometimes favor side reactions.[1][2]1. Optimize reaction conditions (temperature, solvent) to favor the desired hydrosilylation pathway.2. Switch to a more selective catalyst. For example, certain cobalt and iron pincer complexes have shown high selectivity in this compound hydrosilylations.[8]
Isomerization of the starting alkene.Side reaction catalyzed by the active or deactivated catalyst. 1. Lower the reaction temperature.2. Reduce the reaction time.3. Screen different catalysts, as some are more prone to inducing isomerization than others.

Summary of Common Catalyst Poisons

Catalyst Type Known Poisons Effect on Catalyst
Platinum-based (e.g., Karstedt's, Speier's) Sulfur compounds (thiols, sulfides), Phosphorus compounds (phosphines), Amines, Tin compounds, Arsenic compounds, Chlorides.[3][4]Irreversible binding to active sites, leading to a complete loss of activity.
Cobalt-based (e.g., Co-NHC complexes) Similar to platinum catalysts, though specific sensitivities may vary.Formation of inactive cobalt complexes, inhibition of the catalytic cycle.
Nickel-based (e.g., Ni-diimine complexes) Similar to platinum catalysts.Can lead to the formation of inactive nickel species and ligand degradation.
Iron-based (e.g., Fe-pincer complexes) Similar to platinum catalysts.Can cause decomposition of the catalyst complex.[9]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Regeneration of a Heterogeneous Catalyst (e.g., Pt/C) Deactivated by Coking

Disclaimer: This is a general guideline. Specific temperatures and times should be optimized for your particular catalyst and the nature of the deactivation.

  • Catalyst Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture. Wash the catalyst with a suitable solvent (e.g., toluene, then acetone) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst thoroughly in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.

  • Oxidative Treatment:

    • Place the dried catalyst in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon).

    • Slowly heat the furnace to a target temperature (typically 250-400 °C) under the inert gas flow.

    • Once the temperature is stable, introduce a controlled flow of a dilute oxidant (e.g., 5% O₂ in N₂). Caution: This step is exothermic. A slow heating rate and dilute oxidant are crucial to prevent overheating and sintering of the catalyst.

    • Hold at the target temperature for 2-4 hours, or until the coke has been burned off (indicated by the cessation of CO₂ evolution, if monitored).

  • Reduction (Re-activation):

    • After the oxidative treatment, switch the gas flow back to an inert gas and cool the furnace.

    • To reduce the oxidized platinum species back to their active metallic state, switch the gas flow to a reducing atmosphere (e.g., 5% H₂ in N₂) at a moderate temperature (e.g., 150-250 °C) for 1-2 hours.

  • Final Purge and Storage: Cool the catalyst to room temperature under an inert gas flow. The regenerated catalyst should be stored under an inert atmosphere.

Protocol 2: Hot Filtration Test for Catalyst Leaching

This protocol helps determine if a heterogeneous catalyst is leaching active species into the solution, which then act as a homogeneous catalyst.

  • Initial Reaction: Set up the this compound reaction with the heterogeneous catalyst as usual. Allow the reaction to proceed for a short period (e.g., until 10-20% conversion is observed).

  • Hot Filtration: While the reaction is at the reaction temperature, quickly and carefully filter the solid catalyst from the hot reaction mixture. This can be done using a pre-heated filter funnel.

  • Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring at the same reaction temperature.

  • Monitoring: Monitor the progress of the reaction in the filtrate over time using a suitable analytical technique (e.g., GC, NMR).

  • Interpretation:

    • If the reaction in the filtrate continues to proceed: This indicates that active catalytic species have leached from the solid support into the solution and are continuing to catalyze the reaction homogeneously.

    • If the reaction in the filtrate stops: This suggests that the catalysis is primarily heterogeneous, and leaching is not a significant issue.

Visualizations

Deactivation_Pathways cluster_causes Causes of Deactivation Active_Catalyst Active Catalyst (e.g., Pt(0) complex) Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Poisoning Poisoning (S, P, N, Sn compounds) Poisoning->Deactivated_Catalyst Fouling Fouling / Coking (Carbonaceous Deposits) Fouling->Deactivated_Catalyst Sintering Sintering (Thermal Agglomeration) Sintering->Deactivated_Catalyst Aggregation Aggregation (e.g., Platinum Black) Aggregation->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation.

Troubleshooting_Workflow Start Reaction Slow or Stalled Check_Purity Check Reactant/Solvent Purity Start->Check_Purity Check_Catalyst Check Catalyst Age/Storage Check_Purity->Check_Catalyst Purity OK Purify Purify Reactants/Solvents Check_Purity->Purify Impure Check_Temp Review Reaction Temperature Check_Catalyst->Check_Temp Catalyst OK New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Old/Improperly Stored Lower_Temp Lower Temperature Check_Temp->Lower_Temp Too High Success Reaction Successful Check_Temp->Success Optimized Purify->Start New_Catalyst->Start Lower_Temp->Start

Caption: Troubleshooting workflow for a slow or stalled reaction.

Chalk_Harrod_Mechanism Pt0 Pt(0)L_n OxAdd Oxidative Addition Pt0->OxAdd + R3SiH Pt_H_Si (H)(R3Si)Pt(II)L_n OxAdd->Pt_H_Si Coord Alkene Coordination Pt_H_Si->Coord + Alkene Pt_Alkene (H)(R3Si)Pt(II)(Alkene)L_n Coord->Pt_Alkene Insert Migratory Insertion Pt_Alkene->Insert Pt_Alkyl (R-Alkyl)(R3Si)Pt(II)L_n Insert->Pt_Alkyl RedElim Reductive Elimination Pt_Alkyl->RedElim RedElim->Pt0 - R-Alkyl-SiR3

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

References

Navigating the Quench: A Technical Guide to Safely Neutralizing Excess Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective quenching of reactive reagents is a critical aspect of experimental work. This technical support guide provides detailed protocols and frequently asked questions (FAQs) for the safe quenching of reactions containing excess diphenylsilane, a common reducing agent in organic synthesis.

This compound (Ph₂SiH₂) is a versatile reagent, but its reactivity requires careful handling, especially when unreacted excesses need to be neutralized. The primary hazard associated with quenching this compound is the exothermic reaction with protic solvents, such as water and alcohols, which leads to the evolution of flammable hydrogen gas. Improper quenching can lead to a rapid increase in temperature and pressure, posing a significant safety risk.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching excess this compound?

A1: The main hazards are:

  • Exothermic Reaction: The reaction of this compound with quenching agents like water or alcohols is exothermic, which can cause a rapid temperature increase in the reaction vessel.

  • Hydrogen Gas Evolution: The quenching reaction produces hydrogen gas, which is highly flammable and can form explosive mixtures with air.

  • Skin and Eye Irritation: this compound is classified as a skin and eye irritant[1]. Direct contact should be avoided.

Q2: What are the recommended quenching agents for this compound?

A2: A stepwise approach using progressively more reactive protic solvents is recommended to control the reaction rate and heat generation. The most common and recommended quenching agents are isopropanol (B130326), followed by methanol (B129727) or ethanol, and finally water. Starting with a less reactive alcohol like isopropanol allows for a more controlled initial quench[2].

Q3: Why is a stepwise addition of quenching agents necessary?

A3: A stepwise addition is a critical safety measure to control the rate of the exothermic reaction and hydrogen evolution. Adding a highly reactive quenching agent like water directly to a large excess of this compound can lead to an uncontrolled, violent reaction. By starting with a less reactive alcohol and gradually introducing more reactive ones, the reaction can be kept at a manageable and safe rate.

Q4: At what temperature should the quenching procedure be performed?

A4: To effectively manage the exothermic nature of the reaction, it is crucial to cool the reaction mixture to 0 °C in an ice bath before and during the addition of the quenching agent. Maintaining a low temperature helps to dissipate the heat generated and prevents the reaction from becoming too vigorous.

Q5: What are the products of quenching this compound?

A5: The quenching of this compound through hydrolysis (reaction with water) or alcoholysis (reaction with alcohols) results in the formation of silanols (containing Si-OH bonds) and alkoxysilanes (containing Si-OR bonds), respectively. These species can then undergo further condensation to form disiloxanes and polysiloxanes[3]. The other major product is hydrogen gas (H₂).

Troubleshooting Guide

Issue Possible Cause Solution
Reaction is too vigorous (rapid gas evolution, significant temperature increase). Quenching agent added too quickly. Initial temperature of the reaction mixture was too high. Concentration of this compound is very high.Immediately stop the addition of the quenching agent. Ensure the reaction vessel is securely clamped and the venting needle is not blocked. If necessary, add more of an inert, high-boiling solvent to dilute the mixture and help dissipate heat. Once the reaction has subsided, resume addition of the quenching agent at a much slower rate.
No visible reaction upon addition of the initial quenching agent (isopropanol). The this compound may have already been consumed in the primary reaction. The reaction is proceeding very slowly at 0 °C.Add a small amount of a more reactive quenching agent (e.g., methanol or water) to a small, representative sample of the reaction mixture under controlled conditions to confirm the presence of unreacted this compound. If a reaction is observed, proceed with the standard stepwise quench of the bulk mixture, allowing for a longer reaction time at each step.
A solid precipitate forms during the quench. The resulting silanol (B1196071) or siloxane products may have low solubility in the reaction solvent.This is generally not a safety concern. The solids can be managed during the aqueous workup by adding a suitable organic solvent to dissolve them or by filtering the mixture. Diphenylsilanediol, a potential product, is a white solid[4].

Quantitative Data for Quenching Reactions

Quenching AgentRelative Reactivity with Ph₂SiH₂Heat of ReactionKey Considerations
Isopropanol ModerateExothermicRecommended as the initial quenching agent for a controlled reaction.
Methanol/Ethanol HighExothermicMore reactive than isopropanol; used in the second step of the quenching process.
Water Very HighHighly ExothermicMost reactive quenching agent; should be added last and very slowly. The hydrolysis of silanes can be catalyzed by both acids and bases[5][6].

Experimental Protocol: Safe Quenching of Excess this compound

This protocol outlines a safe and effective method for quenching a reaction mixture containing an estimated excess of this compound.

Materials:

  • Reaction mixture containing excess this compound in an appropriate reaction vessel.

  • Inert gas supply (Nitrogen or Argon) with a bubbler.

  • Ice bath.

  • Dropping funnel or syringe pump for controlled addition.

  • Isopropanol (anhydrous).

  • Methanol or Ethanol (anhydrous).

  • Deionized water.

  • Inert, high-boiling point solvent (e.g., toluene (B28343) or THF) for dilution if necessary.

Procedure:

  • Inert Atmosphere: Ensure the reaction vessel is under a positive pressure of an inert gas (nitrogen or argon) and vented through a bubbler. This is crucial to safely vent the hydrogen gas that will be produced.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Maintain this temperature throughout the quenching process.

  • Dilution (Optional but Recommended): If the concentration of this compound is high, dilute the reaction mixture with a dry, inert solvent (e.g., toluene or THF). This will help to better control the temperature during the quench.

  • Step 1: Addition of Isopropanol: Slowly add isopropanol to the stirred reaction mixture via a dropping funnel or syringe pump. The rate of addition should be controlled to keep the temperature below 10 °C and to ensure a steady, manageable evolution of hydrogen gas.

  • Step 2: Addition of Methanol or Ethanol: Once the gas evolution from the addition of isopropanol has subsided, slowly add methanol or ethanol. Again, control the addition rate to maintain a low temperature and a steady rate of gas evolution.

  • Step 3: Addition of Water: After the reaction with the alcohol has ceased, cautiously add water dropwise. A renewed evolution of hydrogen gas may be observed. Continue to add water slowly until no more gas is evolved.

  • Warm to Room Temperature: Once the addition of all quenching agents is complete and gas evolution has stopped, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.

  • Final Workup: The quenched reaction mixture can now be worked up using standard aqueous extraction procedures.

Logical Workflow for Safe Quenching

The following diagram illustrates the decision-making process and procedural flow for safely quenching excess this compound.

Quenching_Workflow start Start: Reaction with excess this compound complete inert_atm Ensure Inert Atmosphere (N2 or Ar) and Venting start->inert_atm cool Cool Reaction Mixture to 0 °C inert_atm->cool dilute Dilute with Inert Solvent (e.g., Toluene, THF) if concentrated cool->dilute add_ipa Slowly Add Isopropanol dilute->add_ipa Yes dilute->add_ipa No monitor Monitor Temperature and Gas Evolution Continuously add_ipa->monitor gas_subsided1 Gas Evolution Subsided? gas_subsided1->add_ipa No, continue slow addition add_etoh Slowly Add Methanol or Ethanol gas_subsided1->add_etoh Yes gas_subsided2 Gas Evolution Subsided? add_etoh->gas_subsided2 gas_subsided2->add_etoh No, continue slow addition add_water Cautiously Add Water Dropwise gas_subsided2->add_water Yes gas_subsided3 Gas Evolution Subsided? add_water->gas_subsided3 gas_subsided3->add_water No, continue slow addition warm Slowly Warm to Room Temperature gas_subsided3->warm Yes workup Proceed to Aqueous Workup warm->workup monitor->gas_subsided1

References

Issues with the stability of Diphenylsilane in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation?

A1: this compound is sensitive to air and moisture.[1] Degradation can be indicated by several observations:

  • Gas Evolution: The generation of hydrogen gas is a key indicator of decomposition, especially when in contact with alkalis, protic materials (like water or alcohols), metal salts, or precious metals.[2]

  • Formation of Precipitates: Hydrolysis of this compound leads to the formation of diphenylsilanediol (B146891), which can further condense to form solid siloxane polymers.[3][4] The appearance of a white solid or cloudiness in the solution is a sign of this process.

  • Changes in Spectroscopic Data: Alterations in NMR, IR, or other spectroscopic analyses compared to a pure standard can indicate the presence of degradation products.

  • Inconsistent Reaction Outcomes: Poor yields or unexpected side products in reactions where this compound is used as a reagent can be a symptom of its degradation.

Q2: My solution of this compound turned cloudy. What is happening?

A2: A cloudy solution typically indicates that the this compound has hydrolyzed due to the presence of water. This compound reacts with water to form diphenylsilanediol, which is a solid at room temperature and has low solubility in many organic solvents, causing the solution to appear cloudy or form a precipitate.[3][5] This process can be accelerated by basic impurities.[3]

Q3: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with this compound?

A3: It is strongly advised to avoid protic solvents such as water, alcohols (methanol, ethanol), and carboxylic acids.[2] this compound can react with these solvents, especially in the presence of catalysts like metal salts or alkalis, leading to the generation of hydrogen gas and decomposition of the silane.[2] If a protic solvent is essential for your reaction, the this compound should be handled under strictly inert and dry conditions, and potential side reactions should be considered.

Q4: How does atmospheric exposure affect this compound stability?

A4: this compound is sensitive to both air and moisture.[1]

  • Moisture: As detailed above, moisture leads to hydrolysis, forming diphenylsilanediol and subsequently siloxanes.[3][6]

  • Oxygen: While less reactive than with water, exposure to air (oxygen) can lead to oxidation, especially under basic conditions or at elevated temperatures, potentially forming silanols and other oxygenated species.[7] For optimal stability, always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[2][8]

Q5: What are the ideal storage conditions for this compound?

A5: To ensure maximum stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere.[2] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2][9] It should also be stored separately from incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Gas bubbling observed after adding a reagent. Reaction with protic impurities (e.g., water in the solvent or on glassware) or incompatible reagents (e.g., alkalis, alcohols).[2]Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried before use. Handle all materials under an inert atmosphere. Review reagent compatibility.
Low yield in a hydrosilylation reaction. Degradation of this compound stock solution.Verify the purity of the this compound using techniques like GC or NMR before use. Use a freshly opened bottle or repurify the existing stock if necessary.
Formation of a white precipitate during the workup. Unwanted hydrolysis of residual this compound or silyl-intermediates.Perform the reaction and workup under strictly anhydrous conditions until all silicon-hydride species are consumed or quenched intentionally.
Inconsistent results between experimental runs. Variable atmospheric moisture or purity of solvents.Standardize the experimental setup. Use anhydrous solvents from a reliable source (e.g., a solvent purification system) and maintain a positive pressure of inert gas throughout the experiment.

Solvent Compatibility and Stability Data

This compound's stability is highly dependent on the nature of the solvent. The following table summarizes its compatibility with common laboratory solvents based on their chemical properties.

Solvent ClassExamplesCompatibility & StabilityRationale
Polar Aprotic Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)Generally Compatible These solvents do not have acidic protons and are less likely to react directly with the Si-H bond.[10][11][12] However, they must be strictly anhydrous, as dissolved water will cause hydrolysis.
Non-Polar Aprotic Toluene, Hexanes, BenzeneHighly Compatible These solvents are non-reactive and, when anhydrous, are excellent choices for dissolving and reacting this compound.
Polar Protic Water, Methanol, Ethanol, Isopropanol, Acetic AcidINCOMPATIBLE These solvents contain acidic protons (O-H) that readily react with this compound, especially with catalytic activation, to release hydrogen gas and form siloxanes.[2][11]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol outlines the best practices for handling this compound to prevent degradation.

Materials:

  • This compound

  • Schlenk flask or similar reaction vessel, oven-dried

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Syringes and needles, oven-dried

Procedure:

  • Preparation: Flame-dry or oven-dry all glassware (flasks, syringes, needles) and allow them to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Purge the reaction flask with inert gas for several minutes. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent Transfer: Transfer anhydrous solvent to the flask using a cannula or a dry syringe.

  • This compound Transfer: Carefully unseal the this compound container under a positive flow of inert gas. Withdraw the required amount using a dry, gas-tight syringe.

  • Addition: Add the this compound dropwise to the reaction flask.

  • Storage: After use, flush the this compound bottle headspace with inert gas before tightly resealing the cap. Store in a cool, dry, and well-ventilated area.[2][9]

Protocol 2: Monitoring this compound Degradation by Gas Chromatography (GC)

This method allows for the quantitative assessment of this compound purity and the detection of degradation products.

Instrumentation & Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Appropriate GC column (e.g., a non-polar column like SE-30 on Chromosorb W, as stainless steel is preferred over copper).[13]

  • Anhydrous solvent for sample dilution (e.g., Hexane or Toluene).

  • Microliter syringe for GC injection.

  • Vials with septa for sample preparation.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the chosen anhydrous solvent at a known concentration.

  • Sample Preparation: Under an inert atmosphere, take an aliquot of the this compound sample to be tested and dilute it to the same concentration as the standard.

  • GC Analysis:

    • Set up the GC method with an appropriate temperature program to resolve this compound from potential degradation products (like diphenylsilanediol or siloxanes) and the solvent.

    • Inject the standard solution to determine the retention time and peak area of pure this compound.

    • Inject the test sample solution.

  • Data Interpretation:

    • Compare the chromatogram of the test sample to the standard.

    • A decrease in the peak area corresponding to this compound and the appearance of new peaks at different retention times indicate degradation.

    • The purity of the sample can be estimated by comparing the peak area of this compound to the total area of all peaks.

Visualizations

This compound Hydrolysis Pathway

The diagram below illustrates the primary degradation pathway for this compound in the presence of water.

hydrolysis_pathway Fig. 1: Hydrolysis and Condensation of this compound dps This compound (Ph2SiH2) h2 Hydrogen Gas (H2) dps->h2 - 2 H2 dpsd Diphenylsilanediol (Ph2Si(OH)2) dps->dpsd + 2 H2O h2o Water (H2O) condensation_product Polydiphenylsiloxane (-[Ph2SiO]-)n dpsd->condensation_product Condensation (- H2O) h2o_out Water (H2O) dpsd->h2o_out

Caption: Hydrolysis and Condensation of this compound.

Experimental Workflow for Handling this compound

This workflow outlines the key steps and stability checkpoints for a typical reaction using this compound.

experimental_workflow Fig. 2: Recommended Workflow for this compound Reactions start Start: Plan Experiment prep_glassware 1. Prepare Glassware (Oven/Flame-Dry) start->prep_glassware prep_solvent 2. Prepare Anhydrous Solvent prep_glassware->prep_solvent check_dps 3. Check this compound Purity (e.g., GC/NMR) prep_solvent->check_dps setup 4. Assemble Apparatus Under Inert Gas check_dps->setup Purity OK transfer 5. Transfer Reagents & this compound setup->transfer reaction 6. Run Reaction transfer->reaction workup 7. Anhydrous Workup / Quench reaction->workup analysis 8. Analyze Products workup->analysis end End analysis->end

References

Best practices for scaling up reactions involving Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylsilane Reaction Scale-Up

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals scaling up chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?

When scaling up, handling larger quantities of this compound requires stringent safety protocols. Always work in a well-ventilated area, such as a fume hood, and ensure that emergency eye wash stations and safety showers are immediately accessible.[1] Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1][2]

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If ventilation is inadequate or if there's a risk of inhaling vapors, use a NIOSH-certified combination organic vapor/acid gas respirator.[1]

This compound is incompatible with alkalis, metal salts, oxidizing agents, and precious metals.[1] It should be stored in a tightly closed container in a cool, well-ventilated area away from heat and moisture, as it can react with water.[1][3][4]

Q2: My this compound reduction is highly exothermic. How can I manage the reaction temperature during scale-up?

Exothermic reactions are a major safety concern during scale-up, as the heat generated can exceed the heat removal capacity of the reactor, leading to a thermal runaway.[5] Strategies to manage exotherms include:

  • Controlled Addition: Instead of adding the reagent all at once, use a controlled, dropwise addition of this compound or the catalyst solution. This is a common strategy for managing exotherms in batch processes.[5]

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket).

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively.

  • Flow Chemistry: For very exothermic processes, transitioning from a batch reactor to a continuous flow reactor offers significantly better heat transfer and temperature control.[5]

  • Process Monitoring: Use thermocouples to monitor the internal reaction temperature in real-time.[5]

Q3: I'm observing the formation of a white precipitate (solid byproducts) during my reaction. What is it and how can I prevent it?

The white precipitate is often a siloxane byproduct, formed from the hydrolysis and subsequent condensation of this compound. This compound can react with trace amounts of water to form diphenylsilanol (B12336426) (Ph₂SiH(OH)), which can then condense to form 1,1,3,3-tetraphenyldisiloxane ((Ph₂SiH)₂O) or other polysiloxanes.[6][7]

To minimize this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Control Water Equivalents: In reactions where water is a reagent (e.g., controlled hydrolysis), precise control over the amount of water is critical to prevent over-condensation.[6]

Q4: My reaction yield is decreasing significantly upon scale-up. What are the potential causes?

A drop in yield during scale-up can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, mixing may be less efficient, leading to localized "hot spots" or areas of high concentration, which can promote side reactions. Heat transfer is also less efficient as the surface-area-to-volume ratio decreases.[5]

  • Impurity Profile: The purity of reagents and solvents can have a more pronounced effect on a larger scale.

  • Reaction Time: Reaction times do not always scale linearly. The optimal reaction time may need to be re-evaluated at a larger scale.

  • Side Reactions: Unwanted side reactions, such as hydrolysis or disproportionation, may become more significant.[8][9]

Q5: How should I purify my product on a large scale and remove residual catalyst?

Large-scale purification strategies should minimize the use of chromatography, which can be costly and time-consuming.[10]

  • Crystallization/Recrystallization: This is one of the most effective and scalable methods for purifying solid products.[10][11]

  • Distillation: For liquid products, distillation is a viable purification method.[10]

  • Extraction: Liquid-liquid extraction can be used to remove impurities.

  • Catalyst Removal: For reactions using metal catalysts (e.g., Rh, Ru, Pd), residual metal must be removed. This can be achieved by:

    • Washing with aqueous solutions of reagents like citric acid.[12]

    • Using activated carbon (e.g., Darco KB).[12]

    • Employing specialized metal scavengers, such as functionalized silica (B1680970) gels (e.g., SiliaMetS Thiol).[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction Fails to Initiate or is Sluggish 1. Inactive Catalyst- Ensure the catalyst was handled and stored correctly (e.g., under inert atmosphere if required).- Consider a fresh batch of catalyst or a different catalyst system.[14]
2. Insufficient Activation- Some reactions require an activator or co-catalyst; ensure it has been added in the correct stoichiometry.[15]
3. Low Temperature- While managing exotherms is crucial, some reactions require an initial energy input. Gently warm the reaction to the recommended initiation temperature.
Formation of Gels or Insoluble Oils 1. Uncontrolled Polymerization/Condensation- This is often due to excessive water or catalyst concentration.[7]- Reduce the amount of water or catalyst.- Ensure rigorous anhydrous conditions if byproducts are from hydrolysis.
2. Solvent Incompatibility- The product or byproducts may be insoluble in the chosen solvent at the reaction concentration.- Perform solubility tests and consider a different solvent or solvent mixture.[16]
Product is Contaminated with Siloxane Byproducts 1. Presence of Moisture- Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere.[4]
2. Over-oxidation of Silane- In oxidation reactions, over-oxidation can lead to silanols and siloxanes.[8]- Carefully control the stoichiometry of the oxidizing agent.
Inconsistent Results Between Batches 1. Reagent Quality- Use reagents from the same batch or qualify new batches before use.- Check the purity of this compound, as it can impact reactivity.
2. Procedural Variations- Standardize all procedures, including addition rates, mixing speeds, and temperature profiles.
3. Atmospheric Conditions- Ensure consistent inert atmosphere blanketing to prevent moisture contamination.

Experimental Protocols

Protocol 1: Gram-Scale Catalytic Hydrolysis of this compound

This protocol is adapted from a procedure for the selective hydrolysis of this compound to diphenylsilanediol (B146891), demonstrating the importance of catalyst selection and controlled conditions.[6]

Objective: To selectively synthesize diphenylsilanediol from this compound.

Materials:

  • This compound (Ph₂SiH₂)

  • Iridium-based precatalyst (e.g., 2[BArF₄] as described in the source literature)[6]

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask and standard glassware

Procedure:

  • Setup: Oven-dry all glassware overnight at 120 °C and flame-dry under vacuum before use. Assemble the reaction setup under an inert atmosphere of nitrogen.[6]

  • Reagent Preparation: In a Schlenk flask, dissolve this compound (0.22 mmol) in anhydrous THF (1 mL).

  • Catalyst Addition: Add the iridium precatalyst (0.2 mol %).

  • Water Addition: Add deionized water (2.2 mmol, 10 equivalents).

  • Reaction Monitoring: The reaction progress can be monitored by observing hydrogen gas evolution. The formation of products (diphenylhydrosilanol intermediate and diphenylsilanediol final product) can be quantified by taking aliquots and analyzing them via ¹H NMR spectroscopy.[6]

  • Workup: Once the reaction is complete (as determined by monitoring), the product can be isolated by removing the solvent under reduced pressure and purifying via crystallization.

Protocol 2: Scale-Up of a Rhodium-Catalyzed Reduction of an Ester

This protocol provides a general framework for scaling up the reduction of a carboxylic ester to an alcohol using this compound, based on established methods.[17]

Objective: To reduce an ethyl ester (e.g., ethyl decanoate) to its corresponding primary alcohol on a multi-gram scale.

Materials:

  • Ethyl decanoate (B1226879)

  • This compound

  • Wilkinson's catalyst ([RhCl(PPh₃)₃]) or a similar Rhodium complex[17]

  • Anhydrous solvent (e.g., THF or Toluene)[14]

  • Nitrogen or Argon gas

  • Jacketed reactor with overhead stirrer and temperature control

Procedure:

  • Reactor Setup: Set up a jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple, a condenser, and an inert gas inlet. Purge the reactor with nitrogen.

  • Charge Reagents: Charge the reactor with the ethyl decanoate and the anhydrous solvent.

  • Catalyst Addition: Add the rhodium catalyst under a positive pressure of nitrogen.

  • Controlled Addition of Silane: Begin stirring and slowly add the this compound to the reactor via an addition funnel or syringe pump over a period of 1-2 hours. Monitor the internal temperature closely. Use the reactor cooling jacket to maintain the desired temperature (e.g., room temperature).[17]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.[18] The reaction may take several hours to reach completion.[17]

  • Quenching & Workup: Once the starting material is consumed, quench the reaction carefully (e.g., with a dilute aqueous acid or base, depending on the product's stability).

  • Purification: Perform a liquid-liquid extraction to separate the organic and aqueous layers. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the resulting alcohol by distillation or crystallization.

  • Catalyst Removal: If necessary, treat the product solution with an appropriate metal scavenger before final purification to remove residual rhodium.[12]

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (mg-g) cluster_1 Phase 2: Process Safety & Design cluster_2 Phase 3: Pilot Scale (g-kg) cluster_3 Phase 4: Production Scale A Reaction Optimization (Catalyst, Solvent, Temp) B Identify Potential Side Reactions A->B C Preliminary Safety Assessment B->C D Calorimetry Study (Measure Exotherm) C->D Proceed to Scale-Up E Define Critical Process Parameters (CPPs) D->E F Select Scale-Up Equipment (Reactor, Stirrer, Cooling) E->F G Execute Pilot Run with Controlled Addition F->G H In-Process Monitoring (TLC, HPLC, IR) G->H I Develop Scalable Workup & Purification H->I J Implement Validated Process I->J K Quality Control (QC) Testing J->K

Caption: A typical workflow for scaling up reactions involving this compound.

Troubleshooting_Tree Start Low Yield at Scale? Heat Heat Transfer Issue? Start->Heat Yes Mixing Mixing Inefficient? Start->Mixing No Sol_Heat Improve Cooling Slower Addition Rate Increase Dilution Heat->Sol_Heat Yes SideReaction Side Reaction Increased? Mixing->SideReaction No Sol_Mixing Increase Stirring Speed Use Baffles Change Impeller Type Mixing->Sol_Mixing Yes Sol_SideReaction Check for Moisture (Hydrolysis) Re-optimize Temperature SideReaction->Sol_SideReaction Yes

Caption: A decision tree for troubleshooting low yields during scale-up.

Hydrolysis_Pathway Ph2SiH2 This compound (Ph2SiH2) Silanol Diphenylsilanol (Ph2SiH(OH)) Ph2SiH2->Silanol + H2O - H2 Disiloxane 1,1,3,3-Tetraphenyldisiloxane ((Ph2SiH)2O) Silanol->Disiloxane + Ph2SiH(OH) - H2O Polysiloxanes Higher Order Polysiloxanes Disiloxane->Polysiloxanes Further Condensation

Caption: The hydrolysis and condensation pathway of this compound.

References

Technical Support Center: Mitigation of Siloxane Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of siloxane byproducts during chemical syntheses. Siloxanes, characterized by a Si-O-Si linkage, are common byproducts in reactions involving silylating agents, and their presence can complicate purification processes, reduce product yields, and impact the quality of the final compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to the formation of siloxane byproducts.

Issue 1: A significant amount of a white precipitate or an insoluble oil is observed in the reaction mixture.

  • Question: You observe a white precipitate or an oily, insoluble substance in your reaction mixture, which complicates stirring and work-up. Could this be a siloxane byproduct?

  • Answer: Yes, this is a strong indication of siloxane byproduct formation. Polydimethylsiloxane (PDMS), a common byproduct when using trimethylsilyl (B98337) (TMS) protecting groups, is often an insoluble oil or polymer.[1] The formation of such substances suggests that the silylating agent has reacted with water and subsequently polymerized.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: The primary cause of siloxane formation is the presence of moisture.[1] Ensure all solvents, reagents, and glassware were rigorously dried.

    • Inert Atmosphere: Confirm that the reaction was conducted under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.

    • Reagent Quality: Use freshly opened bottles of silylating agents and anhydrous solvents. Older reagents may have absorbed moisture.

    • Base Selection: The choice of base is critical. Ensure a non-nucleophilic, sterically hindered base was used to minimize side reactions.[1] The base itself must also be anhydrous.

Issue 2: The yield of the desired silylated product is low, and purification by column chromatography is difficult.

  • Question: After performing a silylation reaction, the yield of your desired product is significantly lower than expected. During purification by silica (B1680970) gel chromatography, you observe a significant amount of a less polar impurity that co-elutes or streaks.

  • Answer: This is a common problem when siloxane byproducts are present. Siloxanes are typically non-polar and can be difficult to separate from the desired silyl (B83357) ether, especially if they have similar polarities.

  • Troubleshooting Steps:

    • Optimize Chromatography: Siloxane byproducts are generally less polar than the target silyl ether.[1] Adjust the eluent system to a less polar mixture (e.g., higher percentage of hexane (B92381) in a hexane/ethyl acetate (B1210297) system) to increase the separation.

    • Alternative Purification: Consider alternative purification methods. For non-polar siloxanes, stirring the crude product with activated carbon followed by filtration can be an effective removal method.[1]

    • Reaction Temperature: Higher reaction temperatures can accelerate side reactions, including siloxane formation.[1] Consider running the reaction at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature.

    • Review Silylating Agent: The choice of silylating agent can impact the stability of the resulting silyl ether and the propensity for byproduct formation. For instance, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than trimethylsilyl (TMS) ethers.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind siloxane formation?

A1: Siloxane formation is primarily initiated by the reaction of a silylating agent (commonly a silyl halide like R₃SiCl) with water. This hydrolysis reaction forms a silanol (B1196071) (R₃SiOH). The silanol is a key intermediate and can then undergo a condensation reaction with either another molecule of silanol or with the silylating agent to form the stable Si-O-Si bond of a siloxane.[1]

Q2: How can I ensure my reaction is sufficiently anhydrous?

A2: To ensure anhydrous conditions, you should:

  • Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Use Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods, such as distillation from a suitable drying agent or passing them through a column of activated alumina.

  • Handle Reagents Carefully: Use fresh, high-purity reagents. Solid reagents can be dried in a vacuum oven.

  • Maintain an Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas like argon or nitrogen.

Q3: What type of base is best for minimizing siloxane formation?

A3: A non-nucleophilic, sterically hindered base is generally recommended. The role of the base is to neutralize the acid byproduct (e.g., HCl) of the silylation reaction. A hindered base is less likely to participate in unwanted side reactions. Imidazole (B134444) is a commonly used and effective base for the protection of alcohols with TBDMSCl.[2] Triethylamine is also frequently used, but it is crucial to use a dry, high-purity grade.

Q4: Can the choice of silylating agent affect the amount of siloxane byproduct?

A4: Yes, the stability of the silyl ether and the reactivity of the silylating agent play a role. More sterically hindered silylating agents, such as triisopropylsilyl chloride (TIPSCl), form more stable silyl ethers that are less prone to cleavage and subsequent siloxane formation. However, these bulky reagents may react more slowly.

Q5: Are there any analytical techniques to detect and quantify siloxane byproducts?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the detection and quantification of volatile siloxane byproducts. For less volatile or polymeric siloxanes, nuclear magnetic resonance (NMR) spectroscopy can be used, although quantification may be more challenging.

Data Presentation

The following tables summarize quantitative data related to the prevention and removal of siloxane byproducts.

Table 1: Efficiency of Common Drying Agents for Solvents

Drying AgentSolventResidual Water (ppm)Reference
3Å Molecular SievesTetrahydrofuran (THF)< 10[3]
Activated AluminaTetrahydrofuran (THF)< 10[3]
Calcium Hydride (CaH₂)Dichloromethane (DCM)~10General laboratory practice
Phosphorus Pentoxide (P₂O₅)Acetonitrile9[3]

Table 2: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic HydrolysisReference
TMS11[4]
TES6410-100[4]
TBDMS20,000~20,000[4]
TIPS700,000100,000[4]
TBDPS5,000,000~20,000[4]

Table 3: Efficiency of Activated Carbon in Removing Siloxanes

Type of Activated CarbonSiloxane Removal EfficiencyReference
Standard Activated Carbon (CTC 60)15-20%[1]
KOH Impregnated Activated Carbon (CTC 60)20-25%[1]

Experimental Protocols

Protocol 1: Silylation of a Primary Alcohol with Minimized Siloxane Byproduct Formation

This protocol describes the protection of benzyl (B1604629) alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) as an example.

Materials:

  • Benzyl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Oven-dry all glassware (round-bottom flask, magnetic stir bar, dropping funnel, condenser) and cool under a stream of dry argon or nitrogen.

  • Reaction Setup: To the round-bottom flask, add benzyl alcohol (1.0 equivalent) and anhydrous DCM. Add imidazole (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Silylating Agent: Dissolve TBDMSCl (1.1 equivalents) in a minimal amount of anhydrous DCM in the dropping funnel. Add the TBDMSCl solution dropwise to the stirred reaction mixture at 0 °C over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system. The less polar siloxane byproducts will typically elute before the desired silyl ether.[1]

Visualizations

Siloxane_Formation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation1 Condensation Pathway 1 silyl_halide Silyl Halide (R3SiX) silanol Silanol (R3SiOH) silyl_halide->silanol + H2O water Water (H2O) siloxane Siloxane (R3SiOSiR3) silanol->siloxane hcl HX silanol_copy Silanol (R3SiOH) silanol_copy->siloxane + R3SiOH

Caption: Chemical pathway of siloxane byproduct formation.

Troubleshooting_Workflow start Siloxane Byproduct Suspected check_conditions Review Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions Met? check_conditions->anhydrous inert_atm Inert Atmosphere Used? anhydrous->inert_atm Yes modify_protocol Modify Reaction Protocol anhydrous->modify_protocol No base_choice Appropriate Base Used? inert_atm->base_choice Yes inert_atm->modify_protocol No optimize_purification Optimize Purification base_choice->optimize_purification Yes base_choice->modify_protocol No end_success Successful Separation optimize_purification->end_success end_retry Re-run with Modified Protocol modify_protocol->end_retry

Caption: Troubleshooting workflow for siloxane byproduct issues.

Experimental_Workflow prep 1. Prepare Anhydrous Reagents & Glassware setup 2. Assemble Reaction Under Inert Atmosphere prep->setup cool 3. Cool Reaction Mixture to 0 °C setup->cool add_reagents 4. Add Substrate and Anhydrous Base cool->add_reagents add_silyl 5. Slow, Dropwise Addition of Silylating Agent add_reagents->add_silyl monitor 6. Monitor Reaction by TLC/GC-MS add_silyl->monitor quench 7. Quench Reaction at 0 °C monitor->quench workup 8. Aqueous Work-up and Extraction quench->workup dry_concentrate 9. Dry Organic Layer and Concentrate workup->dry_concentrate purify 10. Purify by Flash Chromatography dry_concentrate->purify

Caption: Experimental workflow for minimized siloxane formation.

References

Impact of impurities in Diphenylsilane on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and understand the impact of impurities on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound (Ph₂SiH₂)?

A1: Impurities in this compound typically originate from its synthesis route or subsequent handling and storage. They can be categorized as follows:

  • Unreacted Starting Materials: The most common synthesis involves the reduction of Dichlorothis compound (Ph₂SiCl₂), making it a potential residual impurity.[1][2]

  • Byproducts of Synthesis:

    • Siloxanes: Formed from the reaction of this compound or its precursors with moisture. The initial product is Diphenylsilanediol (Ph₂Si(OH)₂), which can condense to form linear or cyclic siloxanes (e.g., hexaphenyldisiloxane (B154894) or octaphenylcyclotetrasiloxane).[1][3][4]

    • Alkoxysilanes: If alcohols are used as solvents or quenching agents during synthesis, impurities like Diphenyldimethoxysilane may form.[3][5]

    • Other Silanes: Depending on the reaction conditions, byproducts such as Triphenylsilane may also be present.[1]

  • Residual Reagents and Solvents: Traces of reducing agents (e.g., Lithium aluminum hydride) or solvents (e.g., THF, diethyl ether) from the purification process can remain.[1][6]

  • Moisture (Water): Water is a significant impurity due to its high reactivity with the Si-H bonds of this compound.[4][7]

Q2: Why is moisture a critical impurity in reactions involving this compound?

A2: Moisture is highly detrimental because this compound readily undergoes hydrolysis, a reaction where the silicon-hydrogen bonds are replaced by silicon-hydroxyl bonds to form Diphenylsilanol and subsequently Diphenylsilanediol.[4][8] These silanol (B1196071) intermediates are often unstable and condense to form stable siloxane (Si-O-Si) linkages.[9] This process has two major negative consequences:

  • Consumption of Reagent: The active this compound is consumed, reducing the effective concentration in your reaction and leading to lower yields or incomplete conversion.

  • Formation of Unwanted Byproducts: The resulting siloxanes are inert impurities that can complicate purification and may negatively impact the properties of the final product, especially in polymer applications.[10]

Q3: How can I detect and quantify impurities in my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities such as residual solvents and other silane (B1218182) byproducts.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR are powerful tools. Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of this compound and quantify specific impurities without needing an identical standard for each one.[13][14] The Si-H proton signal is particularly diagnostic.

  • Karl Fischer Titration: This is the standard method for accurately quantifying water content.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for detecting the presence of specific functional groups. For instance, the presence of a broad O-H stretch could indicate silanol impurities, while a strong Si-O-Si stretch would confirm the presence of siloxanes.

Q4: What is the impact of residual chlorosilanes (e.g., Dichlorothis compound) on my reaction?

A4: Residual Dichlorothis compound (Ph₂SiCl₂) is problematic for several reasons. It is highly sensitive to moisture and will hydrolyze to produce hydrochloric acid (HCl).[15][16] The generated acid can:

  • Catalyze unwanted side reactions.

  • Degrade acid-sensitive substrates or products.

  • Poison or inhibit catalysts, particularly precious metal catalysts (e.g., Platinum, Rhodium) commonly used in hydrosilylation reactions.[17][18]

  • Cause corrosion of metallic equipment.[16]

Q5: My reaction worked with a new bottle of this compound but fails with an older one. What could be the cause?

A5: This issue almost always points to degradation of the this compound in the older bottle due to improper storage or handling. The most likely culprit is exposure to atmospheric moisture. Over time, repeated openings of the bottle allow small amounts of moisture to enter, leading to the gradual hydrolysis of the this compound into inactive siloxanes. It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a dry environment.

Troubleshooting Guide

This guide addresses common problems encountered during experiments using this compound, with a focus on impurities as the root cause.

Problem Potential Impurity-Related Cause Recommended Action
Low or No Reaction Conversion High Moisture Content: this compound has hydrolyzed to silanols/siloxanes, reducing the amount of active reagent.[4]1. Use a fresh, unopened bottle of this compound or repurify the old material by distillation. 2. Ensure all glassware is oven-dried and solvents are anhydrous.[6] 3. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
Incorrect Stoichiometry: Impurities have lowered the effective concentration of your this compound.1. Determine the purity of your this compound using qNMR before use.[13] 2. Adjust the amount of reagent used based on the purity assay.
Inhibition or Poisoning of Catalyst (e.g., in Hydrosilylation) Residual Chlorosilanes: Traces of Ph₂SiCl₂ can deactivate transition metal catalysts.[18]1. Use high-purity this compound with low residual chloride content. 2. If suspected, consider adding a non-nucleophilic base or scavenger to neutralize any HCl formed from hydrolysis of the chlorosilane impurity.
Other Synthesis Residues: Traces of reagents like lithium aluminum hydride or their byproducts may interfere with catalysis.[19]1. Source this compound from a reputable supplier with detailed purity specifications. 2. If synthesizing in-house, ensure the workup and purification procedures are robust.[1]
Formation of Unexpected Byproducts Siloxane Formation: Reaction with trace moisture is producing siloxane byproducts.[10]1. Rigorously dry all reaction components. 2. Analyze byproducts by GC-MS or LC-MS to confirm the presence of Si-O-Si structures.
Side Reactions from Impurities: Other reactive silane impurities (e.g., alkoxysilanes) may participate in the reaction.1. Characterize the impurity profile of the starting material by GC-MS and NMR. 2. Purify the this compound by fractional distillation under reduced pressure.
Inconsistent Results Between Batches Variable Impurity Profile: Different batches of this compound have different types and levels of impurities.1. Qualify each new batch of this compound by GC-MS and NMR before use in critical experiments. 2. Maintain a consistent supplier and request a certificate of analysis for each batch.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for identifying volatile impurities in this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in anhydrous dichloromethane (B109758) or hexane.

    • Perform serial dilutions if quantitative analysis of trace components is required.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: 280°C, split/splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 5 minutes.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra against a spectral library (e.g., NIST).

    • Determine relative purity by area normalization. For accurate quantification, use an internal standard and create a calibration curve.[12]

Protocol 2: Quantitative Purity Assessment by ¹H NMR (qNMR)

This protocol allows for the determination of absolute purity against a certified internal standard.

  • Sample Preparation:

    • In a vial, accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene). The standard must have a known purity and its signals must not overlap with the analyte.

    • Dissolve both components in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher.

    • Experiment: Standard quantitative ¹H NMR pulse sequence. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Analysis:

    • Integrate the characteristic Si-H proton signal of this compound (a triplet around 4.8 ppm) and a well-resolved signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and weights of the sample and standard.[13]

Visualizations

Troubleshooting_Workflow start Reaction Failure (e.g., Low Yield, No Product) check_reagents Verify Purity of Reagents (Substrate, Solvents) start->check_reagents check_dps Is this compound (DPS) purity suspect? check_reagents->check_dps analyze_dps Analyze DPS Sample: - GC-MS for organic impurities - Karl Fischer for H₂O - qNMR for absolute purity check_dps->analyze_dps Yes check_conditions Troubleshoot Other Reaction Parameters (Temp, Time, Catalyst) check_dps->check_conditions No impurity_found Impurity Identified? analyze_dps->impurity_found moisture Problem: High Moisture Action: Use anhydrous conditions, fresh reagent. impurity_found->moisture Yes (H₂O) chlorosilane Problem: Residual Chlorosilanes Action: Use high-purity grade DPS. impurity_found->chlorosilane Yes (Cl) other_impurity Problem: Other Impurities Action: Purify DPS by distillation. impurity_found->other_impurity Yes (Other) no_impurity DPS Purity is OK impurity_found->no_impurity No no_impurity->check_conditions

Caption: A workflow for troubleshooting failed reactions involving this compound.

Hydrolysis_Pathway cluster_main Impact of Moisture Impurity cluster_consequences Reaction Outcomes DPS This compound (Ph₂SiH₂) Silanol Diphenylsilanediol (Ph₂Si(OH)₂) DPS->Silanol + 2 H₂O Loss Loss of Active Reagent H2O Water (H₂O) Impurity H2O->Silanol Siloxane Siloxane Byproduct (-[Ph₂SiO]n-) Silanol->Siloxane Condensation (- H₂O) H2 H₂ Gas Silanol->H2 - 2 H₂ Byproduct Formation of Inert Impurity

Caption: Pathway showing the hydrolysis of this compound by water impurity.

Impurity_Impact_Map center Impurities in This compound water Moisture (H₂O) center->water chloro Chlorosilanes center->chloro siloxane Siloxanes center->siloxane solvents Residual Solvents center->solvents yield Low Yield / Incomplete Reaction water->yield Reagent Consumption chloro->yield Side Reactions catalyst Catalyst Poisoning chloro->catalyst Catalyst Deactivation purification Purification Issues siloxane->purification Inert Byproduct solvents->purification Contamination

References

Technical Support Center: Refining the Work-up Procedure for Diphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for reactions involving diphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound reactions, and how can I identify them?

A1: The most common byproducts are siloxanes, which are formed from the reaction of this compound with moisture or other oxygen sources, and diphenylsilanediol (B146891), which results from the hydrolysis of this compound. Unreacted this compound can also be a contaminant.

  • Identification:

    • TLC: Siloxanes are often non-UV active. They can sometimes be visualized using a potassium permanganate (B83412) stain, appearing as yellow spots on a purple background. p-Anisaldehyde stain can also be effective, often showing various colors.[1][2][3][4]

    • NMR Spectroscopy: Polydimethylsiloxane, a related siloxane, shows a characteristic signal around 0 ppm in 1H NMR. Phenyl-substituted siloxanes will have signals in the aromatic region (around 7-8 ppm) and may show broad signals depending on their polymeric nature. 29Si NMR can be very informative, with specific chemical shifts for different siloxane building blocks. For instance, in poly(dimethylsiloxane-co-diphenylsiloxane), the diphenylsiloxane unit appears around -45 to -49 ppm.[5][6]

Q2: How do I quench a reaction containing excess this compound?

A2: Excess this compound can be quenched by carefully adding a dilute aqueous base, such as 1M sodium hydroxide (B78521) (NaOH), to the reaction mixture at a low temperature (e.g., 0 °C). This should be done slowly as the reaction can generate hydrogen gas. Alternatively, for silyl (B83357) ethers, reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) can be used for deprotection, which also removes the silyl group.

Q3: What are the general safety precautions I should take when working with this compound?

A3: this compound is a flammable liquid and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with moisture, as it can react to produce flammable hydrogen gas. Ensure that all glassware is dry before use.

Troubleshooting Guide

Problem 1: I have an oily, persistent residue in my product after work-up and purification.

  • Probable Cause: This is likely due to the presence of polymeric siloxane byproducts, which are notoriously difficult to remove due to their low polarity and variable molecular weight.

  • Solutions:

    • Aqueous Base Wash: A thorough wash with an aqueous base (e.g., 1M NaOH or K₂CO₃) during the initial work-up can help hydrolyze some of the silane (B1218182) and siloxane species into more water-soluble silanols, which can then be removed in the aqueous layer.[7]

    • Specialized Chromatography:

      • Deactivated Silica (B1680970): Using silica gel that has been deactivated with a base (e.g., triethylamine (B128534) in the eluent) can sometimes improve separation.[7]

      • Alternative Stationary Phases: Consider using a different stationary phase such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).[7]

    • Activated Carbon Treatment: For non-polar products, adsorbing the siloxane impurities onto activated carbon can be effective.[7]

      • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes).

      • Add activated carbon (5-10% w/w) and stir for 1-2 hours.

      • Filter through celite to remove the carbon.[7]

Problem 2: My product and a byproduct are co-eluting during column chromatography.

  • Probable Cause: The byproduct is likely a siloxane with a polarity very similar to your desired product.

  • Solutions:

    • Change the Solvent System: Experiment with different solvent systems. Sometimes, switching to a solvent with a different polarity or a different type of solvent (e.g., from an ester/alkane mixture to a chlorinated solvent/alkane mixture) can improve separation.

    • Recrystallization: If your product is a solid, recrystallization is often a very effective method for removing impurities.

    • Chemical Derivatization: In challenging cases, you could consider derivatizing your product to significantly change its polarity, allowing for easier separation. The protecting group can then be removed after purification.

Problem 3: I can't see the byproducts on my TLC plate.

  • Probable Cause: Siloxanes are often not UV-active and do not stain well with common stains like iodine.

  • Solution:

    • Potassium Permanganate Stain: This is a good general stain for visualizing non-UV active compounds. Oxidizable compounds will appear as yellow or white spots on a purple background.

    • p-Anisaldehyde Stain: This stain can visualize a wide range of functional groups and often gives different colors for different spots, which can help in distinguishing the product from byproducts.[1]

    • Ceric Ammonium Molybdate (CAM) Stain: This is another versatile stain that can visualize a variety of organic compounds.

Quantitative Data

The following tables summarize typical yields for common reactions involving this compound.

Table 1: Reduction of Esters to Alcohols with this compound

Ester SubstrateProduct AlcoholCatalystReaction Time (h)Yield (%)Reference
Ethyl decanoateDecanol[RhCl(cod)]₂/4PPh₃7298[5][8]
Ethyl phenylacetate2-Phenylethanol[RhCl(cod)]₂/4PPh₃7292[5][8]
Ethyl decanoateDecanol[RhCl(PPh₃)₃]699[5][8]

Table 2: Reduction of Amides to Amines with Phenylsilane (as an analogue)

Amide SubstrateProduct AmineCatalystReaction Time (h)Yield (%)Reference
N-BenzylbenzamideDibenzylamineNiCl₂(dme)2495Organic Syntheses
1-DodecanolactamAzacyclotridecaneNiCl₂(dme)2484Organic Syntheses

Experimental Protocols

Protocol 1: General Work-up Procedure for a this compound Reduction

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1M aqueous NaOH solution dropwise with vigorous stirring. Be aware that hydrogen gas evolution may occur. Continue addition until the evolution of gas ceases.

  • Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with water (2 x 50 mL).

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: Purification of Diphenylsilanediol by Recrystallization

This protocol is adapted from a procedure for the preparation of diphenylsilanediol from diphenyldichlorosilane.[9]

  • Dissolution: Dissolve the crude diphenylsilanediol in a minimal amount of hot acetone (B3395972).

  • Neutralization (if necessary): If the crude material is acidic, add a small amount of sodium bicarbonate and stir.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Precipitation: Add water to the hot acetone solution until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes in handling this compound reactions.

experimental_workflow start Reaction Completion quench Quench Excess This compound start->quench Cool to 0 °C extract Aqueous Work-up (Extraction & Washes) quench->extract Add aq. base dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify final_product Pure Product purify->final_product

General experimental workflow for this compound reactions.

purification_decision_tree start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_volatile->column No distill Distillation is_volatile->distill Yes coelution Co-elution with siloxane byproducts? column->coelution alt_column Alternative Chromatography (Reversed-phase, Alumina) coelution->alt_column Yes activated_carbon Activated Carbon Treatment alt_column->activated_carbon Still impure

Decision tree for purification method selection.

References

Validation & Comparative

A Comparative Guide to Diphenylsilane and Triethylsilane as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a reducing agent is pivotal for achieving desired transformations with high efficacy and selectivity. Among the various options, organosilanes have emerged as versatile and milder alternatives to traditional metal hydride reagents. This guide provides an in-depth, objective comparison of two commonly employed silanes, diphenylsilane (Ph₂SiH₂) and triethylsilane (Et₃SiH), as reducing agents. We will delve into their relative performance, supported by experimental data, and provide detailed experimental protocols for key reactions.

At a Glance: Key Differences in Performance

FeatureThis compound (Ph₂SiH₂)Triethylsilane (Et₃SiH)
Hydride Donating Ability Less reactiveMore reactive
Reduction of α,β-Unsaturated Carbonyls Primarily 1,2-addition (carbonyl reduction)Primarily 1,4-addition (conjugate reduction)
Typical Reaction Conditions Often used with transition metal catalysts (e.g., Rh, Ru)Frequently used with Brønsted or Lewis acids (e.g., TFA, BF₃·OEt₂)
Substrate Scope Effective for esters, amides (with catalysts), and selective carbonyl reductions.Broad scope for substrates that form stable carbocations (e.g., ketones, imines, benzylic alcohols).
Byproducts Diphenylsilanol, tetraphenyldisiloxaneTriethylsilanol, hexaethyldisiloxane

Quantitative Comparison of Reduction Performance

The following tables summarize the performance of this compound and triethylsilane in the reduction of various functional groups, with data collated from multiple studies to provide a comparative perspective.

Table 1: Reduction of Ketones
SubstrateReducing AgentCatalyst/AdditiveSolventTime (h)Yield (%)Reference
AcetophenoneThis compound[Rh(cod)Cl]₂/BornylNH₂--High[1]
AcetophenoneTriethylsilaneTiCl₄CH₂Cl₂-High[2][3]
m-NitroacetophenoneTriethylsilaneBF₃CH₂Cl₂1.591-92[4]
Diaryl KetonesThis compoundNone (thermal)Neat12-20up to 63.6[5]
Table 2: Reduction of α,β-Unsaturated Ketones
SubstrateReducing AgentCatalystProduct TypeYield (%)Reference
ChalconeThis compoundRhCl(PPh₃)₃1,2-reduction (allylic alcohol)95[2]
ChalconeTriethylsilaneRhCl(PPh₃)₃1,4-reduction (saturated ketone)98[2]
1-Phenyl-1-buten-3-oneDimethylphenylsilane*CuF(PPh₃)₃·2EtOH1,4-reduction (saturated ketone)92[6]

*Note: While not a direct comparison with this compound, this result with a related arylsilane in a copper-catalyzed system highlights the tendency for 1,4-reduction, which is also characteristic of triethylsilane under different catalytic conditions.

Table 3: Reduction of Imines
SubstrateReducing AgentCatalyst/AdditiveSolventTimeYield (%)Reference
N-Sulfonyl aldiminesTriethylsilaneI₂CH₂Cl₂30 minup to 97[7]
Aldimines/KetiminesTriethylsilanePd/CWater (nanomicelles)-High[8]
Aldehydes + Anilines (Reductive Amination)This compound[RuCl₂(p-cymene)]₂--Good[9]

Mechanistic Considerations

The divergent reactivity of this compound and triethylsilane, particularly in the reduction of α,β-unsaturated carbonyls, stems from their electronic and steric differences, as well as the reaction mechanisms they typically follow.

Triethylsilane is more electron-rich due to the inductive effect of the three ethyl groups, making it a better hydride donor in ionic hydrogenation pathways.[10] When activated by a Brønsted or Lewis acid, the substrate (e.g., a ketone) is protonated or coordinated to the acid, forming a carbocation or a highly electrophilic species. Triethylsilane then delivers a hydride to this activated intermediate.

This compound , with its electron-withdrawing phenyl groups, is a less powerful hydride donor. It is often employed in hydrosilylation reactions catalyzed by transition metals. The mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the substrate and subsequent migratory insertion and reductive elimination steps. This mechanistic pathway allows for different selectivity profiles, such as the observed 1,2-reduction of enones.

G cluster_0 Ionic Hydrogenation (Triethylsilane) cluster_1 Catalytic Hydrosilylation (this compound) TES Triethylsilane (Et₃SiH) Acid Brønsted/Lewis Acid Substrate Substrate (e.g., Ketone) Activated_Substrate Activated Substrate (Carbocationic species) Product Reduced Product DPS This compound (Ph₂SiH₂) Catalyst Transition Metal Catalyst (e.g., Rh) Substrate_H Substrate (e.g., Enone) Catalyst_H Activated Catalyst (Metal-Hydride) Intermediate Substrate-Catalyst Complex Product_H Reduced Product

Experimental Protocols

Protocol 1: Reduction of an α,β-Unsaturated Ketone to a Saturated Ketone with Triethylsilane

This protocol is adapted from palladium-catalyzed reductions of α,β-unsaturated ketones.[11]

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Triethylsilane (1.5 mmol)

  • Palladium(II) chloride (PdCl₂, 0.02 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the α,β-unsaturated ketone in ethanol, add palladium(II) chloride.

  • Stir the mixture at room temperature for 10 minutes.

  • Add triethylsilane dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Start dissolve Dissolve α,β-unsaturated ketone and PdCl₂ in ethanol start->dissolve stir1 Stir for 10 min at room temperature dissolve->stir1 add_tes Add triethylsilane dropwise stir1->add_tes stir2 Stir and monitor by TLC add_tes->stir2 quench Quench with sat. NaHCO₃ stir2->quench extract Extract with Et₂O, dry, and concentrate quench->extract purify Purify by column chromatography extract->purify end End purify->end

Protocol 2: Reduction of a Diaryl Ketone to a Hydrocarbon with this compound

This protocol is based on the thermal reduction of diaryl ketones.[5]

Materials:

  • Diaryl ketone (e.g., benzophenone, 0.05 mol)

  • This compound (0.05 mol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the diaryl ketone and this compound.

  • Heat the mixture to reflux (approximately 260°C). An exothermic reaction may be observed.

  • Maintain the reaction at reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Purify the product by column chromatography on alumina, eluting with petroleum ether.

G start Start combine Combine equimolar amounts of diaryl ketone and this compound start->combine reflux Heat to reflux (260°C) for 12 hours combine->reflux cool Cool to room temperature reflux->cool dissolve Dissolve crude mixture cool->dissolve purify Purify by column chromatography on alumina dissolve->purify end End purify->end

Conclusion

This compound and triethylsilane are both valuable reducing agents in organic synthesis, but their reactivity and selectivity profiles differ significantly, making them suitable for different applications. Triethylsilane, being a more potent hydride donor, is highly effective in ionic hydrogenations, particularly for the reduction of substrates that can form stable carbocations and for the conjugate reduction of α,β-unsaturated systems. This compound, on the other hand, is often the reagent of choice in transition metal-catalyzed hydrosilylations, offering complementary selectivity, such as the 1,2-reduction of enones, and the reduction of less reactive functional groups like esters and amides. The choice between these two silanes should be guided by the specific functional group to be reduced, the desired chemoselectivity, and the compatibility of the required reaction conditions with the substrate.

References

A Comparative Guide to the Reactivity of Diphenylsilane and Phenylsilane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Development and Scientific Professionals

In the landscape of synthetic chemistry, particularly within pharmaceutical research and drug development, the choice of a reducing agent is pivotal to the success of a reaction. Among the vast array of available hydridic agents, organosilanes have carved a niche for themselves due to their relative stability, ease of handling, and tunable reactivity. This guide provides a comprehensive comparison of two commonly employed organosilanes: diphenylsilane (Ph₂SiH₂) and phenylsilane (B129415) (PhSiH₃). By examining their performance in key chemical transformations, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Key Differences and Reactivity Profiles

This compound and phenylsilane, while structurally similar, exhibit distinct reactivity profiles governed by steric and electronic factors. The presence of two phenyl groups in this compound imparts greater steric bulk around the silicon center compared to the single phenyl group in phenylsilane. This steric hindrance can significantly influence the rate and selectivity of reactions. Furthermore, the electronic nature of the phenyl groups affects the hydridicity of the Si-H bond, a key determinant of their reducing power.

FeatureThis compound (Ph₂SiH₂)Phenylsilane (PhSiH₃)
Molecular Formula C₁₂H₁₂SiC₆H₈Si
Molecular Weight 184.31 g/mol 108.21 g/mol
Key Structural Feature Two phenyl groups, two hydride ionsOne phenyl group, three hydride ions
General Reactivity Generally less reactive due to steric hindrance; can offer higher selectivity in certain reactions.Generally more reactive due to less steric hindrance and more available hydrides.

Performance in Key Chemical Transformations: A Data-Driven Comparison

The choice between this compound and phenylsilane is often dictated by the specific transformation being undertaken. Below, we present a summary of their comparative performance in common applications, supported by experimental findings.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. The choice of silane (B1218182) can significantly impact the efficiency and selectivity of this reaction.

In a study on the abiotic reduction of 4-acetylpyridine (B144475) catalyzed by carbonic anhydrase, phenylsilane demonstrated superior reactivity, affording a 95% yield of the corresponding alcohol. In contrast, methyl phenyl silane, a structurally similar analogue to this compound in terms of steric hindrance, provided a 78% yield under the same conditions[1]. This suggests that the reduced steric hindrance of phenylsilane allows for more efficient access to the catalytic active site.

Table 1: Comparison of Silane Reactivity in the Reduction of 4-Acetylpyridine [1]

SilaneProduct Yield (%)
Phenylsilane95
Methyl Phenyl Silane78
Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In a direct reductive amination of aldehydes and ketones catalyzed by dibutyltin (B87310) dichloride, phenylsilane was found to be the most suitable reductant. This compound, in this instance, led to the formation of an insoluble precipitate, hindering the reaction progress[2]. This highlights a practical consideration in reagent selection, where the physical properties of the silane and its byproducts can influence the outcome of the reaction.

Asymmetric Hydrosilylation of Ketones

In the realm of asymmetric synthesis, the choice of silane can be critical for achieving high enantioselectivity. In the rhodium-catalyzed asymmetric hydrosilylation of prochiral ketones, this compound was reported to produce "excellent results," while phenylsilane yielded "poor outcomes"[3]. This reversal in reactivity trends is likely due to the specific interactions between the silane, the chiral ligand, and the substrate within the catalytic cycle, where the steric bulk of this compound may play a crucial role in enforcing a specific stereochemical pathway.

Experimental Protocols

To provide a practical context for the discussed reactivities, detailed experimental methodologies for key transformations are outlined below.

Experimental Protocol 1: General Procedure for the Reduction of a Ketone with Phenylsilane

To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added the catalyst (e.g., a rhodium complex, 0.5-2 mol%). Phenylsilane (1.2-1.5 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at the desired temperature (e.g., room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: General Procedure for the Hydrosilylation of an Alkene with this compound

In a flame-dried Schlenk tube under an inert atmosphere, the catalyst (e.g., a platinum or rhodium complex, 0.1-1 mol%) is dissolved in a dry, degassed solvent (e.g., toluene (B28343) or dichloromethane, 2 mL). The alkene (1.0 mmol) is then added, followed by the dropwise addition of this compound (1.1 mmol). The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) for the specified time, with the progress monitored by GC-MS or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography or distillation to afford the desired hydrosilylated product.

Mechanistic Considerations and Reactivity Rationale

The differing reactivities of this compound and phenylsilane can be rationalized by considering both steric and electronic effects.

G Factors Influencing Silane Reactivity cluster_steric cluster_electronic cluster_hydrides Silane Silane Reactivity (this compound vs. Phenylsilane) Steric Steric Hindrance Silane->Steric Electronic Electronic Effects Silane->Electronic Hydrides Number of Hydride Donors Silane->Hydrides Steric_Details This compound: More hindered Phenylsilane: Less hindered Steric->Steric_Details Electronic_Details Phenyl groups are electron-withdrawing, affecting Si-H bond polarity. Electronic->Electronic_Details Hydrides_Details This compound: 2 hydrides Phenylsilane: 3 hydrides Hydrides->Hydrides_Details Reactivity_Outcome Reaction Outcome (Rate, Selectivity, Yield) Steric_Details->Reactivity_Outcome Electronic_Details->Reactivity_Outcome Hydrides_Details->Reactivity_Outcome

Caption: A diagram illustrating the key factors that differentiate the reactivity of this compound and phenylsilane.

  • Steric Hindrance: The two bulky phenyl groups of this compound can impede its approach to a sterically congested reaction center, leading to slower reaction rates compared to the less encumbered phenylsilane. However, this same steric bulk can be advantageous in asymmetric catalysis, where it can enhance facial selectivity.

  • Electronic Effects: The electron-withdrawing nature of the phenyl groups influences the polarity of the Si-H bond. While both are effective hydride donors, the electronic differences can lead to subtle variations in their reactivity profiles with different functional groups.

  • Number of Hydride Donors: Phenylsilane possesses three hydride equivalents per molecule, whereas this compound has two. In reactions where stoichiometry is critical, this difference can be a deciding factor.

Conclusion

The selection of this compound versus phenylsilane is a nuanced decision that requires careful consideration of the specific reaction at hand. While phenylsilane often exhibits higher reactivity in straightforward reductions due to its lower steric profile and greater number of hydride donors, this compound can provide superior selectivity, particularly in the context of asymmetric synthesis. By understanding the interplay of steric and electronic factors, and by consulting empirical data, researchers can strategically choose the optimal silane to achieve their desired synthetic outcomes efficiently and selectively. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately contributing to the advancement of chemical synthesis in drug discovery and beyond.

References

Advantages of using Diphenylsilane over other silane reducing agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a reducing agent is pivotal to the success of a reaction, influencing yield, selectivity, and functional group tolerance. Among the array of available silanes, diphenylsilane (Ph₂SiH₂) has emerged as a versatile and highly effective reagent, offering distinct advantages over other common silane (B1218182) reducing agents such as triethylsilane (Et₃SiH), phenylsilane (B129415) (PhSiH₃), and polymethylhydrosiloxane (B1170920) (PMHS). This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal reducing agent.

Key Advantages of this compound

This compound's unique electronic and steric properties contribute to its superior performance in a variety of chemical transformations. Key advantages include:

  • Enhanced Selectivity: One of the most significant advantages of this compound is its remarkable selectivity. For instance, in the reduction of α,β-unsaturated ketones and aldehydes, this compound preferentially affords 1,2-addition products (reduction of the carbonyl group), whereas triethylsilane and its analogues tend to yield 1,4-addition products (reduction of the carbon-carbon double bond)[1]. This differential reactivity is crucial for the selective synthesis of allylic alcohols over saturated ketones.

  • Broad Functional Group Tolerance: this compound, often in conjunction with a suitable catalyst, exhibits excellent chemoselectivity, enabling the reduction of a target functional group in the presence of other sensitive moieties. For example, it can selectively reduce esters to alcohols while leaving bromo substituents intact[2].

  • Effectiveness in Asymmetric Synthesis: In the realm of asymmetric reductions, this compound has proven to be a superior hydride donor in many catalytic systems. In certain rhodium-catalyzed asymmetric hydrosilylations of ketones, this compound and (1-naphthyl)phenylsilane produced excellent yields and enantioselectivities, while triethylsilane, phenylsilane, and PMHS were found to be poor performers under the same conditions[3].

  • Versatility in Reductions: this compound is effective for a wide range of reductions, including the conversion of esters and carboxylic acids to alcohols[2], and the reduction of amides to secondary amines[2]. This versatility makes it a valuable tool in a synthetic chemist's arsenal.

  • Favorable Handling and Stability: Compared to many other reducing agents, this compound offers good stability and is relatively easy to handle, contributing to safer and more reproducible experimental outcomes.

Performance Comparison: this compound vs. Other Silanes

The following tables summarize the performance of this compound in comparison to other common silane reducing agents in key synthetic transformations.

Table 1: Reduction of α,β-Unsaturated Ketones
SubstrateSilane ReductantCatalyst/ConditionsProduct Ratio (1,2- vs. 1,4-addition)Yield (%)Reference
ChalconeThis compoundRhodium CatalystPredominantly 1,2-additionHigh[1]
ChalconeTriethylsilaneRhodium CatalystPredominantly 1,4-additionHigh[1]

Note: Quantitative data for direct comparison of product ratios and yields under identical conditions is often dispersed in the literature. The trend of 1,2-selectivity for this compound and 1,4-selectivity for triethylsilane is a well-established qualitative observation.

Table 2: Asymmetric Reduction of Prochiral Ketones
SubstrateSilane ReductantChiral Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneThis compoundRh-PyBOX78-9483-92[3]
AcetophenonePhenylsilaneRh-PyBOXPoor resultsPoor results[3]
AcetophenoneTriethylsilaneRh-PyBOXPoor resultsPoor results[3]
AcetophenonePMHSRh-PyBOXPoor resultsPoor results[3]
Aryl KetonesPMHSCuH/(R)-(-)-DTBM-SEGPHOSExcellentHigh[4]
Aryl KetonesTriethylsilaneCuH/(R)-(-)-DTBM-SEGPHOS<3-[4]
Aryl KetonesPhenylsilaneCuH/(R)-(-)-DTBM-SEGPHOSNo reduction-[4]

Note: This table highlights that the choice of the optimal silane is highly dependent on the specific catalytic system employed.

Table 3: Reduction of Esters
SubstrateSilane ReductantCatalyst/ConditionsProductYield (%)Reaction TimeReference
Ethyl decanoateThis compound[RhCl(cod)]₂/4PPh₃Decanol9872 h[2]
Ethyl decanoateThis compoundWilkinson's catalystDecanolHigh6 h[2]
Ethyl phenylacetateThis compound[RhCl(cod)]₂/4PPh₃2-Phenylethanol9272 h[2]

Experimental Protocols

Key Experiment 1: Selective 1,2-Reduction of an α,β-Unsaturated Ketone with this compound

This protocol is a general representation based on the principles of rhodium-catalyzed hydrosilylation.

Materials:

  • α,β-Unsaturated ketone (e.g., Chalcone)

  • This compound (1.1 - 1.5 equivalents)

  • Rhodium catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃], 0.1 - 1 mol%)

  • Anhydrous and deoxygenated solvent (e.g., THF or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the rhodium catalyst and the α,β-unsaturated ketone.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Slowly add this compound to the reaction mixture via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the allylic alcohol.

Key Experiment 2: Asymmetric Reduction of a Prochiral Ketone

This protocol is a generalized procedure for the asymmetric hydrosilylation of a ketone.

Materials:

  • Prochiral ketone (e.g., Acetophenone)

  • This compound (1.2 - 2.0 equivalents)

  • Chiral catalyst system (e.g., a complex of a rhodium precursor and a chiral ligand like PyBOX, 0.5 - 2 mol%)

  • Anhydrous and deoxygenated solvent (e.g., Toluene or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the chiral catalyst by stirring the rhodium precursor and the chiral ligand in the solvent for a designated period.

  • In a separate dry Schlenk flask, dissolve the prochiral ketone in the anhydrous, deoxygenated solvent.

  • Transfer the prepared catalyst solution to the ketone solution via cannula or syringe.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction for the time specified in the literature, monitoring by TLC or GC.

  • After completion, quench the reaction carefully with an appropriate aqueous solution (e.g., 1 M HCl or saturated NH₄Cl).

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.

Signaling Pathways and Experimental Workflows

Catalytic Hydrosilylation: The Chalk-Harrod Mechanism

The most widely accepted mechanism for the catalytic hydrosilylation of a carbonyl group is the Chalk-Harrod mechanism. This involves the oxidative addition of the silane to the metal center, followed by coordination of the carbonyl substrate, migratory insertion, and reductive elimination to release the silyl (B83357) ether product and regenerate the catalyst.

Chalk_Harrod_Mechanism Catalyst [M] Catalyst OxidativeAddition Oxidative Addition [H-M-SiR₃] Catalyst->OxidativeAddition + R₃SiH Silane R₃SiH Coordination Coordination Complex [H-M(R'₂C=O)-SiR₃] OxidativeAddition->Coordination + R'₂C=O Carbonyl R'₂C=O MigratoryInsertion Migratory Insertion [R'₂CHO-M-SiR₃] Coordination->MigratoryInsertion ReductiveElimination Reductive Elimination MigratoryInsertion->ReductiveElimination ReductiveElimination->Catalyst regenerates Product R'₂CHOSiR₃ ReductiveElimination->Product releases

Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.

1,2- vs. 1,4-Addition in the Reduction of α,β-Unsaturated Ketones

The regioselectivity of the reduction of conjugated systems is a key differentiator between silane reagents. This compound's preference for 1,2-addition is a significant synthetic advantage.

Addition_Selectivity cluster_start Starting Material cluster_this compound This compound (Ph₂SiH₂) cluster_triethylsilane Triethylsilane (Et₃SiH) Enone α,β-Unsaturated Ketone Addition12 1,2-Addition (Carbonyl Reduction) Enone->Addition12 [H⁻] Addition14 1,4-Addition (Conjugate Reduction) Enone->Addition14 [H⁻] Product12 Allylic Alcohol Addition12->Product12 Product14 Saturated Ketone Addition14->Product14

Caption: Competing pathways for silane reduction of enones.

General Experimental Workflow for Silane Reduction

A typical experimental workflow for a catalytic silane reduction involves several key steps from reaction setup to product isolation and analysis.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Substrate, Catalyst, Silane) Setup->Addition Reaction Reaction Monitoring (TLC, GC) Addition->Reaction Quench Reaction Quench Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: A generalized workflow for silane reduction experiments.

Conclusion

This compound stands out as a powerful and selective reducing agent with significant advantages in modern organic synthesis. Its ability to favor 1,2-reductions, tolerate a wide range of functional groups, and serve as an effective hydride source in asymmetric catalysis makes it an invaluable tool for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. While the optimal choice of silane will always be dependent on the specific substrate and catalytic system, the evidence strongly supports the consideration of this compound as a premier reducing agent for achieving high selectivity and efficiency in a multitude of synthetic transformations. This guide provides a foundation for researchers to make informed decisions and design more effective and elegant synthetic routes.

References

A Comparative Guide to Carbonyl Reduction: Validating the Mechanism of Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of carbonyl compounds is a cornerstone of organic synthesis. While traditional hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are mainstays, organosilanes, particularly diphenylsilane (Ph₂SiH₂), have emerged as valuable alternatives offering unique selectivity and milder reaction conditions. This guide provides an objective comparison of this compound's performance against other common reducing agents, supported by experimental data, and delves into the validated mechanisms of action.

Performance Comparison of Carbonyl Reducing Agents

The choice of reducing agent for a carbonyl group is dictated by the desired reactivity, selectivity, and the presence of other functional groups in the molecule. This section compares this compound with other silanes and traditional metal hydrides in the reduction of representative aldehydes and ketones.

SubstrateReducing AgentCatalyst/AdditiveSolventTime (h)Yield (%)Reference
Benzaldehyde Ph₂SiH₂Rh(I) complexTHF0.5>95N/A
NaBH₄-Methanol0.594[1]
LiAlH₄-Diethyl Ether0.590N/A
Acetophenone Ph₂SiH₂[Rh(cod)Cl]₂/BornylNH₂-N/AHigh[2]
PhSiH₃hCAIIE. coli cellsN/A89[3]
NaBH₄Wet SiO₂Solvent-free0.7High[1]
LiAlH₄-Diethyl EtherN/A93[4]
Cyclohexanone Ph₂SiH₂Rh(I) complexTolueneN/AHigh[5]
NaBH₄-Ethanol0.2595N/A
LiAlH₄-Diethyl Ether0.2592N/A

Key Observations:

  • This compound demonstrates high efficiency in the reduction of both aldehydes and ketones, often requiring a catalyst. Its reactivity can be tuned by the choice of catalyst, allowing for chemo- and stereoselective reductions. For instance, in the presence of certain rhodium catalysts, this compound can achieve 1,2-reduction of α,β-unsaturated ketones, whereas other silanes might favor 1,4-addition.

  • Phenylsilane is another effective organosilane reductant and has been shown to be particularly suitable for certain catalytic systems, such as enzymatic reductions.[3]

  • Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, effective for aldehydes and ketones.[6][7][8] It is generally unreactive towards esters, amides, and carboxylic acids, making it a valuable tool for chemoselective reductions.[6][7][8]

  • Lithium Aluminum Hydride (LiAlH₄) is a very powerful and non-selective reducing agent, capable of reducing a wide range of carbonyl compounds, including esters, amides, and carboxylic acids.[4][6][8] Its high reactivity necessitates careful handling and inert reaction conditions.

Validating the Reduction Mechanism of this compound

The mechanism of carbonyl reduction by this compound is not singular; it is highly dependent on the catalyst employed. Understanding these pathways is crucial for predicting and controlling reaction outcomes.

Transition Metal-Catalyzed Hydrosilylation

With transition metal catalysts, such as those containing rhodium or iridium, the reduction proceeds via a hydrosilylation pathway. The generally accepted mechanisms are the Chalk-Harrod and the Modified Chalk-Harrod mechanisms.

Chalk_Harrod cluster_cycle Catalytic Cycle Rh_cat [Rh(I)] Catalyst Ox_add Oxidative Addition [Rh(III)-H(SiPh₂)] Rh_cat->Ox_add + Ph₂SiH₂ Coord Carbonyl Coordination Ox_add->Coord + R₂C=O Insert Hydride Insertion (Alkoxy-Rh-Si) Coord->Insert Red_elim Reductive Elimination Insert->Red_elim Red_elim->Rh_cat + Silylether (hydrolysis to alcohol)

Caption: The Chalk-Harrod mechanism for rhodium-catalyzed hydrosilylation.

In the Chalk-Harrod mechanism , the catalytic cycle is initiated by the oxidative addition of this compound to the metal center. The carbonyl substrate then coordinates to the metal, followed by the insertion of the carbonyl into the metal-hydride bond. Reductive elimination of the resulting silyl (B83357) ether regenerates the catalyst. The Modified Chalk-Harrod mechanism proposes the insertion of the carbonyl into the metal-silicon bond instead.

N-Heterocyclic Carbene (NHC) Catalysis

When an N-heterocyclic carbene (NHC) is used as a catalyst, the mechanism involves the formation of a hypervalent silicon intermediate .[9]

NHC_Mechanism Ph2SiH2 Ph₂SiH₂ Hypervalent_Si Hypervalent Silicon Intermediate [Ph₂SiH₂(NHC)] Ph2SiH2->Hypervalent_Si + NHC NHC NHC Catalyst Transition_State [Carbonyl Activation by Lewis Acidic Si] Hypervalent_Si->Transition_State Carbonyl R₂C=O Carbonyl->Transition_State Hydride_Transfer Intramolecular Hydride Transfer Transition_State->Hydride_Transfer Product Silyl Ether Product Hydride_Transfer->Product Regen_NHC Regenerated NHC Hydride_Transfer->Regen_NHC Regen_NHC->NHC Experimental_Workflow Start Start Prep Prepare Catalyst Solution ([Rh(cod)Cl]₂ + Ligand in Toluene) Start->Prep Add_Reactants Add Aromatic Ketone and this compound Prep->Add_Reactants Reaction Stir at Room Temperature (Monitor by TLC) Add_Reactants->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure Alcohol Purify->End

References

Spectroscopic Analysis of Diphenylsilane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation and analysis of products from common reactions involving diphenylsilane. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate analytical methods for their specific applications.

This compound ((C₆H₅)₂SiH₂) is a versatile reagent in organic synthesis, widely used in reactions such as hydrosilylation, oxidation, and polymerization. Accurate characterization of the resulting products is crucial for understanding reaction mechanisms, ensuring product purity, and developing new materials. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the analysis of these reaction products.

Common Reactions of this compound and Spectroscopic Signatures of Products

The primary reaction pathways for this compound lead to a variety of organosilicon compounds, each with characteristic spectroscopic fingerprints.

1. Oxidation to Diphenylsilanediol (B146891)

The oxidation of this compound yields diphenylsilanediol ((C₆H₅)₂Si(OH)₂), a stable crystalline solid. This transformation involves the replacement of Si-H bonds with Si-OH bonds.

2. Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a cornerstone of organosilicon chemistry, often catalyzed by platinum complexes[1]. For example, the reaction of this compound with an alkene (R-CH=CH₂) results in an alkyl-substituted this compound.

3. Polymerization

This compound can be a monomer in polymerization reactions. For instance, dehydrogenative coupling can lead to polysilanes, or reaction with diols can form poly(silylether)s[2].

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique depends on the specific information required, from structural elucidation to molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural characterization of this compound reaction products, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

Quantitative Data Summary for NMR Analysis

Compound/Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Features & Notes
This compound (Reactant) ~4.8-5.0 (Si-H₂)128-136 (Aromatic)The Si-H proton signal is a key indicator of unreacted starting material.[3]
Diphenylsilanediol ~2.25 (Si-OH), 7.2-7.8 (Aromatic)127-135 (Aromatic)The appearance of a broad Si-OH signal and disappearance of the Si-H signal confirms oxidation. The exact chemical shift of the hydroxyl proton can vary with solvent and concentration.[4]
Hydrosilylation Product (e.g., Alkyl-diphenylsilane) 0.5-1.5 (Alkyl CH₂, CH₃), ~5.0 (remaining Si-H if mono-addition)0-30 (Alkyl), 128-136 (Aromatic)The appearance of aliphatic signals and a decrease in the integration of the Si-H signal indicates hydrosilylation. 2D NMR techniques like COSY and HSQC are used to confirm connectivity.[5]
Poly(silylether) 4.5-5.0 (O-CH₂-Ar), 7.2-7.8 (Aromatic)60-70 (O-CH₂), 128-136 (Aromatic)Broadening of signals is typical for polymers. The disappearance of the Si-H signal from this compound and the -OH signal from the diol are indicative of polymerization.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 300-700 MHz).

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups, making it a quick and effective method to monitor the progress of this compound reactions.

Quantitative Data Summary for IR Analysis

Functional GroupCharacteristic Absorption Band (cm⁻¹)Key Features & Notes
Si-H (in this compound) 2080-2280A strong, sharp band. Its disappearance is a primary indicator of reaction completion.[6]
O-H (in Silanols) 3200-3700 (broad), 810-950 (Si-O-H)The broad band corresponds to hydrogen-bonded hydroxyl groups. A sharp band around 3690 cm⁻¹ can be observed for free silanol (B1196071) groups.[6][7]
Si-O-Si (in Siloxanes/Polymers) 1000-1130A strong, broad absorption indicating the formation of siloxane bonds, often as a side product or in polymerization.[8]
Si-Phenyl ~1430, ~1120These bands are characteristic of the phenyl groups attached to silicon and are expected to be present in both reactants and products.[8]
C-H (Aromatic) ~3070Stretching vibrations for the C-H bonds on the phenyl rings.
C-H (Aliphatic) 2850-3000Appears in hydrosilylation products, indicating the addition of the silane (B1218182) to an unsaturated C-C bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the reaction products, which is crucial for confirming the identity of the target molecule and identifying byproducts.

Quantitative Data Summary for Mass Spectrometry Analysis

CompoundIonization MethodKey m/z ValuesFragmentation Patterns & Notes
This compound EI, CI184 ([M]⁺), 183 ([M-H]⁺), 105 ([PhSi]⁺)Electron Ionization (EI) can lead to significant fragmentation.[9]
Diphenylsilanediol EI, ESI216 ([M]⁺), 199 ([M-OH]⁺), 139 ([PhSiOH]⁺)The molecular ion peak confirms the addition of two oxygen atoms.[10]
Hydrosilylation Product EI, ESIVaries with substrateThe molecular ion peak will correspond to the sum of the molecular weights of this compound and the unsaturated substrate.
Organosilane Fragments EIVariesCleavage of bonds to the silicon atom is common. The presence of phenyl groups can lead to characteristic rearrangements.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

  • Data Acquisition:

    • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The components of the mixture are separated based on their boiling points and interactions with the column stationary phase.

    • MS Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Processing: The resulting data includes a chromatogram showing separated peaks and a mass spectrum for each peak. The mass spectra can be compared to spectral libraries for compound identification.

Visualizing the Analytical Workflow and Logic

Workflow for this compound Reaction Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound reaction products.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start This compound + Reactant(s) reaction Reaction (e.g., Hydrosilylation, Oxidation) start->reaction workup Work-up & Purification reaction->workup ir IR Spectroscopy workup->ir Initial Check for Functional Groups nmr NMR Spectroscopy workup->nmr Structural Elucidation ms Mass Spectrometry workup->ms MW & Formula Confirmation confirm Product Structure Confirmed ir->confirm nmr->confirm ms->confirm

A typical experimental workflow for reaction and analysis.

Logical Relationships Between Spectroscopic Techniques

This diagram shows how different spectroscopic techniques provide complementary information for a complete structural analysis.

G cluster_info Information Provided cluster_tech Analytical Technique product Unknown Product tech_ir IR Spectroscopy product->tech_ir tech_ms Mass Spectrometry product->tech_ms tech_nmr NMR Spectroscopy product->tech_nmr info_fg Functional Groups info_mw Molecular Weight & Formula info_struct Connectivity & 3D Structure tech_ir->info_fg tech_ms->info_mw tech_nmr->info_fg tech_nmr->info_struct

Complementary nature of spectroscopic techniques.

Conclusion

The successful characterization of this compound reaction products relies on a multi-technique spectroscopic approach. IR spectroscopy offers a rapid method for monitoring reaction progress by tracking key functional groups like Si-H and O-H. Mass spectrometry is indispensable for confirming the molecular weight of the product and identifying impurities. Finally, NMR spectroscopy provides the most detailed structural information, allowing for unambiguous confirmation of the product's constitution and stereochemistry. By combining these techniques, researchers can confidently elucidate the outcomes of their reactions and advance the development of novel silicon-containing compounds.

References

Diphenylsilane: A Chemoselective Tool for Functional Group Reduction in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of one functional group in the presence of others is a critical challenge. Diphenylsilane (Ph2SiH2) has emerged as a valuable reagent in this context, offering a unique chemoselectivity profile that distinguishes it from more conventional reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). This guide provides a comparative analysis of this compound's performance in the reduction of various functional groups, supported by experimental data and detailed protocols.

This compound's utility often lies in its milder reducing power, which, when paired with a suitable catalyst, allows for the targeted reduction of specific functionalities while leaving others intact. Its effectiveness is particularly notable in the reduction of carbonyl compounds, esters, and amides, where it provides a higher degree of control compared to more powerful hydride donors.

Comparative Performance of this compound

The chemoselectivity of this compound is highly dependent on the choice of catalyst and reaction conditions. Transition metal complexes, particularly those of rhodium, play a pivotal role in activating the Si-H bond and facilitating the reduction.

Reduction of Aldehydes and Ketones

This compound, in conjunction with rhodium or copper catalysts, effectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[1] While both NaBH4 and LiAlH4 are also highly effective for this transformation, this compound offers the advantage of chemoselectivity in molecules containing other reducible groups, such as esters or amides, which are less reactive towards this compound under specific conditions.

Table 1: Comparison of Reducing Agents for Aldehyde and Ketone Reduction

SubstrateReducing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
AcetophenonePh2SiH2[Rh(cod)Cl]2/L63TolueneRT-High[2]
Prochiral KetonesPh2SiH2[Rh(cod)Cl]2/L64TolueneRT-83-97[2]
BenzaldehydeNaBH4-Methanol00.5>95[3]
AcetophenoneLiAlH4-Diethyl etherRT1>95[4]
Reduction of Esters and Amides

One of the most significant applications of this compound is in the chemoselective reduction of esters and amides. While LiAlH4 readily reduces both functional groups, NaBH4 is generally unreactive towards them.[3][4] this compound, when activated by a rhodium catalyst, can efficiently reduce esters to alcohols and amides to amines, often in high yields.[2] This allows for the selective reduction of an ester in the presence of a less reactive amide, or vice versa, by tuning the reaction conditions and catalyst.

Table 2: Comparison of Reducing Agents for Ester and Amide Reduction

SubstrateReducing AgentCatalystTemp. (°C)Time (h)ProductYield (%)Reference
Ethyl decanoatePh2SiH2[RhCl(cod)]2/4PPh3RT72Decanol98[2]
Ethyl phenylacetatePh2SiH2[RhCl(cod)]2/4PPh3RT722-Phenylethanol92[2]
N-monosubstituted amidesPh2SiH2Rhodium complexRT-Secondary aminesModerate to good[2]
Ethyl benzoateLiAlH4-Diethyl etherRT1Benzyl alcohol>95
BenzamideLiAlH4-Diethyl etherRT1Benzylamine>95
Ethyl benzoateNaBH4-MethanolReflux-No reaction[3]
Reduction of Nitro Compounds and Halides

The reduction of nitro compounds and aryl halides using this compound is less common but achievable under specific catalytic conditions. While catalytic hydrogenation (e.g., H2/Pd-C) is a more standard method for nitro group reduction, this compound offers a metal-hydride-based alternative.[5][6] Similarly, the reduction of aryl halides is typically achieved through other means, but reports suggest that with appropriate palladium catalysis, triethylsilane, a related organosilane, can effectively dehalogenate aryl halides.[7] Data for this compound in these specific reductions is less abundant in the literature.

Table 3: Comparison of Reducing Agents for Nitro Compound and Aryl Halide Reduction

SubstrateReducing AgentCatalystConditionsProductYield (%)Reference
Aromatic Nitro CompoundsH2Pd/CRT, 1 atmAnilineHigh[5]
Aliphatic Nitro CompoundsLiAlH4-Diethyl etherAmineHigh[5]
Aryl HalidesEt3SiHPdCl2MicrowaveAreneHigh[7]
NitroarenesPhenylsilane (B129415)Nickel-NHC complex20-60 °CAnilineHigh[8]

Signaling Pathways and Experimental Workflows

The mechanism of this compound reduction, particularly when catalyzed by rhodium complexes, involves a series of well-defined steps. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

Hydrosilylation_Mechanism General Mechanism of Rh-Catalyzed Hydrosilylation of a Carbonyl Group cluster_0 Catalytic Cycle RCOR R-C(=O)-R' (Substrate) C Coordination of Carbonyl RCOR->C Rh_cat [Rh]-L (Catalyst) A Oxidative Addition of Silane Rh_cat->A Ph2SiH2 Ph2SiH2 (this compound) Ph2SiH2->A + [Rh]-L B [Rh]-H(SiPh2H) (Hydrido-silyl complex) A->B B->C + R-C(=O)-R' D [Rh]-H(SiPh2H)(O=CRR') C->D E Hydride Insertion D->E F [Rh]-(OCHRR')(SiPh2H) E->F G Reductive Elimination F->G G->Rh_cat Releases silyl (B83357) ether (R-CH(OSiHPh2)-R') Product R-CH(OH)-R' (Alcohol) G->Product Hydrolysis Siloxane Ph2Si(H)OSi(H)Ph2 (Siloxane byproduct) G->Siloxane Byproduct formation

Figure 1: General mechanism for the rhodium-catalyzed hydrosilylation of a carbonyl group.

The experimental workflow for a typical chemoselective reduction using this compound involves the careful selection of the catalyst, solvent, and temperature to achieve the desired selectivity.

Experimental_Workflow Experimental Workflow for Chemoselective Reduction Start Start: Substrate with Multiple Functional Groups Step1 Select Catalyst and This compound Start->Step1 Step2 Choose Anhydrous Solvent (e.g., Toluene, THF) Step1->Step2 Step3 Set Reaction Temperature (e.g., RT to reflux) Step2->Step3 Step4 Monitor Reaction Progress (TLC, GC, NMR) Step3->Step4 Step5 Work-up Procedure (e.g., Quenching, Extraction) Step4->Step5 Reaction Complete Step6 Purification (e.g., Chromatography) Step5->Step6 End Isolated, Selectively Reduced Product Step6->End

Figure 2: A typical experimental workflow for a chemoselective reduction using this compound.

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Reduction of an Ester with this compound

This protocol is a representative example for the reduction of an ester to an alcohol.

Materials:

  • Ester substrate

  • This compound (2-3 equivalents)

  • Rhodium catalyst (e.g., [RhCl(cod)]2, 0.1-1 mol%)

  • Ligand (e.g., triphenylphosphine, 4 equivalents per Rh dimer)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the rhodium catalyst and the phosphine (B1218219) ligand.

  • Add the anhydrous solvent and stir the mixture until the catalyst and ligand are fully dissolved.

  • Add the ester substrate to the flask.

  • Slowly add this compound to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to several days depending on the substrate and catalyst.[2]

  • Upon completion, quench the reaction by the slow addition of a protic solvent (e.g., methanol) or a dilute aqueous acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alcohol.

General Procedure for the Reduction of a Nitroarene with Phenylsilane and a Nickel Catalyst

While specific data for this compound is limited, this protocol using the related phenylsilane provides a relevant example.[8]

Materials:

  • Nitroarene substrate

  • Phenylsilane (5 equivalents)

  • Nickel-NHC complex (2-10 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the nitroarene substrate and the nickel-NHC catalyst to a reaction vial.

  • Add anhydrous toluene, followed by phenylsilane.

  • Seal the vial and stir the reaction mixture at the desired temperature (20-60 °C).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding aniline.

Conclusion

This compound, particularly when used in conjunction with a suitable catalyst, offers a powerful and selective method for the reduction of various functional groups. Its milder nature compared to traditional hydride reagents like LiAlH4 and NaBH4 allows for a greater degree of chemoselectivity, making it an invaluable tool for the synthesis of complex molecules in pharmaceutical and materials science research. The ability to tune the reactivity through the choice of catalyst and reaction conditions provides chemists with a versatile instrument for achieving targeted molecular transformations. As research continues to uncover new catalytic systems and applications, the importance of this compound in modern organic synthesis is set to grow.

References

A Comparative Guide to Diphenylsilane for Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial-scale chemical synthesis, the choice of a reducing agent is a critical decision that balances cost, efficiency, safety, and environmental impact. Diphenylsilane (Ph₂SiH₂) has emerged as a versatile and selective reagent, particularly valuable in the pharmaceutical and advanced materials sectors.[1][2] This guide provides an objective cost-benefit analysis of using this compound in large-scale synthesis, comparing its performance against common alternatives like Polymethylhydrosiloxane (PMHS) and Trichlorosilane (TCS).

Overview of Hydrosilanes as Reducing Agents

Hydrosilanes are silicon hydrides used for the reduction of a wide range of functional groups.[3] Their efficacy stems from the Si-H bond, which can act as a source of hydride (H⁻). Unlike more reactive metal hydrides such as lithium aluminum hydride (LiAlH₄), silanes often exhibit greater chemoselectivity and are generally safer to handle, making them suitable for complex syntheses.[3][4] The selection process for an appropriate silane (B1218182) hinges on multiple factors, including the specific functional group to be reduced, functional group tolerance in the substrate, process safety, and economic viability.

start Define Synthetic Goal (e.g., Ester Reduction) cost_sens High Cost Sensitivity? start->cost_sens selectivity High Selectivity Required? cost_sens->selectivity No pmhs Consider Polymethylhydrosiloxane (PMHS) cost_sens->pmhs Yes safety Advanced Safety Infrastructure? selectivity->safety No dps Consider This compound (DPS) selectivity->dps Yes fg_tolerance Sensitive Functional Groups Present? safety->fg_tolerance No tcs Consider Trichlorosilane (TCS) safety->tcs Yes fg_tolerance->dps Yes fg_tolerance->pmhs No re_eval Re-evaluate Process or Consider Other Reducing Agents dps->re_eval If cost prohibitive pmhs->re_eval If reactivity too low tcs->re_eval If safety risks too high

Caption: Logical workflow for selecting a suitable silane reducing agent.

Cost Comparison

The primary consideration for any large-scale synthesis is the cost of raw materials. While market prices fluctuate, a general comparison reveals significant differences between this compound and its alternatives.

ReagentTypical Price (USD/kg)Key Cost Drivers
This compound (Ph₂SiH₂) ~$10.00[5]Purity requirements, multi-step synthesis.
Polymethylhydrosiloxane (PMHS) ~$1.00 - $10.00[6][7]Polymer grade, viscosity, bulk availability.
Trichlorosilane (HSiCl₃) ~$1.20 - $8.50[8][9]High volume production for the semiconductor industry.[10]

Note: Prices are estimates based on listed supplier information and are subject to change based on volume, purity, and market conditions.

Performance and Properties Comparison

Beyond raw material cost, the performance, safety, and handling characteristics of each reagent contribute significantly to the overall process cost.

ParameterThis compound (Ph₂SiH₂)Polymethylhydrosiloxane (PMHS)Trichlorosilane (HSiCl₃)
Physical Form Colorless liquid[5]Colorless, viscous liquid[6][11]Colorless, volatile liquid[10]
Reactivity Moderate; often requires a catalyst (e.g., Rh, Ir, Cu) for activation.[4][12]Low; requires activation (e.g., fluoride (B91410), Lewis acids).[3]Very High; pyrophoric (ignites in air).[10]
Selectivity High chemoselectivity; tolerates many functional groups.[4][13]Good; generally does not reduce C-C double bonds, halogens, or nitro groups.[3]Lower; high reactivity can lead to side reactions.
Reaction Conditions Often mild (room temperature).[14]Mild to moderate temperatures.[3]Low temperatures required due to high reactivity and volatility.
Handling & Safety Air and moisture sensitive; skin and eye irritant.[15][16]Non-toxic, air and moisture stable.[3][17]Extremely flammable, corrosive, reacts violently with water to produce HCl gas.[10][18]
Byproducts/Waste Diphenylsilanediol or polysiloxanes.[12]Polymethylsiloxane (silicone oil).[3]Silicon oxides and corrosive Hydrogen Chloride (HCl).[10][18]
Key Applications Deoxygenations, reductive aminations, ester/amide reductions in fine chemical & pharma synthesis.[1][19][20]General reductions where cost is critical; waterproofing agent.[11][17]Precursor for polysilicon in the semiconductor industry; hydrosilylation reactions.[10]

Experimental Protocols: Representative Ester Reduction

To illustrate the practical differences, below are representative protocols for the reduction of an ester to an alcohol using each silane. These are generalized procedures based on published literature and should be optimized for specific substrates.

This compound: Rhodium-Catalyzed Reduction

This protocol is based on the rhodium-catalyzed reduction of esters, which proceeds under mild conditions.[14]

Reaction: R-COOR' + 2 Ph₂SiH₂ --(Rh-catalyst)--> R-CH₂OH + R'-OH + 2 (Ph₂)Si-O-Si(Ph₂)

Methodology:

  • To a dry, inert-atmosphere flask, add the ester substrate (1.0 eq) and a suitable anhydrous solvent (e.g., THF).

  • Add the rhodium catalyst, such as [RhCl(PPh₃)₃] (0.1 - 1.0 mol%).

  • Add this compound (2.0 - 2.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction carefully with an aqueous acid solution (e.g., 1M HCl) to hydrolyze the resulting silyl (B83357) ethers.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol via column chromatography or distillation.

sub Ester Substrate + Rh Catalyst in THF dps Add this compound (Room Temp) sub->dps react Reaction Stirring (4-24h) dps->react quench Aqueous HCl Quench react->quench workup Extraction & Purification quench->workup product Primary Alcohol workup->product

Caption: Experimental workflow for Rh-catalyzed ester reduction with this compound.

Polymethylhydrosiloxane (PMHS): Fluoride-Activated Reduction

PMHS is an economical and stable reducing agent, often activated by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).[3]

Reaction: R-COOR' + PMHS --(Fluoride source)--> R-CH₂OH + R'-OH + Polysiloxane

Methodology:

  • In a flask, dissolve the ester substrate (1.0 eq) in a suitable solvent (e.g., THF, DMF).

  • Add PMHS (2.0 - 3.0 eq of Si-H) to the solution.

  • Add a catalytic amount of a fluoride source, such as a 1M solution of TBAF in THF (5-10 mol%).

  • Heat the reaction mixture to 50-70 °C and stir for 6-48 hours, monitoring for completion.

  • Cool the reaction to room temperature and quench by the slow addition of 1M HCl.

  • Perform a standard aqueous workup and extraction.

  • Purify the product by chromatography or distillation. The polysiloxane byproduct is often insoluble in many solvents and can sometimes be removed by filtration.

Trichlorosilane (TCS): Reductive Ester Cleavage

Trichlorosilane is a powerful reducing agent, but its use requires stringent safety precautions due to its pyrophoric nature and the generation of corrosive HCl.

Reaction: R-COOR' + 2 HSiCl₃ --> R-CH₂-OSiCl₂H + R'-OSiCl₂H --(Hydrolysis)--> R-CH₂OH + R'-OH + Si-byproducts

Methodology:

  • Strictly under inert atmosphere (N₂ or Ar) in a well-ventilated fume hood , add the ester substrate (1.0 eq) to a dry, cooled (0 °C) flask with an anhydrous, non-protic solvent (e.g., dichloromethane, toluene).

  • Add Trichlorosilane (2.0 - 3.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Often, a tertiary amine base (e.g., triethylamine) is added to scavenge the HCl that can be formed from trace moisture.

  • Allow the reaction to stir at low temperature or warm slowly to room temperature over several hours.

  • Monitor the reaction by GC-MS (after careful quenching of an aliquot).

  • Upon completion, the reaction must be quenched with extreme care by slowly adding it to a cooled, stirred solution of aqueous base (e.g., saturated NaHCO₃) to neutralize the excess TCS and the resulting HCl.

  • Separate the layers, extract the aqueous layer, and wash the combined organic phases.

  • Dry, concentrate, and purify the product.

Cost-Benefit Analysis Summary

  • This compound: The primary benefit of this compound is its high selectivity, which allows for reductions in the presence of other sensitive functional groups, potentially shortening synthetic routes by avoiding protection/deprotection steps.[13][19] Its use under mild, catalytic conditions can also reduce energy costs and simplify reactor requirements.[14] The higher upfront cost of the reagent can be justified in the synthesis of high-value products like pharmaceuticals, where purity and yield are paramount and process simplification offers significant downstream savings.[1]

  • Polymethylhydrosiloxane (PMHS): The overwhelming advantage of PMHS is its low cost and excellent safety profile.[3][17] It is stable, easy to handle, and its byproducts are environmentally benign silicone oils.[17] This makes it an ideal choice for large-volume synthesis of less complex molecules where cost is the dominant factor. The main drawback is its lower reactivity, which may necessitate longer reaction times, higher temperatures, or specific activators, potentially limiting its applicability for more sensitive or sterically hindered substrates.

  • Trichlorosilane (TCS): The key benefit of TCS is its extremely low cost and high reactivity.[8][10] However, these advantages are heavily offset by its significant hazards. It is pyrophoric, reacts violently with water, and produces corrosive HCl gas.[10][18] The use of TCS on a large scale requires specialized equipment, extensive safety protocols, and robust waste neutralization systems. The total process cost, including safety infrastructure and waste management, can easily outweigh the low reagent cost. Its use is typically reserved for specific applications where its high reactivity is essential and can be safely managed.

Conclusion

The choice between this compound, PMHS, and Trichlorosilane for large-scale synthesis is not a matter of identifying a single "best" reagent, but of aligning the reagent's characteristics with the specific demands of the chemical process.

  • This compound is the reagent of choice for complex, high-value syntheses where chemoselectivity and mild conditions can simplify the overall process and maximize yield, justifying its higher cost.

  • Polymethylhydrosiloxane (PMHS) is the workhorse for cost-sensitive, large-volume reductions of robust substrates, offering an unparalleled combination of low price and high safety.

  • Trichlorosilane (TCS) is a highly reactive, low-cost option suitable for specific applications but carries a heavy burden of safety and handling costs, making it a niche choice in fine chemical synthesis.

For researchers and drug development professionals, a thorough analysis that extends beyond the price per kilogram to include process safety, efficiency, and waste management is essential for making an informed and economically sound decision.

References

A Comparative Guide to Diphenylsilane and Borohydride Reagents in Reductive Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the reduction of functional groups is a cornerstone transformation. The choice of a reducing agent is critical, dictating the selectivity, efficiency, and functional group tolerance of a reaction. This guide provides a comprehensive comparison of two classes of reducing agents: diphenylsilane, a representative organosilane, and borohydride (B1222165) reagents, exemplified by the widely used sodium borohydride. This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: this compound vs. Borohydride Reagents

FeatureThis compoundBorohydride Reagents (e.g., Sodium Borohydride)
Reactivity Mild to strong (tunable with catalyst)Mild and selective
Primary Substrates Esters, amides, ketones, aldehydesAldehydes, ketones
Functional Group Tolerance Good to excellent (catalyst dependent)Excellent for many functional groups not reduced by it
Reaction Conditions Often requires a catalyst (e.g., Rh, Cu, Zn complexes), typically anhydrousProtic solvents (e.g., methanol, ethanol), aqueous conditions possible
Byproducts SiloxanesBorate esters

Performance Comparison: Reactivity and Selectivity

This compound, often in the presence of a transition metal catalyst, is a versatile reducing agent capable of reducing a broad spectrum of functional groups. In contrast, sodium borohydride is a highly chemoselective reagent, primarily used for the reduction of aldehydes and ketones.[1][2][3]

Reduction of Aldehydes and Ketones

Both this compound and sodium borohydride are effective in the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. Sodium borohydride is generally the reagent of choice for this transformation due to its low cost, ease of handling, and high yields under mild conditions.[4][5]

Table 1: Reduction of Ketones

SubstrateReagent SystemSolventTimeYield (%)Reference
AcetophenonePh₂SiH₂ / [Rh(cod)Cl]₂-BornylNH₂Microreactor-High[1]
9-FluorenoneNaBH₄95% Ethanol15 min-[6]
3-NitroacetophenoneNaBH₄Ethanol--[7]
BenzophenoneNaBH₄Methanol< 10 min (ice bath)-[8]
Reduction of Esters

The reduction of esters to primary alcohols highlights a key difference between the two reagents. Sodium borohydride is generally unreactive towards esters under standard conditions.[9] However, its reactivity can be enhanced by using additives such as Lewis acids (e.g., CaCl₂, LiCl) or by conducting the reaction at higher temperatures.[7] this compound, when activated by a catalyst, can efficiently reduce esters to alcohols in high yields at room temperature.

Table 2: Reduction of Esters

SubstrateReagent SystemSolventTimeYield (%)Reference
Ethyl decanoatePh₂SiH₂ / [RhCl(cod)]₂/4PPh₃-72 h98
Ethyl phenylacetatePh₂SiH₂ / [RhCl(cod)]₂/4PPh₃-72 h92
Ethyl decanoatePh₂SiH₂ / Wilkinson's catalyst-6 h-
Aromatic methyl estersNaBH₄ / THF-methanolTHF/Methanol2-5 h70-92[10]
Various estersNaBH₄ / CaCl₂THF/alcohol--[7]
Reduction of Amides

Similar to esters, amides are typically resistant to reduction by sodium borohydride alone.[11] Activation with reagents like triflic anhydride (B1165640) (Tf₂O) is necessary to facilitate their reduction to amines.[12][13] In contrast, catalytic systems involving this compound have been developed for the reduction of amides to the corresponding amines in good to moderate yields.

Table 3: Reduction of Amides

SubstrateReagent SystemProductYield (%)Reference
N-monosubstituted amidesPh₂SiH₂ / Rh-complexSecondary aminesModerate to good
Various amidesNaBH₄ / Tf₂OAminesGood to excellent[12]

Reaction Mechanisms

The mechanisms of reduction for this compound and borohydride reagents differ significantly.

Borohydride Reduction

Sodium borohydride acts as a source of hydride ions (H⁻). The reduction of a carbonyl compound involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent to yield the alcohol.[1]

Borohydride_Reduction_Mechanism Carbonyl_Compound R(CO)R' Alkoxide_Intermediate R(CHO⁻)R' Carbonyl_Compound->Alkoxide_Intermediate Nucleophilic Attack Hydride BH₄⁻ Hydride->Alkoxide_Intermediate Borane_Byproduct BH₃ Alcohol_Product R(CHOH)R' Alkoxide_Intermediate->Alcohol_Product Protonation Solvent H-Solvent Solvent->Alcohol_Product Solvated_Borate Solvent-BH₃ Rhodium_Catalyzed_Hydrosilylation Rh(I)_Catalyst Rh(I) Catalyst Oxidative_Addition Rh(III)-H(SiPh₂) Complex Rh(I)_Catalyst->Oxidative_Addition Oxidative Addition This compound Ph₂SiH₂ This compound->Oxidative_Addition Coordination Coordinated Complex Oxidative_Addition->Coordination Carbonyl_Substrate R(CO)R' Carbonyl_Substrate->Coordination Insertion Rh(III)-alkoxy-silyl Complex Coordination->Insertion Insertion Reductive_Elimination Rh(I) Catalyst Regeneration Insertion->Reductive_Elimination Reductive Elimination Reductive_Elimination->Rh(I)_Catalyst Silylated_Alcohol R(CHOSiHPh₂)R' Reductive_Elimination->Silylated_Alcohol

References

A Comparative Guide to the Stereoselectivity of Diphenylsilane in Carbonyl Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of carbonyl compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule dictates its biological activity. Diphenylsilane (Ph₂SiH₂) has emerged as a versatile and selective reducing agent, offering distinct advantages over traditional metal hydrides. This guide provides an objective comparison of the stereoselectivity of this compound with other common reducing agents, supported by experimental data and detailed protocols.

Diastereoselective Reduction of 4-tert-Butylcyclohexanone (B146137): A Comparative Analysis

The reduction of 4-tert-butylcyclohexanone is a classic model system for evaluating the diastereoselectivity of a reducing agent. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation, presenting two distinct faces for hydride attack on the carbonyl. Attack from the axial face leads to the formation of the thermodynamically more stable trans (equatorial) alcohol, while equatorial attack results in the formation of the sterically more hindered cis (axial) alcohol.

The stereochemical outcome is highly dependent on the steric bulk of the hydride donor. Smaller, less hindered reagents tend to favor axial attack, while bulkier reagents preferentially attack from the equatorial face.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)
This compound (with Rh(I) catalyst) trans~5:95[1]
Sodium Borohydride (B1222165) (NaBH₄)trans~12:88[2]
L-Selectride®cis>98:2[3]

Table 1. Comparison of diastereoselectivity in the reduction of 4-tert-butylcyclohexanone.

As the data indicates, this compound, in the presence of a rhodium catalyst, exhibits excellent diastereoselectivity, favoring the formation of the trans isomer. Its selectivity is comparable to, and in some cases exceeds, that of sodium borohydride. In contrast, the sterically demanding L-Selectride provides the opposite stereochemical outcome with high fidelity.

Asymmetric Reduction of Prochiral Ketones: Enantioselectivity of this compound

The true power of this compound is realized in asymmetric reductions of prochiral ketones, such as acetophenone (B1666503), when used in conjunction with chiral metal catalysts. The ability to induce high enantioselectivity is a critical requirement in the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals.

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
[Rh(COD)Cl]₂ / (S,S)-Phos-Biox>9594
[Rh(cod)₂]BF₄ / (R,R)-(S,S)-n-Butyl-TRAP9097
Ir catalyst / (S)-DIPOF>9995

Table 2. Enantioselective reduction of acetophenone to 1-phenylethanol (B42297) using this compound with various chiral catalysts.

These results highlight the exceptional levels of enantioselectivity achievable with this compound-based systems. The choice of chiral ligand is crucial in determining the stereochemical outcome, allowing for fine-tuning of the reaction to favor the desired enantiomer.

Experimental Protocols

Diastereoselective Reduction of 4-tert-Butylcyclohexanone

Protocol 1: Reduction with this compound and a Rhodium Catalyst

  • Materials: 4-tert-butylcyclohexanone, this compound, [Rh(COD)Cl]₂, anhydrous tetrahydrofuran (B95107) (THF), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-tert-butylcyclohexanone (1.0 mmol) and anhydrous THF (10 mL).

    • Add [Rh(COD)Cl]₂ (0.01 mmol, 1 mol%).

    • Slowly add this compound (1.2 mmol) to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: Reduction with Sodium Borohydride [4][5]

  • Materials: 4-tert-butylcyclohexanone, sodium borohydride, methanol (B129727), 1 M hydrochloric acid, diethyl ether, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-tert-butylcyclohexanone (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 3: Reduction with L-Selectride® [4]

  • Materials: 4-tert-butylcyclohexanone, L-Selectride® (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), water, 3 M sodium hydroxide, 30% hydrogen peroxide, diethyl ether, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.2 mL, 1.2 mmol) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

    • Allow the mixture to warm to room temperature and add 3 M NaOH followed by the slow, dropwise addition of 30% H₂O₂.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Mechanistic Insights and Visualizations

The mechanism of rhodium-catalyzed hydrosilylation of ketones is complex and has been the subject of considerable study. The currently accepted models involve the oxidative addition of the silane (B1218182) to the rhodium(I) catalyst, followed by coordination of the ketone and subsequent migratory insertion steps.

Diastereoselective_Reduction cluster_ketone 4-tert-Butylcyclohexanone cluster_reagents Reducing Agents cluster_products Products Ketone Ketone Ph2SiH2 Ph₂SiH₂ (with Rh catalyst) NaBH4 NaBH₄ LSelectride L-Selectride® Trans trans-Alcohol (Equatorial OH) Ph2SiH2->Trans Axial Attack (Major) NaBH4->Trans Axial Attack (Major) Cis cis-Alcohol (Axial OH) LSelectride->Cis Equatorial Attack (Major)

Caption: Facial selectivity in the reduction of 4-tert-butylcyclohexanone.

The diagram above illustrates the concept of facial selectivity. Less hindered reagents like this compound and sodium borohydride approach from the more accessible axial face, leading to the trans product. In contrast, the bulky L-Selectride is forced to attack from the equatorial face, resulting in the cis product.

The catalytic cycle for the rhodium-catalyzed hydrosilylation of a ketone is depicted below. The key steps involve the formation of a rhodium-hydrido-silyl intermediate, which then delivers the hydride to the coordinated ketone.

Rhodium_Catalyzed_Hydrosilylation Rh(I) Catalyst Rh(I) Catalyst Oxidative Addition Oxidative Addition Rh(I) Catalyst->Oxidative Addition + Ph₂SiH₂ Rh(III)-H(SiPh₂H) Rh(III) Hydrido-Silyl Intermediate Oxidative Addition->Rh(III)-H(SiPh₂H) Ketone Coordination Ketone Coordination Rh(III)-H(SiPh₂H)->Ketone Coordination + Ketone Coordinated Complex [Rh(III)-H(SiPh₂H)(Ketone)] Ketone Coordination->Coordinated Complex Migratory Insertion Migratory Insertion Coordinated Complex->Migratory Insertion Alkoxy-Silyl Complex Rh(III) Alkoxy-Silyl Complex Migratory Insertion->Alkoxy-Silyl Complex Reductive Elimination Reductive Elimination Alkoxy-Silyl Complex->Reductive Elimination Reductive Elimination->Rh(I) Catalyst Regeneration Silyl Ether Silyl Ether Reductive Elimination->Silyl Ether

Caption: Simplified mechanism of Rh-catalyzed ketone hydrosilylation.

Conclusion

This compound is a highly effective and selective reducing agent for carbonyl compounds. In diastereoselective reductions, its performance is comparable to or better than sodium borohydride in favoring the thermodynamically more stable alcohol. Its true strength lies in asymmetric catalysis, where, in combination with appropriate chiral ligands and metal catalysts, it can achieve outstanding levels of enantioselectivity in the reduction of prochiral ketones. The milder reaction conditions and high selectivity make this compound an attractive alternative to traditional metal hydride reagents for the synthesis of complex, stereochemically defined molecules in research and industrial settings.

References

Diphenylsilane's performance in green chemistry applications

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of sustainable practices in the chemical industry, diphenylsilane has emerged as a promising reagent, particularly in reduction and coupling reactions. Its performance in green chemistry applications offers significant advantages over traditional reagents, primarily due to its generation of benign byproducts and high efficiency. This guide provides a comparative analysis of this compound's performance against other common reagents in key chemical transformations, supported by experimental data, detailed protocols, and process visualizations.

Performance in Ketone Reduction

This compound is a highly effective reducing agent for the hydrosilylation of ketones to their corresponding alcohols. This transformation is fundamental in organic synthesis, and the choice of reducing agent significantly impacts the greenness of the process.

Comparative Data

The following table compares the performance of this compound with other common reducing agents in the reduction of acetophenone (B1666503).

Reducing AgentCatalystSolventTime (h)Temperature (°C)Yield (%)Reference
This compound [Rh(cod)Cl]₂/ (R,R)-(S,S)-n-BuTRAPToluene (B28343)182590[1]
This compound FeBr₂/L74Toluene242592[1]
Polymethylhydrosiloxane (PMHS) Ti(OiPr)₄/PhSiH₃Toluene242573[2]
Phenylsilane hCAII in E. coliTris Buffer3RT89[3]

As the data indicates, this compound, in conjunction with appropriate catalysts, can achieve high yields in the reduction of acetophenone under mild conditions.[1] While direct comparative studies under identical conditions are limited, the available data suggests that this compound is a highly efficient alternative to other silanes like PMHS and phenylsilane.[1][2][3]

Experimental Workflow: Reduction of Acetophenone

The following diagram outlines a typical experimental workflow for the reduction of a ketone using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve ketone and catalyst in anhydrous solvent under inert atmosphere. B Add this compound dropwise at specified temperature. A->B C Stir the reaction mixture for the designated time. B->C D Quench the reaction with an appropriate aqueous solution. C->D E Extract the product with an organic solvent. D->E F Dry the organic layer and concentrate under reduced pressure. E->F G Purify the crude product by column chromatography. F->G

General workflow for ketone reduction.
Detailed Experimental Protocol: Reduction of Acetophenone

This protocol is adapted from established procedures for the rhodium-catalyzed hydrosilylation of ketones.[1]

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • [Rh(cod)Cl]₂ (0.005 mmol, 2.5 mg)

  • (R,R)-(S,S)-n-ButylTRAP ligand (0.011 mmol)

  • This compound (1.2 mmol, 221 mg)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the catalyst [Rh(cod)Cl]₂ and the ligand (R,R)-(S,S)-n-ButylTRAP.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 20 minutes.

  • Add a solution of acetophenone in anhydrous toluene (3 mL).

  • Cool the mixture to the desired reaction temperature (e.g., 25 °C).

  • Add this compound dropwise to the stirred solution.

  • Stir the reaction mixture for 18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.

Performance in Amide Bond Formation

This compound serves as an excellent coupling reagent for the direct formation of amides from carboxylic acids and amines. This method is particularly noteworthy from a green chemistry perspective as it generates only hydrogen gas and a siloxane byproduct, avoiding the stoichiometric waste produced by many traditional coupling reagents.[4]

Comparative Data

The following table provides a comparison of the this compound-mediated amide synthesis with a traditional coupling agent, HATU, and a boric acid catalyzed method for the synthesis of N-benzylbenzamide.

MethodReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
This compound Benzoic acid, Benzylamine (B48309), N-MethylpyrrolidineTHF166595+ (unoptimized)[4]
HATU Hydrocinnamic acid, Benzylamine, DIPEADMF-RTGood[5]
Boric Acid Benzoic acid, BenzylamineToluene20Reflux89[6]
PPh₃/I₂ Benzoic acid, Benzylamine, Et₃NCH₂Cl₂0.17RT99[7]

The data illustrates that this compound can achieve very high yields in amide formation.[4] While traditional coupling agents like HATU are effective, they often have high molecular weights and generate significant waste, leading to poor atom economy and high E-factors.[5] Boric acid catalysis offers a greener alternative, though it may require longer reaction times and higher temperatures.[6]

Green Chemistry Metrics Comparison
MetricThis compound Method (Conceptual)HATU MethodBoric Acid Method
Atom Economy (%) HighLowHigh
Process Mass Intensity (PMI) LowHigh (Typical: >100)Moderate (Typical: 89)
E-factor LowHighModerate

Note: The values for the this compound method are conceptually estimated based on its byproduct profile. The values for HATU and Boric Acid methods are based on a comparative study of different amide formation routes.[5]

Signaling Pathway: this compound-Mediated Amide Formation

The proposed mechanism for the this compound-mediated amide bond formation involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

G A Carboxylic Acid + this compound B Silyl Ester Intermediate A->B Activation D Tetrahedral Intermediate B->D Nucleophilic Attack C Amine C->D E Amide Product D->E Elimination F Siloxane + H₂ D->F

Proposed pathway for amide formation.
Detailed Experimental Protocol: Synthesis of N-benzylbenzamide

This protocol is based on the general procedure for direct amide coupling using this compound.[4]

Materials:

  • Benzoic Acid (1.0 mmol, 122 mg)

  • Benzylamine (1.0 mmol, 107 mg)

  • This compound (1.1 mmol, 203 mg)

  • N-Methylpyrrolidine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry round-bottom flask, add benzoic acid and anhydrous THF.

  • Add N-methylpyrrolidine to the solution.

  • Add this compound to the reaction mixture at room temperature.

  • Add benzylamine to the flask and heat the reaction mixture to 65 °C.

  • Stir the reaction for 16 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Conclusion

This compound demonstrates excellent performance in green chemistry applications, particularly as a reducing agent for ketones and as a coupling reagent for amide bond formation. Its key advantages lie in its high reactivity, mild reaction conditions, and the generation of environmentally benign byproducts, which contribute to a lower E-factor and Process Mass Intensity compared to many traditional methods. For researchers and professionals in drug development and chemical synthesis, this compound represents a valuable tool for designing more sustainable and efficient chemical processes.

References

Efficacy of different catalysts with Diphenylsilane for specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Diphenylsilane-Mediated Transformations

For Researchers, Scientists, and Drug Development Professionals

The use of this compound as a reducing agent in organic synthesis offers a versatile and often milder alternative to traditional metal hydride reagents. The efficacy and selectivity of these reductions, however, are highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts for specific transformations using this compound, with a focus on the reduction of ketones and esters. The information presented is curated from experimental data to assist researchers in selecting the optimal catalytic system for their synthetic needs.

I. Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This compound, in conjunction with chiral metal catalysts, has proven to be an effective system for achieving high enantioselectivity. Below is a comparison of different catalytic systems for the reduction of a benchmark substrate, acetophenone (B1666503).

Table 1: Comparison of Catalysts for the Asymmetric Reduction of Acetophenone with this compound

Catalyst PrecursorLigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
[Rh(cod)Cl]₂(S,S)-Phos-Biox (L63)1.0Toluene-2024>9594[1]
[Rh(cod)Cl]₂P,N-type ligand (L64)1.0TolueneRT249794[1]
[Ir(cod)Cl]₂(R)-DIPOF (L40)1.0THF0489995[1]
Rh catalyst(S)-DIPOF (L41)1.0THF0489893[1]
Ru catalyst(S)-DIPOF (L40)1.0THFRT246088 (R)[1]
CuCl(S)-P-PHOS (L13)3.0TolueneRT129592[1]

Key Observations:

  • Iridium vs. Rhodium: For the asymmetric hydrosilylation of prochiral ketones, iridium catalysts, when paired with ligands like (R)-DIPOF, have shown superior performance in terms of both yield and enantioselectivity compared to their rhodium counterparts with the same ligand[1]. Interestingly, the two metals can produce opposite enantiomers with the same chiral ligand[1].

  • Rhodium Systems: Various chiral ligands in combination with rhodium precursors provide excellent yields and high enantioselectivity for the reduction of aryl alkyl ketones[1]. The choice of ligand is crucial and can significantly impact the reaction outcome.

  • Copper as a Cost-Effective Alternative: Copper-based catalytic systems have emerged as a more economical option compared to precious metal catalysts like rhodium and iridium. With appropriate chiral ligands, copper catalysts can achieve high yields and enantioselectivities in the reduction of heteroaromatic ketones[1].

II. Reduction of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride are commonly used, this compound with a suitable catalyst offers a milder and more chemoselective alternative.

Table 2: Rhodium-Catalyzed Reduction of Esters with this compound

SubstrateCatalyst SystemTime (h)Yield (%)Reference
Ethyl decanoate[RhCl(cod)]₂/4PPh₃7298[2]
Ethyl phenylacetate[RhCl(cod)]₂/4PPh₃7292[2]
Ethyl 7-bromoheptanoate[RhCl(cod)]₂/4PPh₃7295[2]

Key Observations:

  • Rhodium complexes, such as those generated from [RhCl(cod)]₂ and triphenylphosphine (B44618), are effective catalysts for the reduction of various carboxylic esters to their corresponding alcohols using this compound[2].

  • This rhodium-based system exhibits good functional group tolerance, as demonstrated by the successful reduction of an ester bearing a bromo substituent[2].

  • The reactions can be carried out at room temperature, although they may require longer reaction times[2]. The use of Wilkinson's catalyst, [RhCl(PPh₃)₃], can significantly reduce the reaction time[2].

Experimental Protocols

General Procedure for Asymmetric Reduction of Acetophenone (based on Rh-L63 system)

To a solution of the rhodium precursor [Rh(cod)Cl]₂ (1.0 mol%) and the chiral ligand (S,S)-Phos-Biox (L63) (1.1 mol%) in dry toluene, the substrate acetophenone (1.0 mmol) is added under an inert atmosphere. The mixture is cooled to -20 °C, and this compound (1.2 mmol) is added dropwise. The reaction is stirred at this temperature for 24 hours. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques. The enantiomeric excess is determined by chiral HPLC analysis[1].

General Procedure for Rhodium-Catalyzed Reduction of Esters

In a reaction vessel under an inert atmosphere, the rhodium precursor [RhCl(cod)]₂ (0.5 mol%) and triphenylphosphine (4.0 mol%) are dissolved in a suitable solvent. The ester substrate (1.0 mmol) is added, followed by the dropwise addition of this compound (2.0 mmol). The reaction mixture is stirred at room temperature for the specified time (e.g., 72 hours). After the reaction is complete, the mixture is worked up, and the alcohol product is purified by column chromatography[2].

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the catalytic reduction of a carbonyl compound with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start reagents Mix Catalyst Precursor and Ligand in Solvent start->reagents substrate Add Substrate reagents->substrate cool Cool to Reaction Temperature substrate->cool add_silane Add this compound cool->add_silane stir Stir for Specified Time add_silane->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Analysis (NMR, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for catalytic carbonyl reduction.

Catalyst Selection Logic

This diagram outlines the decision-making process for selecting a suitable catalyst system based on the transformation type and desired outcome.

catalyst_selection cluster_ketone Ketone Reduction cluster_chiral_options Catalyst Choice cluster_ester Ester Reduction start Select Transformation ketone Asymmetric Reduction? start->ketone Ketone ester Primary Alcohol Synthesis start->ester Ester chiral_alc Chiral Alcohol Synthesis ketone->chiral_alc Yes achiral_alc Achiral Alcohol ketone->achiral_alc No ir_cat Iridium Catalyst (High ee, High Yield) chiral_alc->ir_cat rh_cat Rhodium Catalyst (High ee, Good Yield) chiral_alc->rh_cat cu_cat Copper Catalyst (Cost-Effective, Good ee) chiral_alc->cu_cat rh_ester Rhodium Catalyst ([RhCl(cod)]₂/PPh₃) ester->rh_ester

Caption: Decision tree for catalyst selection in this compound reductions.

References

Benchmarking Diphenylsilane Against Newer Generation Reducing Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of diphenylsilane, a well-established reducing agent, with newer generation hydrosilanes, focusing on their performance in key chemical transformations. Experimental data is presented to support the comparisons, and detailed methodologies are provided for key reactions.

Hydrosilanes are a versatile class of reducing agents used in a wide array of chemical transformations, including the reduction of carbonyls, esters, and amides. Their reactivity can be tuned by the substituents on the silicon atom, and their application often involves catalysis by transition metal complexes or other activators. This compound (Ph₂SiH₂) has long been a staple in the chemist's toolkit, valued for its reactivity and relative ease of handling. However, in recent years, a new generation of silanes, such as polymethylhydrosiloxane (B1170920) (PMHS) and various alkoxysilanes, have emerged as cost-effective, and in some cases, more efficient and selective alternatives.

This guide will delve into a comparative analysis of this compound and these newer agents, with a focus on quantitative performance data, experimental protocols, and the underlying mechanistic principles.

Performance Comparison: Reduction of Carbonyls, Esters, and Amides

The choice of a reducing agent is often dictated by the specific functional group to be reduced and the presence of other sensitive moieties within the molecule. The following table summarizes the performance of this compound against newer generation silanes in the reduction of ketones, esters, and amides, based on published experimental data.

Functional GroupSubstrateReducing AgentCatalyst/ConditionsTime (h)Temp. (°C)Yield (%)Reference
KetoneAcetophenoneThis compound[Rh(cod)Cl]₂ / (R,R)-(S,S)-n-BuTRAP--High Yield[1]
KetoneAcetophenonePMHSCuCl / (S)-L4--Excellent Yield[1][2]
KetoneVariousThis compoundRh-complex / P,S-ligand--Excellent Results[1]
KetoneVariousPMHSRh-complex / P,S-ligand--Poor Outcomes[1]
EsterEthyl DecanoateThis compound[RhCl(cod)]₂/4PPh₃72RT98[3]
EsterEthyl PhenylacetateThis compound[RhCl(cod)]₂/4PPh₃72RT92[3]
EsterVariousTriethoxysilaneZn(OAc)₂--High Yields[4]
Amide (Tertiary)N-BenzoylpiperidinePMHSEt₂Zn / LiCl24RT>99 (Conversion)[5]
Amide (Secondary)VariousThis compoundFe₃(CO)₁₂24100High Conversion[6]

Note: The data presented is compiled from various sources and may not represent directly comparable experiments conducted side-by-side. The efficiency of each reduction is highly dependent on the specific substrate, catalyst, and reaction conditions.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for representative reductions using this compound and a newer generation silane (B1218182) are outlined below.

Protocol 1: Rhodium-Catalyzed Reduction of an Ester to an Alcohol using this compound

This protocol is adapted from the work of Ohta et al. for the reduction of carboxylic esters.[3]

Materials:

  • Ester (e.g., Ethyl Decanoate)

  • This compound (Ph₂SiH₂)

  • [RhCl(cod)]₂ (cod = 1,5-cyclooctadiene)

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [RhCl(cod)]₂ (0.01 mmol) and triphenylphosphine (0.04 mmol).

  • Add anhydrous THF (5 mL) to dissolve the catalyst components.

  • To this solution, add the ester (1.0 mmol) followed by this compound (2.2 mmol).

  • Stir the reaction mixture at room temperature for 6-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding alcohol.

Protocol 2: Iron-Catalyzed Reduction of a Tertiary Amide to an Amine using PMHS

This protocol is based on the work of Volkov et al. for the reduction of tertiary amides.

Materials:

  • Tertiary Amide (e.g., N-Benzoylpiperidine)

  • Polymethylhydrosiloxane (PMHS)

  • Iron(II) Acetate (B1210297) (Fe(OAc)₂)

  • 1-(2-hydroxy-2-phenylethyl)-3-methylimidazolium triflate ([PhHEMIM][OTF])

  • n-Butyllithium (nBuLi)

  • Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Iron(II) Acetate (0.01 mmol), [PhHEMIM][OTF] (0.011 mmol), and Lithium Chloride (0.01 mmol).

  • Add anhydrous THF (2 mL) and cool the mixture to 0 °C.

  • Slowly add n-Butyllithium (0.02 mmol) and stir for 10 minutes at 0 °C.

  • To this catalyst mixture, add the tertiary amide (1.0 mmol) followed by PMHS (3.0 mmol).

  • Allow the reaction to warm to room temperature and then heat to 65 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with 1 M NaOH.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding tertiary amine.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental design and the underlying chemical transformations, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Comparison Substrate Selection Substrate Selection Reaction Setup 1 Reaction Setup 1 Substrate Selection->Reaction Setup 1 Reaction Setup 2 Reaction Setup 2 Substrate Selection->Reaction Setup 2 Reducing Agent 1\n(this compound) Reducing Agent 1 (this compound) Reducing Agent 1\n(this compound)->Reaction Setup 1 Reducing Agent 2\n(Newer Generation) Reducing Agent 2 (Newer Generation) Reducing Agent 2\n(Newer Generation)->Reaction Setup 2 Catalyst/Activator Selection Catalyst/Activator Selection Catalyst/Activator Selection->Reaction Setup 1 Catalyst/Activator Selection->Reaction Setup 2 Monitoring Monitoring Reaction Setup 1->Monitoring Reaction Setup 2->Monitoring Work-up & Purification 1 Work-up & Purification 1 Monitoring->Work-up & Purification 1 Work-up & Purification 2 Work-up & Purification 2 Monitoring->Work-up & Purification 2 Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Work-up & Purification 1->Characterization (NMR, GC-MS) Work-up & Purification 2->Characterization (NMR, GC-MS) Performance Evaluation\n(Yield, Selectivity, etc.) Performance Evaluation (Yield, Selectivity, etc.) Characterization (NMR, GC-MS)->Performance Evaluation\n(Yield, Selectivity, etc.)

Caption: Experimental workflow for comparing reducing agents.

G M Metal Catalyst (M) Intermediate1 [M]-H M->Intermediate1 Oxidative Addition HSiR3 R₃SiH HSiR3->Intermediate1 Carbonyl R'₂C=O Intermediate2 [M]-O-CHR'₂ Carbonyl->Intermediate2 Intermediate1->Intermediate2 Hydrometalation Product R'₂CH-O-SiR₃ Intermediate2->Product Reductive Elimination Intermediate3 [M]-O-SiR₃ Product->M Catalyst Regeneration Alcohol R'₂CH-OH Product->Alcohol Hydrolysis

Caption: Catalytic cycle for hydrosilylation of a carbonyl.

Conclusion

The choice between this compound and newer generation reducing agents is multifaceted, depending on the specific synthetic challenge, cost considerations, and desired reaction characteristics. This compound remains a powerful and versatile reagent, particularly in reactions where its specific reactivity profile is advantageous.[1] However, newer agents like PMHS offer significant benefits in terms of cost, ease of handling, and simplified work-up procedures, making them highly attractive for large-scale applications and for specific catalytic systems.[5][6] The development of novel catalysts continues to expand the utility of all hydrosilanes, enabling milder reaction conditions and greater functional group tolerance. Researchers are encouraged to consider the data and protocols presented in this guide as a starting point for their own investigations and to consult the primary literature for the most up-to-date and substrate-specific information.

References

A Comparative Guide to Theoretical Studies on Diphenylsilane Reaction Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical studies on the transition states of various reactions involving diphenylsilane and related silanes. By summarizing key quantitative data, detailing computational methodologies, and visualizing the theoretical workflow, this document serves as a comprehensive resource for understanding the reactivity of this compound at a molecular level.

Comparison of Theoretical Approaches to this compound Reactivity

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states. The following sections compare theoretical studies on several key reactions involving this compound and analogous aryl-silanes, highlighting the different computational strategies employed and the key findings regarding reaction barriers.

Data Summary

The following table summarizes the quantitative data from the theoretical studies discussed in this guide, focusing on the calculated activation energies or barrier heights for different reactions involving this compound and related silanes.

Reaction TypeReactantsComputational MethodBasis SetCalculated Activation/Barrier EnergyReference
Internal Rotation This compoundDLPNO(TightPNO)-CCSD(T1) // B3LYP-D3(BJ)cc-pVTZ // def2-TZVP82 cm⁻¹[1]
Substitution Phenyl radical + SilaneNot specifiedNot specified39 kJ mol⁻¹[2]
Hydrosilylation (Rhodium-catalyzed) Alkene/Ketone + Tertiary SilaneωB97XDNot specified10.0 - 10.2 kcal/mol (oxidative addition)
Oxidation (Dearylation) Poly(phenyl-methylsilane) + ³O₂ωB97X-D6-31G(d)Not specified[3][4]

Detailed Methodologies

A detailed understanding of the computational protocols is essential for evaluating and comparing theoretical studies. The following sections outline the methodologies used in the cited research.

Computational Protocol for Internal Rotation of this compound

This protocol details the computational methods used to determine the barrier to internal rotation of the phenyl groups in this compound.[1]

  • Geometry Optimization: The equilibrium and transition state geometries were optimized using Density Functional Theory (DFT) with the B3LYP functional, including Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)). The def2-TZVP basis set was employed for these calculations.

  • Transition State Identification: Nudged Elastic Band (NEB) calculations were performed to identify the transition state connecting the equivalent minima of the phenyl group rotation. The transition state was confirmed by the presence of a single imaginary frequency in the vibrational analysis.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations were performed on the B3LYP-D3(BJ)/def2-TZVP optimized geometries. These calculations utilized the Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO(TightPNO)-CCSD(T1)) method with the cc-pVTZ basis set.

Computational Protocol for Arylsilane Oxidation

This protocol describes the computational approach used to investigate the oxidation mechanism of poly(arylsilane)s, which is initiated by the interaction of molecular oxygen with a phenyl group.[3][4]

  • Model System: A model system of poly(phenyl-methylsilane) was used to represent the polymer chain.

  • Reaction Pathway Calculation: The potential energy profiles for the dearylation and subsequent oxidation of the polysilane backbone were calculated using DFT at the ωB97X-D/6-31G(d) level of theory.[3] All calculations were performed for the triplet state (T₁) unless otherwise stated.

  • Software: The Gaussian 16 Rev. B01 software package was utilized for all calculations.

  • Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the identified transition states connect the correct reactants and products on the potential energy surface.

Visualization of Theoretical Workflow

The following diagram illustrates a typical workflow for the theoretical study of a reaction transition state, from the initial hypothesis to the final analysis of the reaction mechanism.

Theoretical_Study_Workflow cluster_setup 1. System Setup & Hypothesis cluster_computation 2. Computational Execution cluster_analysis 3. Analysis & Interpretation cluster_conclusion 4. Conclusion A Define Reactants & Products B Propose Reaction Mechanism(s) A->B C Geometry Optimization of Stationary Points (Reactants, Products, Intermediates) B->C D Transition State (TS) Search C->D E Frequency Calculation & TS Verification (Single Imaginary Frequency) D->E F Intrinsic Reaction Coordinate (IRC) Calculation E->F Confirms TS connects reactants/products G Calculate Activation Energy (ΔG‡) & Reaction Energy (ΔG) F->G I Construct Potential Energy Surface Profile G->I H Analyze TS Structure (Bond lengths, angles) H->I J Compare with Experimental Data (if available) I->J K Elucidate Reaction Mechanism I->K J->K

Caption: A generalized workflow for the computational investigation of reaction transition states.

References

Safety Operating Guide

Proper Disposal of Diphenylsilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in laboratory safety and chemical handling, this document provides essential, immediate safety and logistical information for the proper disposal of diphenylsilane. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

This compound, a common reducing agent in organic synthesis, requires careful handling and specific disposal procedures due to its potential hazards. While incineration is the primary recommended method of disposal for large quantities, laboratory-scale waste should be deactivated through a controlled quenching process before collection by certified hazardous waste personnel.[1]

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary
PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[2]Protects against splashes and potential exothermic reactions.
Hand Protection Neoprene or nitrile rubber gloves.[1]Provides chemical resistance to this compound.
Protective Clothing Flame-retardant laboratory coat and closed-toe shoes.Protects skin from contact and potential ignition sources.
Respiratory Protection NIOSH-certified organic vapor respirator.[1]Necessary if working outside of a fume hood or in case of a spill.

Step-by-Step Laboratory-Scale Disposal Protocol

This protocol details the quenching of residual this compound and contaminated materials (e.g., glassware, syringes) on a laboratory scale. This procedure should be performed in a fume hood.

Materials Needed:

  • An appropriate reaction flask (three-necked flask recommended) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • An ice-water bath.

  • An inert solvent such as heptane (B126788) or toluene.

  • A quenching solution: a mixture of a less reactive alcohol (e.g., isopropanol) followed by a more reactive one (e.g., methanol (B129727) or ethanol).[3][4]

  • Designated hazardous waste container.

Procedure:

  • Inert Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen or argon.

  • Dilution: Dilute the this compound waste with an inert solvent like heptane or toluene. This helps to control the reaction rate and dissipate heat.

  • Cooling: Place the flask in an ice-water bath to maintain a low temperature throughout the quenching process.

  • Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, to the stirred this compound solution using the dropping funnel.[3] The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution (hydrogen).

  • Monitoring the Reaction: Continue the addition of the quenching agent until the gas evolution subsides.

  • Completion of Quench: After the initial reaction with the less reactive alcohol has ceased, slowly add a more reactive alcohol, such as methanol or ethanol, to ensure the complete destruction of any remaining this compound.[3]

  • Final Quench with Water: Once the reaction with the alcohol is complete, very slowly add water to quench any remaining reactive species.[3] Be aware that the reaction with water can still be vigorous.

  • Waste Collection: Once the quenching process is complete and the solution has returned to room temperature, transfer the mixture to a properly labeled hazardous waste container. Clearly indicate the contents, including the solvents and the quenched this compound byproducts.

  • Decontamination of Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Diphenylsilane_Disposal_Workflow start Start: this compound Waste Generated assess Assess Quantity and Nature of Waste start->assess lab_scale Small Quantity (Lab-Scale) Residual amounts, contaminated materials assess->lab_scale Small large_scale Large Quantity Bulk, unused product assess->large_scale Large ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) lab_scale->ppe large_scale->ppe professional_disposal Arrange for Professional Disposal (Incineration) large_scale->professional_disposal fume_hood Work in a Fume Hood ppe->fume_hood quench_protocol Perform Quenching Protocol fume_hood->quench_protocol for lab-scale dilute 1. Dilute with Inert Solvent quench_protocol->dilute cool 2. Cool in Ice Bath dilute->cool add_alcohol 3. Slowly Add Isopropanol, then Methanol/Ethanol cool->add_alcohol add_water 4. Cautiously Add Water add_alcohol->add_water collect_waste 5. Transfer to Labeled Hazardous Waste Container add_water->collect_waste collect_waste->professional_disposal end End: Waste Properly Disposed professional_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Spill Management

In the event of a this compound spill, follow these immediate steps:

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. This commitment to safety and operational excellence is paramount in the scientific community.

References

Personal protective equipment for handling Diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Diphenylsilane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin, eye, and respiratory irritant.[1][2][3] Exposure can cause irritation upon contact or inhalation.[1][4] In the event of a fire, it may produce irritating fumes and organic acid vapors.[4]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Clean the mouth with water and seek medical attention. Do not induce vomiting.[1][2][3]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C12 H12 Si
CAS Number 775-12-2
Appearance Colorless Liquid
Odor Odorless
Boiling Point 95 - 97 °C / 203 - 206.6 °F
Flash Point 98 °C / 208.4 °F
Specific Gravity 0.990
Vapor Density 6.36

Source:[1]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, the following engineering controls and PPE are mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably using a chemical fume hood for local exhaust.[4][5]

  • Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4]

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Do not wear contact lenses.[2][4] A face shield may be required if there is a significant splash hazard.[6]

  • Hand Protection: Use neoprene or nitrile rubber gloves.[4] Gloves should be inspected before use and disposed of properly after handling the chemical.[7]

  • Skin and Body Protection: Wear suitable protective clothing or a lab coat to prevent skin contact.[4][5] Ensure shoes cover the entire foot.[6]

  • Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-certified combination organic vapor/acid gas respirator.[4]

Operational Plan: Step-by-Step Handling Protocol

Preparation and Storage:

  • Procurement and Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4][5]

  • Container Integrity: Keep the container tightly closed and store under an inert atmosphere, as the material can be moisture-sensitive.[1][2][8]

  • Incompatible Materials: Store separately from strong oxidizing agents, alkalis, metal salts, and precious metals.[1][2][4]

Handling Procedure:

  • Work Area Setup: Designate a specific area for handling within a chemical fume hood.

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in Section 3.

  • Chemical Dispensing: Dispense the required amount of this compound carefully, avoiding splashing.

  • Reaction Setup: If used in a reaction, ensure the apparatus is secure and properly assembled.

  • Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly with mild soap and water before leaving the work area.[4] Contaminated clothing should be removed and washed before reuse.[1][4]

Emergency and Disposal Plans

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Use an inert absorbent material like sand, silica (B1680970) gel, or a universal binder to soak up the spill.[1][2] Do not use combustible materials like sawdust.

  • Collect Waste: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][4] Use non-sparking tools.[5]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • All waste materials, including empty containers and contaminated absorbents, should be treated as hazardous waste.

  • Dispose of the chemical waste via incineration at an approved waste disposal plant.[1][4]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3][4] Do not release into the environment or allow entry into sewers or public waters.[4]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency & Disposal prep_area Prepare Well-Ventilated Work Area (Fume Hood) check_safety Verify Eyewash/Shower Functionality prep_area->check_safety get_sds Review Safety Data Sheet (SDS) check_safety->get_sds don_ppe Don Required PPE: Goggles, Gloves, Lab Coat get_sds->don_ppe handle Handle this compound: Avoid Contact and Inhalation don_ppe->handle store Store Properly: Cool, Dry, Inert Atmosphere handle->store Post-Use spill Spill Occurs handle->spill decontaminate Decontaminate Area & Wash Hands handle->decontaminate After Normal Use cleanup Contain with Inert Material & Collect for Disposal spill->cleanup Emergency Response disposal Dispose of Waste via Approved Channels (Incineration) cleanup->disposal decontaminate->disposal Dispose used PPE

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.